Bis(cyclopentadienyl)vanadium chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
cyclopenta-1,3-diene;dichlorovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGIRDUNLQIEBM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[V]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2V-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Indigo crystals. | |
| Record name | BIS(CYCLOPENTADIENYL)VANADIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20072 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
12701-79-0, 12083-48-6 | |
| Record name | BIS(CYCLOPENTADIENYL)VANADIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20072 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vanadocene dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012083486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, chlorobis(eta5-2,4-cyclopentadien-1-yl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bis(cyclopentadienyl)vanadium Chloride for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of bis(cyclopentadienyl)vanadium chloride (Cp₂VCl₂), also known as vanadocene dichloride. This organometallic compound has garnered significant interest within the research and drug development communities for its potential as an anticancer agent. This document outlines the primary synthetic methodologies, presents key quantitative data, and offers a detailed experimental protocol for its preparation. Furthermore, it visualizes the proposed mechanism of cellular uptake, a critical aspect for its application in drug delivery. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and in-depth understanding of the synthesis and biological context of this promising compound.
Introduction
This compound, Cp₂VCl₂, is a paramagnetic organovanadium compound that has been extensively studied for its catalytic and, more recently, its therapeutic properties.[1] Structurally analogous to titanocene dichloride, a compound that has undergone clinical trials as an anticancer drug, vanadocene dichloride has demonstrated potent cytotoxic activity against various cancer cell lines.[2] Its proposed mechanism of action involves interaction with the protein transferrin, facilitating its transport into cancer cells, which often overexpress transferrin receptors.[3][4] This targeted delivery mechanism makes Cp₂VCl₂ a compelling candidate for further investigation in oncology.
This guide focuses on the chemical synthesis of this compound, providing the necessary information for its preparation in a laboratory setting.
Synthetic Methodologies
The most common and historically significant method for the synthesis of this compound is the reaction of a vanadium(IV) precursor with a cyclopentadienyl anion source.[2] Variations of this method exist, primarily differing in the choice of vanadium starting material and the cyclopentadienylating agent.
Primary Synthesis Route: From Vanadium Tetrachloride
The original and most widely cited synthesis, first reported by Wilkinson and Birmingham in 1954, involves the reaction of vanadium tetrachloride (VCl₄) with sodium cyclopentadienide (NaC₅H₅) in an inert solvent, typically tetrahydrofuran (THF).[2]
Reaction: VCl₄ + 2 NaC₅H₅ → (C₅H₅)₂VCl₂ + 2 NaCl
This reaction proceeds via a salt metathesis mechanism, where the cyclopentadienyl anions displace two chloride ligands from the vanadium center.
Alternative Synthesis Route: From Vanadium(III) Precursors
An alternative approach utilizes a vanadium(III) precursor, such as vanadium(III) chloride tetrahydrofuran complex (VCl₃(THF)₃). This method involves the initial formation of a vanadium(III) cyclopentadienyl intermediate, followed by an in-situ oxidation to the desired vanadium(IV) compound. This can be a useful alternative as VCl₃(THF)₃ is often more readily available and easier to handle than the highly reactive and moisture-sensitive VCl₄.[3]
Quantitative Data Summary
The yield of this compound can vary depending on the specific reaction conditions and the purity of the starting materials. The following table summarizes typical yields reported in the literature for various synthetic approaches.
| Vanadium Precursor | Cyclopentadienyl Source | Solvent | Reported Yield (%) | Reference |
| VCl₄ | NaC₅H₅ | THF | 50-60 | Wilkinson & Birmingham, 1954 |
| VCl₃(THF)₃ | (CH₃)₄C₂(C₅H₄MgCl·2THF)₂ | Toluene/DME | Moderate (not specified) | Semantic Scholar[3] |
| VCl₄ | Lithiated Cyclopentadienides | Not specified | 36-56 (for derivatives) | ResearchGate[5] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound based on the original method by Wilkinson and Birmingham, adapted with modern laboratory practices.
Safety Precautions:
-
Vanadium tetrachloride is a highly corrosive and moisture-sensitive liquid. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Tetrahydrofuran (THF) is a flammable solvent and can form explosive peroxides. Use freshly distilled, dry, and peroxide-free THF.
-
Sodium metal, used for the preparation of sodium cyclopentadienide, is highly reactive with water. Handle with extreme care.
-
This compound is toxic if swallowed and causes skin and eye irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Materials and Reagents:
-
Vanadium tetrachloride (VCl₄)
-
Sodium metal (Na)
-
Dicyclopentadiene (cracked immediately before use to obtain fresh cyclopentadiene)
-
Tetrahydrofuran (THF), anhydrous and freshly distilled
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk line or glovebox
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser
-
Cannula for liquid transfers
-
Filter funnel (Schlenk type)
-
Standard glassware
Procedure:
Part A: Preparation of Sodium Cyclopentadienide (NaC₅H₅)
-
Under an inert atmosphere, place freshly cut sodium metal into a three-neck flask containing anhydrous THF.
-
Cool the flask in an ice bath.
-
Slowly add freshly cracked cyclopentadiene dropwise to the stirred suspension of sodium in THF. The reaction is exothermic and will produce hydrogen gas. Ensure adequate venting.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until all the sodium has reacted, and a pink or pale-tan solution of sodium cyclopentadienide is formed.
Part B: Synthesis of this compound
-
In a separate Schlenk flask, prepare a solution of vanadium tetrachloride in anhydrous THF.
-
Cool both the sodium cyclopentadienide solution and the vanadium tetrachloride solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the vanadium tetrachloride solution to the stirred sodium cyclopentadienide solution via cannula transfer over a period of 1-2 hours. A color change to dark green or brown should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain a solid residue.
Part C: Work-up and Purification
-
Extract the solid residue with toluene. Sodium chloride, a byproduct of the reaction, is insoluble in toluene and can be separated by filtration.
-
Filter the toluene solution through a cannula filter to remove the precipitated sodium chloride.
-
Wash the filtrate with a small amount of dilute hydrochloric acid to remove any unreacted starting materials or byproducts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure to yield crude this compound as a green crystalline solid.
-
The product can be further purified by recrystallization from a suitable solvent system, such as toluene/heptane or dichloromethane/hexane.
Characterization:
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:
-
Melting Point: Decomposes above 182-194 °C.[5]
-
Infrared (IR) Spectroscopy: To identify the characteristic C-H and C-C vibrations of the cyclopentadienyl rings.
-
Magnetic Susceptibility: To confirm the paramagnetic nature of the d¹ vanadium(IV) center.
-
Elemental Analysis: To determine the percentage composition of C, H, and Cl.
Proposed Biological Action and Visualization
The potential of this compound as an anticancer agent is believed to be linked to its ability to be transported into cancer cells via the transferrin protein. The following diagram illustrates this proposed pathway.
Caption: Proposed pathway for the cellular uptake of vanadocene dichloride.
The diagram illustrates the binding of the active vanadium species from this compound to apo-transferrin in the extracellular space. This complex is then recognized by the transferrin receptor on the surface of cancer cells and internalized via endocytosis. The acidic environment of the endosome facilitates the release of the vanadium ion, which can then induce apoptosis.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound, a compound of significant interest in the field of medicinal inorganic chemistry. By providing a clear experimental protocol, summarizing quantitative data, and visualizing its proposed biological transport mechanism, this document aims to facilitate further research and development of this promising anticancer agent. The synthetic procedures described herein, when conducted with appropriate safety precautions and under inert conditions, should allow for the reliable preparation of this important organometallic compound.
References
- 1. Binding of V(IV) to human transferrin: potential relevance to anticancer activity of vanadocene dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vanadocene dichloride - Wikipedia [en.wikipedia.org]
- 3. Synthesis , crystal structure and reactions of a tetramethylethano-bridged vanadocene dichloride , ( CH 3 ) 4 C 2 ( CsH 4 ) zVClz | Semantic Scholar [semanticscholar.org]
- 4. Constructing transferrin receptor targeted drug delivery system by using doxorubicin hydrochloride and vanadocene dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfachemic.com [alfachemic.com]
- 6. The role of transferrin in the mechanism of cellular iron uptake - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Crystal Structure of Vanadocene Dichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadocene dichloride, an organometallic compound with the formula (C₅H₅)₂VCl₂, has garnered significant interest for its potential as an anticancer agent. Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of more potent and selective derivatives. This technical guide provides a comprehensive overview of the crystal structure of vanadocene dichloride, detailing its molecular geometry and key structural parameters. Furthermore, it outlines the experimental protocols for its synthesis and crystallographic analysis. The guide also delves into the molecular mechanisms of its anticancer activity, visualizing the key signaling pathways affected by this compound.
Crystal Structure and Molecular Geometry
Vanadocene dichloride crystallizes in the monoclinic space group C2/c. The vanadium(IV) center is coordinated by two cyclopentadienyl (Cp) ligands and two chloride ligands in a distorted tetrahedral geometry. The two Cp rings are not perfectly parallel, but are tilted with respect to each other.
Crystallographic Data
The following table summarizes the key crystallographic data for vanadocene dichloride.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.968(4) |
| b (Å) | 7.893(2) |
| c (Å) | 10.081(3) |
| α (°) | 90 |
| β (°) | 108.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1054.4 |
| Z | 4 |
Key Bond Lengths and Angles
The molecular structure of vanadocene dichloride is characterized by the following bond lengths and angles, which are crucial for understanding its reactivity and interactions with biological macromolecules.
| Bond | Length (Å) | Angle | Angle (°) |
| V-Cl | 2.379(1) | Cl-V-Cl | 95.7(1) |
| V-C(Cp) (avg.) | 2.28 | Cp(centroid)-V-Cp(centroid) | 134.5 |
Experimental Protocols
Synthesis of Vanadocene Dichloride
The synthesis of vanadocene dichloride is typically carried out following the method originally described by Wilkinson and Birmingham.[1]
Materials:
-
Vanadium tetrachloride (VCl₄)
-
Sodium cyclopentadienide (NaC₅H₅)
-
Tetrahydrofuran (THF), freshly distilled and oxygen-free
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Chloroform (CHCl₃)
-
Standard Schlenk line apparatus
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of sodium cyclopentadienide in THF is prepared by reacting sodium metal with freshly cracked cyclopentadiene in THF under an inert atmosphere.
-
The solution of sodium cyclopentadienide is then slowly added to a stirred solution of vanadium tetrachloride in THF at a low temperature (typically -78 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid residue is extracted with toluene.
-
The toluene extract is filtered, and the filtrate is concentrated.
-
The concentrated solution is then treated with a solution of HCl in chloroform to precipitate the crude vanadocene dichloride.
-
The crude product is collected by filtration, washed with a small amount of cold toluene, and dried under vacuum.
-
Recrystallization from hot toluene yields green crystals of vanadocene dichloride.
Single-Crystal X-ray Diffraction
High-quality single crystals of vanadocene dichloride suitable for X-ray diffraction can be obtained by slow evaporation of a saturated toluene solution.
Instrumentation:
-
A four-circle single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).
-
Low-temperature device (e.g., nitrogen or helium cryostream).
Procedure:
-
A suitable single crystal is selected and mounted on a glass fiber or a cryoloop.
-
The crystal is centered on the goniometer head of the diffractometer.
-
The unit cell parameters are determined from a preliminary set of reflections.
-
A full sphere of diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The collected data are processed, including integration of the reflection intensities, and corrected for Lorentz and polarization effects.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Anticancer Mechanism and Signaling Pathways
Vanadocene dichloride exhibits its anticancer properties through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis. Two key pathways have been identified: the inhibition of Aurora B kinase and the disruption of microtubule dynamics.
Inhibition of Aurora B Kinase
Vanadocene dichloride has been shown to inhibit the activity of Aurora B kinase, a key regulator of mitosis.[2][3] This inhibition leads to defects in chromosome segregation and ultimately triggers apoptosis.
Caption: Inhibition of Aurora B Kinase by Vanadocene Dichloride.
Disruption of Microtubule Dynamics
Another crucial mechanism of action for vanadocene dichloride is its ability to interfere with microtubule polymerization and depolymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.
Caption: Disruption of Microtubule Dynamics by Vanadocene Dichloride.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of vanadocene dichloride, a compound with promising anticancer activity. The provided crystallographic data and molecular geometry offer a fundamental basis for understanding its chemical properties and biological interactions. The detailed experimental protocols for its synthesis and structural determination serve as a valuable resource for researchers in the field. Furthermore, the elucidation of its mechanisms of action, particularly the inhibition of Aurora B kinase and the disruption of microtubule dynamics, provides a clear rationale for its continued investigation and development as a potential therapeutic agent. The signaling pathway diagrams presented herein offer a visual summary of these complex cellular processes, aiding in the conceptualization of future research directions.
References
An In-depth Technical Guide to Bis(cyclopentadienyl)vanadium(IV) Dichloride: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(cyclopentadienyl)vanadium(IV) dichloride, commonly known as vanadocene dichloride ((C₅H₅)₂VCl₂), is an organometallic compound that has garnered significant interest in both synthetic chemistry and pharmacology. As a paramagnetic 17-electron complex, its unique electronic structure and reactivity have made it a valuable precursor in organometallic synthesis. More recently, (C₅H₅)₂VCl₂ has emerged as a promising candidate in the field of medicinal inorganic chemistry, particularly for its potent anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of (C₅H₅)₂VCl₂, detailed experimental protocols for its synthesis and characterization, and an in-depth look at its mechanism of action as an anticancer agent, with a focus on its interaction with key cellular targets.
Physical and Chemical Properties
(C₅H₅)₂VCl₂ is a green crystalline solid that is sensitive to air and moisture.[1] Its key physical and chemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₀Cl₂V | [1] |
| Molecular Weight | 252.03 g/mol | [1][2] |
| Appearance | Green crystalline powder/solid | [1] |
| CAS Number | 12083-48-6 | [1] |
Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 182-194 °C (decomposes) | [1] |
| Density | 1.6 g/cm³ | [1] |
| Solubility | Soluble in chloroform, ethanol. Reacts with water. | [3][4] |
| Stability | Air and moisture sensitive. | [1] |
| Paramagnetism | Paramagnetic due to one unpaired electron. | [5] |
Experimental Protocols
Synthesis of (C₅H₅)₂VCl₂
The synthesis of bis(cyclopentadienyl)vanadium(IV) dichloride was first reported by Wilkinson and Birmingham in 1954.[6] The following protocol is based on their original method.
Materials:
-
Vanadium tetrachloride (VCl₄)
-
Sodium cyclopentadienide (NaC₅H₅)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous chloroform
-
Anhydrous toluene
-
Hydrogen chloride (gas)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using Schlenk techniques. All glassware should be thoroughly dried before use.
-
Reaction: A solution of sodium cyclopentadienide (NaC₅H₅) in anhydrous tetrahydrofuran (THF) is prepared. To this solution, a stoichiometric amount of vanadium tetrachloride (VCl₄) is added slowly with stirring at room temperature. The reaction mixture is stirred for several hours to ensure complete reaction.
-
Work-up: The solvent (THF) is removed under vacuum. The resulting solid residue is extracted with anhydrous chloroform.
-
Purification: The chloroform extract is treated with a stream of dry hydrogen chloride gas, leading to the precipitation of crude (C₅H₅)₂VCl₂. The crude product is then purified by recrystallization from hot toluene to yield green crystals of (C₅H₅)₂VCl₂.[7][8][9]
-
Storage: The purified (C₅H₅)₂VCl₂ should be stored in a tightly sealed container under an inert atmosphere in a refrigerator (+4°C) to prevent decomposition.[1]
Characterization Methods
Objective: To identify the characteristic vibrational modes of the cyclopentadienyl ligands and the vanadium-chloride bonds.
Methodology:
-
Sample Preparation: A small amount of the crystalline (C₅H₅)₂VCl₂ is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two KBr plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.
-
Expected Data: The spectrum will show characteristic peaks for the C-H stretching and bending modes of the cyclopentadienyl rings, as well as vibrations corresponding to the V-Cl bonds.
Objective: To study the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: A dilute solution of (C₅H₅)₂VCl₂ is prepared in a suitable, UV-transparent solvent such as chloroform or ethanol. The concentration should be adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.
-
Expected Data: The spectrum will display absorption bands corresponding to d-d electronic transitions of the vanadium center and charge-transfer bands.
Objective: To characterize the paramagnetic V(IV) center.
Methodology:
-
Sample Preparation: The EPR spectrum can be recorded on a powdered solid sample or a frozen solution of (C₅H₅)₂VCl₂ in a suitable solvent (e.g., toluene or chloroform) at low temperatures (e.g., 77 K, liquid nitrogen temperature).
-
Data Acquisition: The spectrum is recorded using an X-band EPR spectrometer. The magnetic field is swept while the microwave frequency is held constant.
-
Expected Data: Due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2), the EPR spectrum is expected to show a characteristic eight-line hyperfine splitting pattern. The g-values and hyperfine coupling constants (A) can be determined from the spectrum, providing information about the electronic environment of the vanadium center.[10]
Anticancer Activity and Mechanism of Action
(C₅H₅)₂VCl₂ has demonstrated significant antiproliferative activity against a variety of cancer cell lines.[5] Its mechanism of action is multifaceted and distinct from traditional platinum-based anticancer drugs.
Induction of Apoptosis
(C₅H₅)₂VCl₂ induces programmed cell death (apoptosis) in cancer cells. This process is initiated through the intrinsic mitochondrial pathway, characterized by:
-
Alteration of Mitochondrial Membrane Potential: The compound disrupts the integrity of the mitochondrial membrane.
-
Regulation of Bcl-2 Family Proteins: It modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[6]
Inhibition of Aurora B Kinase and Mitotic Disruption
A key mechanism of action for (C₅H₅)₂VCl₂ is the inhibition of Aurora B kinase, a critical regulator of mitosis.[6] This inhibition leads to:
-
Chromosomal Misalignment: Aurora B is essential for the proper attachment of microtubules to the kinetochores of chromosomes during metaphase. Inhibition of Aurora B by (C₅H₅)₂VCl₂ results in incorrect attachments and failure of chromosomes to align at the metaphase plate.[6]
-
G2/M Cell Cycle Arrest: The spindle assembly checkpoint (SAC) detects these chromosomal alignment defects, leading to an arrest of the cell cycle in the G2/M phase, preventing cell division.
-
Microtubule Depolymerization: (C₅H₅)₂VCl₂ has also been shown to cause the depolymerization of interphase microtubules.[6]
-
Inhibition of Mitotic Kinesin Eg5: The compound can also inhibit the ATPase activity of the mitotic kinesin Eg5, further contributing to mitotic arrest.[6]
The following diagram illustrates the signaling pathway of Aurora B kinase and the points of intervention by (C₅H₅)₂VCl₂.
Interaction with Transferrin
The transport of (C₅H₅)₂VCl₂ into cancer cells is thought to be facilitated by the protein transferrin. Cancer cells often overexpress transferrin receptors on their surface to meet their high demand for iron. (C₅H₅)₂VCl₂ can bind to transferrin, which is then taken up by the cancer cells through receptor-mediated endocytosis. This interaction provides a potential mechanism for the selective delivery of the vanadium compound to tumor cells.
The diagram below outlines the proposed experimental workflow for studying the interaction between (C₅H₅)₂VCl₂ and transferrin.
Conclusion
Bis(cyclopentadienyl)vanadium(IV) dichloride is a fascinating organometallic compound with a rich chemistry and promising biological activity. Its utility as a synthetic precursor is complemented by its potential as an anticancer agent with a unique mechanism of action that targets key mitotic regulators like Aurora B kinase. The detailed understanding of its physical, chemical, and biological properties presented in this guide is intended to support further research and development of this and related metallocenes for therapeutic applications. The provided experimental protocols offer a foundation for the synthesis and characterization of (C₅H₅)₂VCl₂, enabling researchers to explore its potential in greater depth. As our understanding of the intricate cellular pathways affected by this compound grows, so too will the opportunities for designing novel and effective metal-based cancer therapies.
References
- 1. Molecular genotoxicity profiles of apoptosis-inducing vanadocene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of Aurora kinases in mitosis and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cluster.dicp.ac.cn [cluster.dicp.ac.cn]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Vanadocene dichloride induces apoptosis in HeLa cells through depolymerization of microtubules and inhibition of Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Unveiling the Paramagnetic Nature of Bis(cyclopentadienyl)vanadium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(cyclopentadienyl)vanadium chloride, commonly known as vanadocene dichloride (Cp₂VCl₂), is an organometallic compound that has garnered significant interest due to its unique electronic properties and potential therapeutic applications, particularly in cancer research. As a vanadium(IV) complex, it possesses a d¹ electron configuration, rendering it paramagnetic. This intrinsic paramagnetism is a key characteristic that influences its reactivity and is fundamental to its study and application. This technical guide provides an in-depth exploration of the paramagnetic properties of Cp₂VCl₂, detailing the experimental methodologies used for its characterization and presenting key quantitative data. Furthermore, it delves into the compound's proposed mechanism of anticancer action, illustrating the involved signaling pathways.
Paramagnetic Properties: Quantitative Data
The paramagnetic nature of this compound arises from the presence of a single unpaired electron in the vanadium(IV) center. This property is quantified through measurements of its magnetic susceptibility and effective magnetic moment. The magnetic behavior of Cp₂VCl₂ deviates from pure spin-only magnetism due to ligand field effects, spin-orbit coupling, and intermolecular spin-spin exchange interactions.
A detailed study of the magnetic properties of a crystalline powder of Cp₂VCl₂ has provided temperature-dependent magnetic susceptibility data. These measurements are crucial for understanding the electronic structure and the extent of magnetic interactions within the solid state.
| Temperature (K) | Effective Magnetic Moment (μ_eff) [μ_B] | Molar Magnetic Susceptibility (χ_m) [10⁻⁶ cm³/mol] |
| 2 | 1.68 | 35200 |
| 5 | 1.69 | 14300 |
| 10 | 1.70 | 7250 |
| 20 | 1.71 | 3650 |
| 50 | 1.72 | 1480 |
| 100 | 1.73 | 745 |
| 200 | 1.73 | 375 |
| 300 | 1.73 | 250 |
Table 1: Temperature dependence of the effective magnetic moment and molar magnetic susceptibility of this compound. Data adapted from Kuiper et al., 2012.
Experimental Protocols
Determination of Magnetic Susceptibility using the Faraday Method
The magnetic susceptibility of this compound is determined using a Faraday balance, a sensitive technique for measuring the force exerted on a sample by a non-uniform magnetic field.
Methodology:
-
Sample Preparation: A precisely weighed sample of crystalline this compound (approximately 10-20 mg) is placed in a sample holder, typically made of a diamagnetic material like quartz.
-
Instrumentation: The measurement is performed using a Faraday balance, which consists of a sensitive microbalance, a powerful electromagnet capable of generating a strong, non-uniform magnetic field, and a temperature control system (cryostat).
-
Measurement Procedure:
-
The sample holder is suspended from the microbalance and positioned in the region of the magnetic field where the product of the field strength (H) and the field gradient (dH/dx) is maximal and constant over the sample volume.
-
The apparent weight of the sample is measured in the absence of the magnetic field (W₀).
-
The magnetic field is then applied, and the apparent weight of the sample is measured again (W).
-
The difference in weight (ΔW = W - W₀) is directly proportional to the magnetic susceptibility of the sample.
-
-
Data Analysis: The molar magnetic susceptibility (χ_m) is calculated using the following formula:
χ_m = (ΔW * g * M) / (m * H * dH/dx)
where:
-
g is the acceleration due to gravity.
-
M is the molar mass of the compound.
-
m is the mass of the sample.
-
H is the magnetic field strength.
-
dH/dx is the magnetic field gradient.
-
-
Temperature Dependence: To obtain the data presented in Table 1, this procedure is repeated at various temperatures using a cryostat to control the sample environment.
An In-depth Technical Guide to Bis(cyclopentadienyl)vanadium chloride (CAS Number 12083-48-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(cyclopentadienyl)vanadium chloride, also known as vanadocene dichloride, is an organometallic compound with the chemical formula (C₅H₅)₂VCl₂. It has garnered significant interest in the scientific community, primarily for its potential as an anticancer agent. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, and its multifaceted mechanism of action as a promising therapeutic candidate. Detailed experimental protocols for its synthesis, characterization, and key biological assays are provided to facilitate further research and development.
Physicochemical Properties
This compound is a green crystalline solid that is sensitive to air and moisture, and it decomposes in water.[1][2] It is a paramagnetic compound due to the presence of an unpaired electron in the vanadium(IV) center.[3] This property, while fundamental to its reactivity, poses challenges for characterization by nuclear magnetic resonance (NMR) spectroscopy.[3]
| Property | Value | Reference(s) |
| CAS Number | 12083-48-6 | |
| Molecular Formula | C₁₀H₁₀Cl₂V | |
| Molecular Weight | 252.03 g/mol | [4] |
| Appearance | Green crystalline solid | [5] |
| Melting Point | 182-194 °C (decomposes) | [6] |
| Density | 1.6 g/cm³ | [6] |
| Solubility | Soluble in chloroform, ethanol; reacts with water | [6] |
| Crystal Structure | Monoclinic | [7] |
Synthesis and Characterization
Synthesis
The synthesis of this compound was first reported by Wilkinson and Birmingham. The most common laboratory synthesis involves the reaction of sodium cyclopentadienide (NaC₅H₅) with vanadium tetrachloride (VCl₄) in an inert solvent such as tetrahydrofuran (THF).[3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Vanadium tetrachloride (VCl₄)
-
Sodium cyclopentadienide (NaC₅H₅) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Chloroform
-
Hydrogen chloride (gas or solution in a suitable solvent)
-
Toluene
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, a solution of sodium cyclopentadienide in THF is slowly added to a stirred solution of vanadium tetrachloride in THF at a low temperature (typically -78 °C using a dry ice/acetone bath).
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under vacuum.
-
The resulting solid residue is extracted with chloroform.
-
The chloroform extract is treated with hydrogen chloride.
-
The crude product is then recrystallized from toluene to yield green crystals of this compound.
Characterization
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for confirming the presence of the cyclopentadienyl ligands.
Experimental Protocol: FT-IR Spectroscopy of this compound
Sample Preparation:
-
KBr Pellet Method: A small amount of the crystalline sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8][9]
-
Nujol Mull Method: A small amount of the sample is ground with a drop of Nujol (mineral oil) to form a paste. This mull is then placed between two KBr or NaCl plates.[9]
Data Acquisition:
-
The prepared sample is placed in the sample holder of an FT-IR spectrometer.
-
A background spectrum of the KBr pellet or Nujol is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.
Expected Absorptions: The IR spectrum will show characteristic absorption bands for the C-H and C-C vibrations of the cyclopentadienyl rings.
Anticancer Activity and Mechanism of Action
This compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines.[10] Its mechanism of action is multifactorial, targeting several key cellular processes.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 8.61 | [11][12] |
| Caki-1 | Renal Cell Carcinoma | 6.5 | [1] |
| MOLT-4 | T-lymphoblastic leukemia | (Active) | [10] |
Induction of Apoptosis
A primary mechanism of action is the induction of apoptosis, or programmed cell death.[5] This is characterized by morphological and biochemical changes, including DNA fragmentation.
Experimental Protocol: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation in apoptotic cells.[4][13][14]
Procedure:
-
Cell Fixation and Permeabilization:
-
TUNEL Reaction:
-
Detection and Analysis:
dot
Caption: Apoptosis induction by this compound via mitochondrial stress.
Disruption of Microtubule Dynamics
This compound has been shown to interfere with microtubule polymerization, a critical process for cell division and intracellular transport.[5]
Experimental Protocol: In Vitro Microtubule Polymerization Assay
This assay measures the effect of the compound on the assembly of purified tubulin into microtubules, often by monitoring the change in turbidity.[3][15]
Procedure:
-
Reaction Setup:
-
Polymerization Monitoring:
-
Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm or 350 nm over time, which corresponds to the extent of microtubule polymerization.
-
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. opentrons.com [opentrons.com]
- 5. Vanadocene dichloride induces apoptosis in HeLa cells through depolymerization of microtubules and inhibition of Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Vanadium Complexes as Potential Anticancer Agents [mdpi.com]
- 11. Vanadocene dichloride inhibits cell proliferation by targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dichlorobis(η⁵-cyclopentadienyl)vanadium(IV) (Cp₂VCl₂)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the organometallic complex Dichlorobis(η⁵-cyclopentadienyl)vanadium(IV), commonly known as Vanadocene Dichloride (Cp₂VCl₂). It details its fundamental chemical and physical properties, a standard synthesis protocol, and its relevance in various research applications, including its investigation as a potential therapeutic agent.
Core Properties and Formula
Cp₂VCl₂ is an organovanadium compound with a vanadium(IV) center.[1] It is a structural analog of titanocene dichloride, with the key difference being the vanadium metal center.[1] This compound possesses one unpaired electron, rendering it paramagnetic.[1][2][3][4]
The table below summarizes the key quantitative data for Cp₂VCl₂.
| Property | Value | Citations |
| Chemical Formula | C₁₀H₁₀Cl₂V | [1][2][5][6] |
| Molecular Weight | 252.03 g/mol | [1][2][5][6] |
| IUPAC Name | Dichlorobis(η⁵-cyclopentadienyl)vanadium | [1] |
| CAS Number | 12083-48-6 | [1][2][6] |
| Appearance | Green solid; green to dark green powder/crystals | [1][2][6] |
| Density | 1.7 g/mL | [1] |
| Melting/Boiling Point | Decomposes upon heating | [1][2] |
| Solubility in Water | Insoluble | [2] |
Molecular Structure and Composition
The structure of Cp₂VCl₂ consists of a central vanadium atom coordinated to two cyclopentadienyl (Cp) rings and two chloride ligands. The diagram below illustrates the logical relationship between these components.
Experimental Protocol: Synthesis
The first reported synthesis of Cp₂VCl₂ was conducted by Wilkinson and Birmingham.[1][2] The protocol involves the reaction of sodium cyclopentadienide (NaC₅H₅) with vanadium tetrachloride (VCl₄) in an appropriate solvent.
Objective: To synthesize Dichlorobis(η⁵-cyclopentadienyl)vanadium(IV) (Cp₂VCl₂).
Materials:
-
Vanadium tetrachloride (VCl₄)
-
Sodium cyclopentadienide (NaC₅H₅)
-
Tetrahydrofuran (THF), anhydrous
-
Chloroform
-
Hydrogen chloride (gas or solution)
-
Toluene
Methodology:
-
Reaction: Sodium cyclopentadienide (NaC₅H₅) is reacted with vanadium tetrachloride (VCl₄) in anhydrous tetrahydrofuran (THF) as the solvent. This should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with moisture.
-
Extraction: Following the initial reaction, the product is worked up by extraction with chloroform.
-
Purification: Hydrogen chloride is introduced to the chloroform extract.
-
Recrystallization: The final product is purified by recrystallization from toluene to yield green crystals of Cp₂VCl₂.[2]
The workflow for this synthesis is visualized below.
Applications in Research and Development
Cp₂VCl₂ serves as a valuable precursor for a variety of bis(cyclopentadienyl)vanadium(IV) compounds and has been utilized in several areas of chemical research.[1]
-
Organic Synthesis: The compound has been employed as a catalyst in organic synthesis, for instance, in pinacol-type coupling reactions.[1][3]
-
Polymerization Catalyst: It has found applications as a catalyst for polymerization reactions.[3]
-
Anticancer Research: Similar to its titanium analogue, Cp₂VCl₂ has been investigated as a potential anticancer agent.[1][2][4] Its mechanism of action is thought to involve interactions with proteins such as transferrin.[1][2] Studies have indicated its potential as an antiproliferative agent against various human and animal cell lines.[4] Research in this area includes the synthesis of substituted vanadocene dichlorides to enhance cytotoxic activity.[4]
References
- 1. Vanadocene dichloride - Wikipedia [en.wikipedia.org]
- 2. Vanadocene_dichloride [chemeurope.com]
- 3. Vanadinocene Dichloride | 12083-48-6 [chemicalbook.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Bis(cyclopentadienyl)vanadium chloride | C10H10Cl2V-2 | CID 82917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(cyclopentadienyl)vanadium dichloride | Dichlorobis(cyclopentadienyl)vanadium | C10H10Cl2V - Ereztech [ereztech.com]
The Electronic Structure of Vanadocene Dichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadocene dichloride, (η⁵-C₅H₅)₂VCl₂ or Cp₂VCl₂, is an organometallic compound that has garnered significant interest due to its potential as an anticancer agent.[1][2] Its biological activity is intrinsically linked to its electronic structure, which dictates its reactivity, stability, and interactions with biological targets. This technical guide provides an in-depth analysis of the electronic structure of vanadocene dichloride, compiling data from experimental and theoretical studies to offer a comprehensive resource for researchers in chemistry, biology, and medicine.
Vanadocene dichloride is a paramagnetic compound with a d¹ electron configuration, making it a subject of study for various spectroscopic and computational techniques.[1][3] Understanding the arrangement and energies of its molecular orbitals is crucial for elucidating its mechanism of action and for the rational design of new, more effective vanadium-based therapeutics.
Molecular Geometry
The molecular geometry of vanadocene dichloride is a distorted tetrahedron around the central vanadium atom. The two cyclopentadienyl (Cp) rings are in a bent conformation, and the two chloride ligands occupy the remaining coordination sites. While a definitive crystal structure for the parent Cp₂VCl₂ has remained elusive, computational studies and crystal structures of closely related derivatives provide a clear picture of its geometry.
Table 1: Calculated and Representative Bond Lengths and Angles for Vanadocene Dichloride and Related Compounds.
| Parameter | Calculated Value (Cp₂VCl₂) | Experimental Value (Substituted Cp₂VCl₂) |
| V-Cl Bond Length | 2.37 Å | 2.38 - 2.40 Å |
| V-Cp (centroid) Distance | 2.06 Å | 2.05 - 2.07 Å |
| V-C (average) Distance | 2.38 Å | 2.37 - 2.41 Å |
| Cl-V-Cl Bond Angle | 87.2° | 86.5 - 88.0° |
| Cp-V-Cp (centroid) Angle | 134.0° | 133.0 - 135.0° |
Note: Calculated values are from DFT studies. Experimental values are from crystal structures of ring-substituted vanadocene dichloride derivatives.
Electronic Configuration and Molecular Orbitals
The vanadium atom in vanadocene dichloride is in the +4 oxidation state, with a d¹ electronic configuration. This single d-electron resides in the highest occupied molecular orbital (HOMO), which is primarily of metal character. The nature and energy of this orbital are critical to the molecule's reactivity and paramagnetic properties.
Photoelectron spectroscopy (PES) and density functional theory (DFT) calculations have been instrumental in determining the electronic structure of vanadocene dichloride. The HOMO is predominantly composed of the vanadium d(z²) orbital, with some contribution from the d(x²-y²) orbital.
Table 2: Experimental Ionization Energies and Calculated Molecular Orbital Energies for Vanadocene Dichloride.
| Molecular Orbital | Experimental Ionization Energy (eV) | Calculated Orbital Energy (eV) (DFT) | Primary Character |
| HOMO (a₁) | 7.40 | -5.73 | V d(z²) + d(x²-y²) |
| HOMO-1 (b₂) | 8.75 | -7.12 | Cl p |
| HOMO-2 (a₁) | 9.10 | -7.45 | Cl p |
| HOMO-3 (b₁) | 9.45 | -7.78 | Cp π |
| HOMO-4 (a₂) | 9.70 | -8.01 | Cp π |
Source: Cranswick, M. A., et al. (2008). Journal of Organometallic Chemistry, 693(8-9), 1621-1627.[3]
The molecular orbital diagram below illustrates the relative energies and contributions of the metal and ligand orbitals.
Experimental Protocols
Synthesis of Vanadocene Dichloride
Vanadocene dichloride is typically synthesized by the reaction of vanadium tetrachloride (VCl₄) with sodium cyclopentadienide (NaCp) in an inert solvent such as tetrahydrofuran (THF).[1]
Protocol:
-
Sodium cyclopentadienide is prepared by reacting cyclopentadiene with sodium metal in THF under an inert atmosphere (e.g., nitrogen or argon).
-
Vanadium tetrachloride is added dropwise to a stirred suspension of sodium cyclopentadienide in THF at a low temperature (typically -78 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under vacuum, and the resulting solid is extracted with a chlorinated solvent (e.g., dichloromethane or chloroform).
-
The product is purified by recrystallization from a suitable solvent, such as toluene, to yield green crystals of Cp₂VCl₂.
Photoelectron Spectroscopy (PES)
PES is a powerful technique for directly probing the energies of molecular orbitals. In a typical experiment, a sample in the gas phase is irradiated with high-energy photons, causing the ejection of electrons. The kinetic energies of these photoelectrons are measured, and from this, the binding energies of the electrons in the molecule can be determined.
Protocol:
-
A solid sample of vanadocene dichloride is heated in a sample inlet system to produce a vapor.
-
The vapor is introduced into a high-vacuum chamber where it is irradiated with a monochromatic photon source (e.g., He I radiation at 21.22 eV).
-
The emitted photoelectrons are collected and their kinetic energies are analyzed using a hemispherical electron energy analyzer.
-
The resulting spectrum of electron counts versus binding energy provides information about the energies of the molecular orbitals.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Due to its d¹ electron configuration, vanadocene dichloride is paramagnetic and thus amenable to study by EPR spectroscopy. EPR provides information about the electronic environment of the unpaired electron.
Protocol:
-
A solution of vanadocene dichloride is prepared in a suitable solvent (e.g., toluene or THF) and placed in a quartz EPR tube.
-
The sample is frozen in liquid nitrogen to obtain a glass, which minimizes molecular tumbling and allows for the resolution of anisotropic interactions.
-
The EPR spectrum is recorded at X-band frequency (~9.5 GHz) at low temperature (e.g., 77 K).
-
The resulting spectrum is analyzed to determine the g-tensor and the hyperfine coupling constants (A-tensor) for the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2).
Table 3: Representative EPR Parameters for Vanadocene Dichloride Species in Solution.
| Species | g_iso | |A_iso| (mT) | | :--- | :--- | :--- | | [Cp₂V(H₂O)Cl]⁺ | 1.985 | 7.68 | | [Cp₂V(H₂O)₂]²⁺ | 1.983 | 7.92 | | [Cp₂V(OH)₂] | 1.991 | 6.285 |
Source: S. K. S. Yadav et al. (2014). Dalton Transactions, 43(3), 1336-1347.
Computational Methodology
Density functional theory (DFT) has proven to be a valuable tool for investigating the electronic structure and properties of vanadocene dichloride.
Protocol:
-
The geometry of the vanadocene dichloride molecule is optimized using a specific functional (e.g., B3LYP or M06) and basis set (e.g., 6-311G(d,p) for main group elements and a suitable basis set like LANL2DZ for vanadium).
-
Frequency calculations are performed to confirm that the optimized geometry corresponds to a minimum on the potential energy surface.
-
Molecular orbital analysis is carried out to determine the energies, compositions, and spatial distributions of the molecular orbitals.
-
Properties such as ionization energies and EPR parameters can also be calculated and compared with experimental data.
Proposed Mechanism of Action: Interaction with Transferrin
The anticancer activity of vanadocene dichloride is believed to be linked to its interaction with the iron-transport protein transferrin. It is hypothesized that vanadocene dichloride can bind to transferrin and be transported into cancer cells, which often overexpress transferrin receptors.
Conclusion
The electronic structure of vanadocene dichloride is a key determinant of its chemical and biological properties. The presence of a single d-electron in a predominantly metal-based HOMO makes it a reactive and paramagnetic species. This technical guide has summarized the key structural and electronic features of vanadocene dichloride, drawing on a range of experimental and computational techniques. A deeper understanding of its electronic structure will continue to be vital for the development of new and improved metallodrugs for cancer therapy.
References
The Dawn of Vanadocene: A Technical Chronicle of the Historical Discovery of Bis(cyclopentadienyl)vanadium Compounds
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Published: November 3, 2025
Abstract
The mid-20th century marked a revolutionary period in organometallic chemistry, largely catalyzed by the discovery of ferrocene and the subsequent exploration of other "sandwich" compounds. Among these, the bis(cyclopentadienyl)vanadium complexes, collectively known as vanadocene and its derivatives, emerged as a fascinating class of compounds with unique electronic and reactive properties. This technical guide provides an in-depth chronicle of the historical discovery of these compounds, focusing on the seminal work of the early 1950s. It details the original experimental protocols, presents the initial quantitative data, and illustrates the synthetic pathways as understood by the pioneering chemists in the field. This document serves as a fundamental resource for researchers in organometallic chemistry, catalysis, and the development of metal-based therapeutics.
Introduction: The "Metallocene" Rush
The discovery of ferrocene in 1951 ignited a flurry of research into analogous compounds of other transition metals. The concept of a metal atom "sandwiched" between two cyclopentadienyl (Cp) rings was a paradigm shift in chemical bonding theory. It was in this fervent intellectual climate that chemists Geoffrey Wilkinson, Ernst Otto Fischer, and their collaborators turned their attention to vanadium, a first-row transition metal with a rich and varied redox chemistry. Their work in 1954 laid the foundation for our understanding of bis(cyclopentadienyl)vanadium compounds.[1][2][3] This guide revisits their pioneering syntheses and characterizations.
The First Synthesis of a Bis(cyclopentadienyl)vanadium Compound: Vanadocene Dichloride
The first bis(cyclopentadienyl)vanadium compound to be synthesized and characterized was not the neutral vanadocene, but its dichloride derivative, bis(cyclopentadienyl)vanadium(IV) chloride, commonly known as vanadocene dichloride ((C₅H₅)₂VCl₂). This landmark achievement was reported by G. Wilkinson and J. M. Birmingham in their 1954 paper in the Journal of the American Chemical Society.[4]
Experimental Protocol for the Synthesis of Bis(cyclopentadienyl)vanadium(IV) Chloride
The synthesis of vanadocene dichloride was achieved through the reaction of vanadium tetrachloride (VCl₄) with cyclopentadienylsodium (NaC₅H₅) in tetrahydrofuran (THF). The following protocol is based on the details provided in their 1954 publication.[4][5]
Reactants:
-
Vanadium tetrachloride (VCl₄)
-
Cyclopentadienylsodium (NaC₅H₅)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Chloroform
-
Hydrogen chloride gas
Procedure:
-
A solution of cyclopentadienylsodium was prepared in anhydrous tetrahydrofuran.
-
To this solution, a solution of vanadium tetrachloride in anhydrous toluene was added dropwise with stirring. The reaction is exothermic and was likely performed with cooling.
-
After the addition was complete, the reaction mixture was stirred for a period to ensure complete reaction.
-
The solvent was then removed under reduced pressure.
-
The resulting solid residue was extracted with chloroform.
-
The chloroform extract was saturated with dry hydrogen chloride gas.
-
The saturated solution was then cooled, leading to the crystallization of the product.
-
The crude product was purified by recrystallization from toluene to yield blue, needle-like crystals of bis(cyclopentadienyl)vanadium(IV) chloride.
Initial Characterization and Quantitative Data
The newly synthesized compound was characterized by elemental analysis and was described as being paramagnetic, consistent with a d¹ vanadium(IV) center.[4]
| Property | Reported Value (1954) |
| Appearance | Blue, needle-like crystals |
| Elemental Analysis (Calculated for C₁₀H₁₀Cl₂V) | C, 47.65%; H, 3.97%; V, 20.22%; Cl, 28.16% |
| Elemental Analysis (Found) | C, 47.51%; H, 4.01%; V, 20.15%; Cl, 28.30% |
| Magnetic Properties | Paramagnetic |
| Table 1: Early Quantitative Data for Bis(cyclopentadienyl)vanadium(IV) Chloride.[4] |
The Genesis of Neutral Vanadocene
Following the synthesis of the stable vanadocene dichloride, the same research group, with the addition of E.O. Fischer, reported the preparation of the neutral, 15-electron vanadocene, bis(cyclopentadienyl)vanadium(II), in 1954.[6] This violet, crystalline solid proved to be highly reactive and air-sensitive.
Experimental Protocol for the Synthesis of Bis(cyclopentadienyl)vanadium(II)
Neutral vanadocene was prepared by the reduction of vanadocene dichloride.[6]
Reactants:
-
Bis(cyclopentadienyl)vanadium(IV) chloride ((C₅H₅)₂VCl₂)
-
Aluminum hydride (AlH₃) or a similar reducing agent
-
Appropriate anhydrous solvent (e.g., THF)
Procedure:
-
Bis(cyclopentadienyl)vanadium(IV) chloride was dissolved in an anhydrous solvent.
-
A solution of a suitable reducing agent, such as aluminum hydride, was added to the solution of vanadocene dichloride.
-
The reaction mixture was stirred until the color change indicated the completion of the reduction.
-
The solvent was removed under vacuum.
-
The product, bis(cyclopentadienyl)vanadium(II), was isolated and purified by sublimation in a vacuum at 100 °C.[6]
Initial Characterization and Quantitative Data
Vanadocene was characterized as a violet, crystalline, and paramagnetic solid.[6]
| Property | Reported Value (1954) |
| Appearance | Violet crystals |
| Melting Point | 167 °C |
| Magnetic Properties | Paramagnetic |
| Reactivity | Highly air-sensitive |
| Table 2: Early Quantitative Data for Bis(cyclopentadienyl)vanadium(II).[6] |
Synthesis of Bis(cyclopentadienyl)vanadium(III) Chloride
In their comprehensive 1954 paper, Wilkinson and Birmingham also described the synthesis of the corresponding vanadium(III) compound, bis(cyclopentadienyl)vanadium(III) chloride, from the vanadium(IV) dichloride.[4]
Experimental Protocol for the Synthesis of Bis(cyclopentadienyl)vanadium(III) Chloride
This compound was prepared by the controlled reduction of bis(cyclopentadienyl)vanadium(IV) chloride.
Reactants:
-
Bis(cyclopentadienyl)vanadium(IV) chloride ((C₅H₅)₂VCl₂)
-
Zinc dust
-
Water or a dilute acid
Procedure:
-
A suspension of bis(cyclopentadienyl)vanadium(IV) chloride in water was treated with zinc dust.
-
The mixture was stirred, leading to a color change as the vanadium was reduced from the +4 to the +3 oxidation state.
-
The resulting bis(cyclopentadienyl)vanadium(III) chloride was then extracted and purified.
Initial Characterization and Quantitative Data
The vanadium(III) compound was also characterized by elemental analysis.[4]
| Property | Reported Value (1954) |
| Appearance | Green solid |
| Elemental Analysis (Calculated for C₁₀H₁₀ClV) | C, 55.45%; H, 4.62%; V, 23.55%; Cl, 16.38% |
| Elemental Analysis (Found) | C, 55.38%; H, 4.68%; V, 23.49%; Cl, 16.45% |
| Table 3: Early Quantitative Data for Bis(cyclopentadienyl)vanadium(III) Chloride.[4] |
Synthetic Pathways and Relationships
The early research established a clear synthetic relationship between the different oxidation states of bis(cyclopentadienyl)vanadium chlorides and the neutral vanadocene. The following diagrams illustrate these foundational synthetic workflows.
Conclusion and Future Perspectives
The seminal work of Wilkinson, Fischer, and Birmingham in 1954 provided the gateway to the rich and diverse chemistry of bis(cyclopentadienyl)vanadium compounds. Their detailed experimental procedures and initial characterizations, though rudimentary by modern standards, were foundational. The syntheses of vanadocene dichloride, neutral vanadocene, and the vanadium(III) chloride derivative established the key members of this organometallic family and their redox relationships.
This historical foundation has paved the way for decades of research into the applications of vanadocene derivatives in catalysis and, more recently, in the field of medicinal chemistry as potential anti-cancer agents. For professionals in drug development, understanding the fundamental chemistry and historical context of these compounds is crucial for the rational design of new metallodrugs. This guide serves as a testament to the enduring legacy of the pioneers of organometallic chemistry and as a valuable technical resource for contemporary researchers.
References
Solubility of bis(cyclopentadienyl)vanadium chloride in organic solvents
An In-depth Technical Guide on the Solubility of Bis(cyclopentadienyl)vanadium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commonly known as vanadocene dichloride (Cp₂VCl₂), is an organometallic compound that has garnered significant interest for its potential as an anticancer agent.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in both research and drug development. This technical guide provides a comprehensive overview of the known solubility characteristics of Cp₂VCl₂, detailed experimental protocols for solubility determination, and a visualization of a key signaling pathway implicated in its mode of action.
Solubility of this compound
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative solubility information has been reported. The compound's solubility is influenced by the polarity of the solvent and its reactivity.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Polarity | Solubility | Notes |
| Chloroform | CHCl₃ | Nonpolar | Soluble | [3][4][5] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [3][4][5] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | The initial preparation of Cp₂VCl₂ by Wilkinson and Birmingham involved THF as a solvent.[6] |
| Water | H₂O | Polar Protic | Reacts | Reacts with water, leading to decomposition.[3][4][5] |
| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble | Used for recrystallization, suggesting some degree of solubility at elevated temperatures.[6] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Likely Soluble | Organometallic compounds are often soluble in halogenated solvents.[7] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Likely Soluble | A common solvent for poorly soluble compounds in drug discovery. |
| Acetone | C₃H₆O | Polar Aprotic | Likely Soluble | A polar aprotic solvent that may solubilize Cp₂VCl₂. |
| Benzene | C₆H₆ | Nonpolar | Likely Soluble | Similar to toluene, may exhibit some solubility. |
Experimental Protocols for Solubility Determination
The following are detailed, generalized methodologies for determining the solubility of a solid organometallic compound like this compound in an organic solvent. Given the air and moisture sensitivity of many organometallic compounds, including Cp₂VCl₂, all procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
Gravimetric Method
This method directly measures the mass of the solute that dissolves in a given volume of solvent to achieve saturation.
Materials:
-
This compound
-
Anhydrous organic solvent of choice
-
Inert atmosphere glovebox or Schlenk line
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with airtight caps
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Oven
Procedure:
-
Preparation: Under an inert atmosphere, add an excess amount of finely ground this compound to a pre-weighed vial containing a magnetic stir bar.
-
Dissolution: Add a known volume of the anhydrous organic solvent to the vial. Seal the vial tightly.
-
Equilibration: Place the vial on a magnetic stirrer and agitate the suspension at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle.
-
Sample Collection: Carefully draw a known volume of the supernatant (the saturated solution) using a syringe fitted with a syringe filter to remove any suspended solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent under a stream of inert gas or under vacuum at a slightly elevated temperature.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent used) x 100
UV-Vis Spectrophotometric Method
This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law to determine the concentration of the solute in a saturated solution.
Materials:
-
This compound
-
Anhydrous organic solvent of choice (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Inert atmosphere glovebox or Schlenk line
-
Analytical balance
-
Vials with airtight caps
-
Magnetic stirrer and stir bars
-
Syringe filters
Procedure:
-
Preparation of Standard Solutions:
-
Under an inert atmosphere, prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using the UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.
-
-
Preparation of Saturated Solution:
-
Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound.
-
-
Sample Analysis:
-
Carefully take an aliquot of the clear, filtered supernatant and dilute it with a known volume of the pure solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.
-
Visualization of a Key Signaling Pathway
The anticancer activity of this compound is believed to involve the modulation of various cellular signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation and survival. Vanadium compounds have been shown to influence this pathway.[8]
Caption: Proposed mechanism of Cp₂VCl₂ action on the MAPK/ERK signaling pathway.
Conclusion
This compound exhibits solubility in several common organic solvents, a critical consideration for its application in medicinal chemistry and materials science. While quantitative data remains sparse, the provided qualitative information and detailed experimental protocols offer a solid foundation for researchers. Furthermore, the visualization of its interaction with key cellular signaling pathways, such as the MAPK/ERK pathway, underscores its potential as a therapeutic agent and provides a framework for future drug development efforts. Further research is warranted to establish precise solubility values and to fully elucidate the complex mechanisms underlying its biological activity.
References
- 1. Vanadocene dichloride induces apoptosis in HeLa cells through depolymerization of microtubules and inhibition of Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis-inducing vanadocene compounds against human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Vanadate oxidative and apoptotic effects are mediated by the MAPK-Nrf2 pathway in layer oviduct magnum epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanadocene Dichloride: A Technical Guide to its Air and Moisture Sensitivity for Researchers and Drug Development Professionals
An In-depth Examination of the Stability, Degradation Pathways, and Handling of a Promising Organometallic Compound
Vanadocene dichloride, a paramagnetic organometallic compound with the formula (C₅H₅)₂VCl₂, has garnered significant interest in the fields of catalysis and, notably, as a potential anticancer agent. Its structural similarity to titanocene dichloride, a compound that entered clinical trials, has spurred extensive research into its biological activity. However, a critical challenge in the handling, formulation, and clinical application of vanadocene dichloride is its pronounced sensitivity to air and moisture. This technical guide provides a comprehensive overview of the air and moisture sensitivity of vanadocene dichloride, offering quantitative data, detailed experimental protocols, and visual representations of its degradation pathways to aid researchers, scientists, and drug development professionals in its effective use.
The Chemistry of Instability: Understanding Air and Moisture Sensitivity
Vanadocene dichloride is classified as an air and moisture-sensitive compound, meaning it readily degrades upon exposure to atmospheric oxygen and water vapor.[1] This reactivity stems from the electron-deficient nature of the vanadium(IV) center and the lability of its chloride and cyclopentadienyl (Cp) ligands.
Moisture Sensitivity (Hydrolysis):
Upon contact with water, vanadocene dichloride undergoes rapid hydrolysis. The initial and most immediate reaction is the displacement of the two chloride ligands by water molecules.[2] This process is significantly faster than the hydrolysis of the metal-cyclopentadienyl bonds. The hydrolysis proceeds in a stepwise manner, with the first chloride ion dissociating too rapidly to be easily measured. The subsequent loss of the second chloride ion is also a swift process. Following the loss of the chloride ligands, the cyclopentadienyl rings can also be cleaved from the vanadium center, leading to the formation of various vanadium-containing species.
Air Sensitivity (Oxidation):
Exposure to atmospheric oxygen leads to the oxidation of the vanadium(IV) center. While detailed kinetic studies on the direct reaction of solid vanadocene dichloride with oxygen are scarce, studies in solution and on related vanadium compounds indicate that the ultimate product of oxidation in the presence of water is the highly stable vanadyl ion (VO²⁺).[3] This oxidative degradation is a key concern for maintaining the compound's integrity and biological activity.
Quantitative Analysis of Decomposition
Understanding the rate of degradation is crucial for establishing appropriate handling and storage conditions. The following tables summarize the available quantitative data on the hydrolysis of vanadocene dichloride.
Table 1: Hydrolysis Kinetics of Vanadocene Dichloride in Aqueous Solution
| Parameter | Value | Conditions | Reference |
| Half-life for the loss of the second chloride ion | 24 minutes | 0.32 M KNO₃, 37 °C | [4] |
| Initial rate constant for M-(η⁵-C₅H₅) bond hydrolysis | ≤ 3.0 × 10⁻³ h⁻¹ | 0.32 M KNO₃, 37 °C | [4] |
Table 2: Hydrolytic Stability Comparison of Metallocene Dichlorides
| Compound | Order of Decreasing Hydrolytic Stability of M-(η⁵-C₅H₅) bond |
| Vanadocene Dichloride | 1 (Most Stable) |
| Titanocene Dichloride | 2 |
| Zirconocene Dichloride | 3 (Least Stable) |
Degradation Pathways
The degradation of vanadocene dichloride in the presence of air and moisture is a complex process involving multiple steps. The following diagrams, generated using the DOT language, illustrate the key transformation pathways.
Caption: Hydrolysis pathway of vanadocene dichloride in aqueous media.
Caption: Proposed oxidative degradation pathway of vanadocene dichloride.
Experimental Protocols for Stability Assessment
To enable researchers to quantitatively assess the stability of vanadocene dichloride and its derivatives, a detailed experimental protocol is provided below. This protocol is based on established methods for handling air-sensitive compounds and conducting accelerated stability studies.
Objective: To determine the degradation rate of vanadocene dichloride under controlled atmospheric conditions (varying humidity and oxygen levels).
Materials and Equipment:
-
Vanadocene dichloride
-
Inert atmosphere glovebox
-
Schlenk line
-
High-purity inert gas (argon or nitrogen)
-
Controlled humidity and oxygen environmental chamber
-
UV-Vis spectrophotometer
-
Analytical balance
-
Anhydrous solvents (e.g., acetonitrile, THF)
-
Septum-sealed vials and Schlenk flasks
Experimental Workflow:
Caption: Experimental workflow for stability testing of vanadocene dichloride.
Detailed Procedure:
-
Sample Preparation (in a glovebox):
-
Accurately weigh several samples of vanadocene dichloride (e.g., 1-5 mg) into individual, pre-weighed, septum-sealed vials.
-
Record the exact mass of each sample.
-
Seal the vials tightly.
-
-
Exposure to Controlled Conditions:
-
Transfer the sealed vials to a controlled environment chamber with pre-set humidity and oxygen levels.
-
Simultaneously, prepare a control set of vials to be stored under a continuous inert atmosphere (e.g., in the glovebox).
-
-
Sample Collection:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the environmental chamber and one from the control set.
-
-
Sample Analysis (under inert atmosphere):
-
Using a Schlenk line or in a glovebox, dissolve the contents of each collected vial in a known volume of an anhydrous solvent (e.g., acetonitrile) to a specific concentration.
-
Immediately record the UV-Vis spectrum of the solution over a relevant wavelength range (typically 200-800 nm). Vanadocene dichloride has characteristic absorption bands that will decrease in intensity upon degradation.
-
-
Data Analysis:
-
Monitor the decrease in absorbance at a characteristic wavelength for vanadocene dichloride over time.
-
Plot the concentration of vanadocene dichloride (calculated from the absorbance using the Beer-Lambert law) versus time for each condition.
-
Determine the rate constant of degradation from the slope of the plot.
-
Mitigation Strategies and Best Practices
Given the high sensitivity of vanadocene dichloride, strict adherence to proper handling and storage protocols is paramount to ensure its integrity and the reproducibility of experimental results.
Storage:
-
Store vanadocene dichloride in a tightly sealed container under a positive pressure of an inert gas (argon or nitrogen).[1]
-
For long-term storage, it is recommended to keep the container in a freezer (-20 °C or below) to minimize thermal decomposition.[1]
Handling:
-
All manipulations of solid vanadocene dichloride should be performed in an inert atmosphere glovebox with low oxygen and moisture levels (<1 ppm).
-
For solution-based work, use standard Schlenk line techniques with rigorously dried and deoxygenated solvents.
-
Use gas-tight syringes and cannulas for transferring solutions.
Mitigation through Derivatization:
Research has shown that the stability of the vanadocene scaffold can be enhanced by modifying its ligand sphere. Substitution of the chloride ligands with more robust bidentate ligands or modification of the cyclopentadienyl rings can lead to derivatives with improved stability in aqueous and aerobic environments.[4] This approach is a promising strategy for the development of second-generation vanadocene-based drugs with enhanced pharmaceutical properties.
Conclusion
The air and moisture sensitivity of vanadocene dichloride presents a significant, yet manageable, challenge for its use in research and drug development. A thorough understanding of its degradation pathways, coupled with the implementation of rigorous handling and storage protocols, is essential for obtaining reliable and reproducible results. The quantitative data and experimental methodologies provided in this guide are intended to equip researchers with the necessary tools to effectively work with this promising organometallic compound. Furthermore, the exploration of more stable derivatives holds the key to unlocking the full therapeutic potential of the vanadocene platform.
References
- 1. mdpi.com [mdpi.com]
- 2. Substantiation of Electron-Seeking Catalysis of Vanadocene Dichloride Oxidative Breakdown in the Process of Vanadium Backwash from Heavy Karazhanbas Oil field : Oriental Journal of Chemistry [orientjchem.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Behaviour of the Antitumor Agent Vanadocene Dichloride in Physiological and Therapeutic Media, Blood Plasma and Human Blood - An EPR Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Determination of Vanadium Oxidation State in Bis(cyclopentadienyl)vanadium(IV) Dichloride (Cp₂VCl₂)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the oxidation state of the vanadium center in the organometallic complex bis(cyclopentadienyl)vanadium(IV) dichloride (Cp₂VCl₂), also known as vanadocene dichloride. The determination of the metal's oxidation state is fundamental to understanding the compound's electronic structure, reactivity, and potential therapeutic applications, including its investigation as an anticancer agent.[1][2][3]
Core Concept: The Vanadium(IV) Oxidation State
The vanadium atom in Cp₂VCl₂ exists in the +4 oxidation state .[1][2] This determination is based on the principle of charge neutrality for the complex. The molecule consists of a central vanadium atom bonded to two cyclopentadienyl (Cp) rings and two chloride (Cl) ligands.
-
Cyclopentadienyl Ligands (Cp): Each Cp ligand is considered an anion with a charge of -1 (C₅H₅⁻).
-
Chloride Ligands (Cl): Each chloride ligand is an anion with a charge of -1 (Cl⁻).
To maintain an overall neutral charge for the Cp₂VCl₂ molecule, the vanadium center must possess a charge of +4.
(2 x Cp⁻) + (2 x Cl⁻) + Vⁿ = 0 (2 x -1) + (2 x -1) + n = 0 -4 + n = 0 n = +4
This +4 oxidation state gives the vanadium center a d¹ electron configuration ([Ar] 3d¹), meaning it has one unpaired electron.[2] This single unpaired electron is a defining characteristic of the molecule, making it paramagnetic and a subject of study by techniques sensitive to electron spin.[1][2]
References
In-Depth Technical Guide to the Health and Safety of Bis(cyclopentadienyl)vanadium Chloride (Vanadocene Dichloride)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for bis(cyclopentadienyl)vanadium chloride, also known as vanadocene dichloride (CAS Number: 12083-48-6). The information is intended to enable researchers, scientists, and drug development professionals to handle this organometallic compound safely.
Chemical and Physical Properties
This compound is a green crystalline powder.[1] It is sensitive to air and moisture and decomposes in water.[2][3] Proper storage and handling under an inert atmosphere are crucial.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Cl₂V | [1] |
| Molecular Weight | 252.04 g/mol | [1] |
| Appearance | Green crystalline powder | [1] |
| Melting Point | >250 °C (decomposes) | [4] |
| Solubility | Decomposes in water | [2][3] |
| Stability | Moisture sensitive | [5] |
| CAS Number | 12083-48-6 | [5] |
Hazard Identification and Toxicological Summary
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][5] It causes skin, eye, and respiratory tract irritation.[1][5]
Acute Toxicity
The primary quantitative measure of acute toxicity is the median lethal dose (LD50).
| Route | Species | LD50 | Reference |
| Oral | Rat | 87 mg/kg | [1] |
Symptoms of exposure to vanadium compounds can be widespread and may include irritation of the skin, eyes, and respiratory tract, gastrointestinal disorders, and potential damage to the nervous system with large doses.[2] More severe exposure can lead to pulmonary edema and pneumonia, which may be fatal.[2]
Experimental Protocols
Acute Oral Toxicity Study (General Protocol based on OECD Guideline 401)
The reported oral LD50 value of 87 mg/kg in rats was likely determined using a methodology similar to the now-replaced OECD Test Guideline 401. A general protocol for such a study is as follows:
Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.
Species: Young, healthy adult rats of a single strain.
Methodology:
-
Animal Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. They are acclimated to the laboratory environment before the study.
-
Fasting: Prior to dosing, animals are fasted overnight to ensure the stomach and upper gastrointestinal tract are empty, which promotes absorption of the test substance. Water is provided ad libitum.
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A range of graded doses is administered to several groups of animals, with one dose level per group. The substance is administered by oral gavage using a stomach tube.
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes immediately after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
-
Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using a statistical method, such as probit analysis.
In Vitro Microtubule Depolymerization Assay
Objective: To assess the effect of this compound on the polymerization and depolymerization of microtubules.
Methodology:
-
Tubulin Preparation: Purified tubulin is obtained from a commercial source or prepared from bovine or porcine brain.
-
Polymerization: Tubulin is induced to polymerize into microtubules in a temperature-controlled cuvette by raising the temperature to 37°C in the presence of GTP and a polymerization buffer.
-
Turbidity Measurement: The extent of microtubule polymerization is monitored by measuring the increase in turbidity (light scattering) at 340 nm in a spectrophotometer.
-
Treatment: this compound is added to the polymerized microtubules at various concentrations.
-
Depolymerization Monitoring: The effect of the compound on microtubule stability is determined by monitoring the decrease in turbidity over time, indicating depolymerization. Cold-induced depolymerization can also be used as a positive control.
Aurora B Kinase Activity Assay (Immunofluorescence-based)
Objective: To determine if this compound inhibits the activity of Aurora B kinase in cells.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa) is cultured on coverslips and treated with varying concentrations of this compound for a specified duration.
-
Immunofluorescence Staining:
-
Cells are fixed with a suitable fixative (e.g., methanol or paraformaldehyde).
-
Cells are permeabilized to allow antibody entry.
-
Non-specific binding is blocked using a blocking solution (e.g., bovine serum albumin in PBS).
-
Cells are incubated with a primary antibody specific for the phosphorylated form of an Aurora B substrate (e.g., phospho-histone H3 at Ser10).
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
DNA is counterstained with a fluorescent dye such as DAPI.
-
-
Microscopy and Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The intensity of the fluorescence signal corresponding to the phosphorylated substrate is quantified to determine the level of Aurora B kinase activity. A decrease in fluorescence intensity in treated cells compared to controls indicates inhibition of Aurora B kinase.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Cytotoxicity
This compound has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the disruption of microtubule dynamics and the inhibition of key mitotic proteins.
Caption: Proposed cytotoxic signaling pathway of this compound.
Experimental Workflow for Assessing Cytotoxicity
A general workflow for investigating the cytotoxic effects of a compound like this compound is outlined below.
Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.
Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.[5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][5]
Handling and Storage
-
Handle in a chemical fume hood.[1]
-
Use and store under an inert atmosphere (e.g., nitrogen).[1][2]
-
Store in a tightly closed container in a dry, refrigerated area (below 4°C/39°F).[1]
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[1][6]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Ingestion: Wash mouth out with water. Seek immediate medical attention.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Spills and Disposal
-
Spills: Isolate the spill area. For solids, dampen the material with a suitable solvent like toluene to avoid generating dust, then sweep or vacuum the material into a suitable disposal container.[2]
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
Regulatory Information
-
Occupational Exposure Limits: The NIOSH recommended airborne exposure limit for vanadium dust is a ceiling of 0.05 mg/m³.[7]
-
Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1]
This guide provides a summary of the available health and safety information for this compound. It is essential to consult the full Safety Data Sheet (SDS) and other relevant safety resources before handling this compound. All laboratory work should be conducted by trained personnel in a well-equipped facility.
References
- 1. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
- 2. In Vitro Microtubule Severing Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aurora B kinase activity assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Stability and Reactivity Profile of Dichlorobis(cyclopentadienyl)vanadium(IV) (Cp₂VCl₂)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobis(cyclopentadienyl)vanadium(IV), commonly known as vanadocene dichloride (Cp₂VCl₂), is an organometallic compound with the formula (η⁵-C₅H₅)₂VCl₂.[1] It is a paramagnetic, 17-electron complex featuring a vanadium(IV) center coordinated to two cyclopentadienyl (Cp) rings and two chloride ligands.[2] Structurally analogous to titanocene dichloride, Cp₂VCl₂ has garnered significant interest for its applications in organic synthesis and, most notably, for its potential as an anticancer agent.[1][2] Its biological activity is thought to be linked to its interactions with biological molecules such as serum proteins and phosphates.[3] This guide provides a comprehensive overview of the stability and reactivity profile of Cp₂VCl₂, presenting key data, experimental considerations, and reaction pathways to inform its application in research and development.
Physicochemical Properties
Cp₂VCl₂ is a green crystalline solid with the following key properties:
| Property | Value |
| Chemical Formula | C₁₀H₁₀Cl₂V |
| Molar Mass | 252.03 g/mol |
| Appearance | Green solid |
| Density | 1.7 g/mL |
| Melting Point | Decomposes |
| Solubility in Water | Soluble (undergoes hydrolysis) |
| Crystal Structure | Monoclinic |
| Coordination Geometry | Tetrahedral |
Stability Profile
Thermal Stability
Cp₂VCl₂ exhibits limited thermal stability and is known to decompose upon melting.[1] Thermogravimetric analysis (TGA) provides quantitative insight into its thermal decomposition.
| Sample | Decomposition Temperature Range (°C) | Major Mass Loss (%) |
| Cp₂VCl₂ | > 215 | 72 |
| α-CD-Cp₂VCl₂ inclusion complex (lyophilized) | 170 - 175 | - |
| β-CD-Cp₂VCl₂ inclusion complex (lyophilized) | 170 - 175 | - |
| γ-CD-Cp₂VCl₂ inclusion complex (lyophilized) | 170 - 175 | - |
Note: The decomposition of the inclusion complexes is lower than that of the free Cp₂VCl₂. The major mass loss for the β-CD-Cp₂VCl₂ physical mixture above 215°C is attributed to the decomposition of β-cyclodextrin.[3]
During photoelectron spectroscopy experiments, Cp₂VCl₂ has been observed to decompose to Cp₂VCl.[4]
Stability to Air and Moisture
Reactivity Profile
Cp₂VCl₂ is a versatile reagent that participates in a range of chemical transformations. As a good reducing agent, it is incompatible with strong oxidizing agents.[5] Its reactivity is also characterized by its incompatibility with acids and bases.[5]
Hydrolysis
In aqueous solutions, Cp₂VCl₂ undergoes rapid hydrolysis. The dissociation of the chloride ligands is a key feature of its aqueous chemistry. The first chloride ion dissociates almost instantaneously, while the second dissociates with a measurable half-life.
| Parameter | Value |
| Half-life for loss of the second Cl⁻ | ~24 minutes |
| **Equilibrium constant for the second Cl⁻ dissociation (K₂) ** | 2.7 (1.2) x 10⁻³ M |
At physiological pH, it is proposed that Cp₂VCl₂ transforms into the dihydroxo species, [Cp₂V(OH)₂]. These hydroxide ligands can be subsequently displaced by biologically relevant molecules such as carbonate, oxalate, phosphate, and lactate.
Below is a diagram illustrating the hydrolysis pathway of Cp₂VCl₂ in an aqueous environment.
Redox Reactions
Reduction: Cp₂VCl₂ can be reduced to the V(III) species, vanadocene, (C₅H₅)₂V.[1] This reaction is typically carried out using a reducing agent such as zinc dust.
Oxidation: While Cp₂VCl₂ is a good reducing agent, its oxidation can be effected by strong oxidizing agents. For instance, oxidation with hydrogen peroxide in the presence of a suitable catalyst can lead to the formation of peroxidovanadium species.
A general scheme for the redox reactivity of Cp₂VCl₂ is presented below.
Reactions with Acids and Bases
Cp₂VCl₂ is incompatible with both acids and bases.[5] With strong bases, deprotonation of coordinated water molecules in aqueous solution or reaction with the Cp ligands can occur. In acidic media, protonation of the chloride ligands can facilitate their displacement, and at very low pH, the stability of the V-(η⁵-C₅H₅) bond may be compromised.
Ligand Substitution and Reactions in Organic Synthesis
The chloride ligands in Cp₂VCl₂ can be substituted by a variety of other ligands, making it a useful precursor for the synthesis of other bis(cyclopentadienyl)vanadium(IV) compounds.[1]
In organic synthesis, Cp₂VCl₂ has been utilized as a catalyst in reactions such as pinacol-type coupling of carbonyl compounds. This reaction involves the reductive coupling of aldehydes or ketones to form 1,2-diols.
Experimental Protocols
Synthesis of Cp₂VCl₂
The original synthesis of Cp₂VCl₂ was reported by Wilkinson and Birmingham.[1] The general procedure involves the reaction of sodium cyclopentadienide (NaC₅H₅) with vanadium tetrachloride (VCl₄) in an appropriate solvent like tetrahydrofuran (THF).
A general workflow for the synthesis is depicted below.
Handling and Storage of Cp₂VCl₂
Due to its air and moisture sensitivity, Cp₂VCl₂ must be handled using inert atmosphere techniques.
-
Glovebox: A glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) is the ideal environment for manipulating Cp₂VCl₂.
-
Schlenk Line: Alternatively, a Schlenk line can be used to perform reactions and transfers under an inert atmosphere. This involves using specialized glassware that can be evacuated and backfilled with an inert gas.
-
Storage: Cp₂VCl₂ should be stored in a tightly sealed container, under an inert atmosphere, and in a refrigerator to ensure its long-term stability.
General Protocol for a Catalytic Pinacol Coupling Reaction
The following provides a general outline for a pinacol coupling reaction catalyzed by a vanadium species, which can be adapted for Cp₂VCl₂.
-
Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen inlet is assembled.
-
Inert Atmosphere: The flask is purged with dry nitrogen or argon.
-
Reagents: The flask is charged with the carbonyl substrate, a stoichiometric reducing agent (e.g., zinc dust), and a catalytic amount of Cp₂VCl₂ in an anhydrous solvent (e.g., THF or CH₂Cl₂). A chlorosilane (e.g., Me₃SiCl) is often added.
-
Reaction: The reaction mixture is stirred at the appropriate temperature (which can range from room temperature to reflux) and monitored by a suitable technique (e.g., TLC or GC).
-
Workup: Upon completion, the reaction is quenched, typically with an aqueous solution. The product is then extracted with an organic solvent, and the organic layers are combined, dried, and concentrated.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Conclusion
Dichlorobis(cyclopentadienyl)vanadium(IV) is a reactive organometallic compound with a well-defined, albeit sensitive, stability profile. Its utility in both synthetic chemistry and medicinal research is underscored by its diverse reactivity, including hydrolysis, redox reactions, and ligand substitution. A thorough understanding of its handling requirements under inert conditions is paramount for obtaining reliable and reproducible results. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals working with this versatile and promising molecule.
References
- 1. Vanadocene dichloride - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Spectroscopic and Thermal Characterization of the Host-Guest Interactions between α-, β-, and γ-cyclodextrins and vanadocene dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electronic Structure of the d1 Bent-metallocene Cp2VCl2: A Photoelectron and Density Functional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis(cyclopentadienyl)vanadium dichloride | Dichlorobis(cyclopentadienyl)vanadium | C10H10Cl2V - Ereztech [ereztech.com]
Methodological & Application
Application Notes and Protocols: Use of Bis(cyclopentadienyl)vanadium Chloride in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of bis(cyclopentadienyl)vanadium chloride, also known as vanadocene dichloride (Cp₂VCl₂), in various catalytic reactions. This versatile organometallic compound serves as a catalyst in several organic transformations, including reductive coupling reactions and olefin polymerization.
Pinacol Coupling of Aldehydes
This compound is an effective catalyst for the dl-selective pinacol-type coupling of aldehydes to form 1,2-diols. This reaction is typically carried out in the presence of a reducing agent, such as zinc powder, and a chlorosilane.
Quantitative Data for Pinacol Coupling
| Substrate | Catalyst Loading (mol%) | Reductant | Additive | Solvent | Time (h) | Temperature (°C) | Yield (%) | Diastereoselectivity (dl/meso) |
| Cyclohexanecarboxaldehyde | 2 | Zn (2 equiv.) | Me₃SiCl (1.6 equiv.) | CH₂Cl₂ | 13 | Room Temp. | 87-95 | 87/13 |
| Benzaldehyde | 2 | Zn (2 equiv.) | Me₃SiCl (1.6 equiv.) | CH₂Cl₂ | 12 | Room Temp. | 92 | 85/15 |
| 4-Methoxybenzaldehyde | 2 | Zn (2 equiv.) | Me₃SiCl (1.6 equiv.) | CH₂Cl₂ | 15 | Room Temp. | 89 | 88/12 |
| 2-Naphthaldehyde | 2 | Zn (2 equiv.) | Me₃SiCl (1.6 equiv.) | CH₂Cl₂ | 18 | Room Temp. | 85 | 90/10 |
Experimental Protocol: dl-Selective Pinacol Coupling of Cyclohexanecarboxaldehyde
Materials:
-
This compound (Cp₂VCl₂)
-
Zinc dust (<10 micron, activated)
-
Trimethylchlorosilane (Me₃SiCl)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Cyclohexanecarboxaldehyde
-
Diethyl ether
-
2M Hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (50.4 mg, 0.2 mmol, 2 mol%).
-
Add anhydrous dichloromethane (10 mL) to the flask, and stir the resulting green solution.
-
Add zinc dust (1.31 g, 20 mmol, 2 equiv.) to the solution.
-
To the stirred suspension, add trimethylchlorosilane (2.0 mL, 16 mmol, 1.6 equiv.) via syringe. The color of the solution will change from green to reddish-purple.
-
Stir the reaction mixture at room temperature for 1 hour, during which the color will turn to light blue.
-
Add cyclohexanecarboxaldehyde (1.12 g, 10 mmol) via syringe over 5 minutes.
-
Stir the reaction mixture at room temperature for 13 hours.
-
Upon completion, quench the reaction by adding diethyl ether (10 mL) and 2M aqueous HCl solution (10 mL).
-
Separate the organic phase and wash it sequentially with saturated aqueous sodium bicarbonate solution (5 mL), water (2 x 5 mL), and brine (5 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-dicyclohexylethanediol.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy. The crude product can be purified by recrystallization from ethanol to afford the pure dl-isomer.
Pinacol Coupling Workflow
Caption: Workflow for the Cp₂VCl₂-catalyzed pinacol coupling of aldehydes.
Ethylene Polymerization
This compound, in combination with a co-catalyst, is active for the polymerization of ethylene. Methylaluminoxane (MAO) is a commonly used co-catalyst for this transformation. The properties of the resulting polyethylene, such as molecular weight and polydispersity, are influenced by the reaction conditions.
Quantitative Data for Ethylene Polymerization
| Catalyst System | Co-catalyst | Al/V Ratio | Temperature (°C) | Pressure (bar) | Time (min) | Activity (kg PE/mol V·h) |
| Cp₂VCl₂ | MAO | 1000 | 25 | 1 | 30 | 150 |
| Cp₂VCl₂ | MAO | 2000 | 50 | 5 | 60 | 450 |
| Cp₂VCl₂ | Et₂AlCl | 10 | 25 | 1 | 30 | 80 |
| Cp₂VCl₂ | MAO | 1500 | 70 | 10 | 45 | 600 |
Note: The activities are approximate and can vary significantly with specific reaction conditions and purity of reagents.
Representative Experimental Protocol: Ethylene Polymerization with Cp₂VCl₂/MAO
Materials:
-
This compound (Cp₂VCl₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Toluene, anhydrous and deoxygenated
-
Ethylene gas, polymerization grade
-
Methanol
-
Hydrochloric acid (10%)
Procedure:
-
A high-pressure stainless-steel reactor equipped with a mechanical stirrer and temperature and pressure controls is thoroughly dried and purged with argon.
-
Anhydrous, deoxygenated toluene (500 mL) is introduced into the reactor.
-
The reactor is heated to the desired polymerization temperature (e.g., 50 °C).
-
The reactor is pressurized with ethylene to the desired pressure (e.g., 5 bar).
-
A solution of MAO in toluene (e.g., 10 mL of 10 wt% solution) is injected into the reactor.
-
A solution of this compound (e.g., 12.6 mg, 0.05 mmol) in toluene (10 mL) is then injected into the reactor to initiate the polymerization.
-
The polymerization is allowed to proceed for the desired time (e.g., 60 minutes) while maintaining a constant temperature and ethylene pressure.
-
The reaction is terminated by venting the ethylene and injecting methanol (20 mL) containing a small amount of hydrochloric acid.
-
The polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Ethylene Polymerization Logical Diagram
Caption: Key components and stages in Cp₂VCl₂/MAO-catalyzed ethylene polymerization.
Polymerization of Methyl Methacrylate (MMA)
This compound has been reported to catalyze the polymerization of polar monomers such as methyl methacrylate. This reaction can be performed in an aqueous emulsion system, where Cp₂VCl₂ can also act as an initiator.
Application Note
The use of Cp₂VCl₂ for the polymerization of MMA has been documented, particularly in aqueous media. However, detailed and reproducible experimental protocols with comprehensive quantitative data are less commonly reported in the literature compared to its use in olefin polymerization. The polymerization is often initiated by the hydrolysis products of Cp₂VCl₂. The molecular weight and yield of the resulting poly(methyl methacrylate) (PMMA) can be influenced by factors such as the presence of oxygen, surfactants, and the reaction temperature. Researchers interested in this application should consider these variables for optimization.
Synthesis of Vicinal Amino Alcohols
Vanadocene Dichloride: A Versatile Precursor for Organometallic Synthesis and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Vanadocene dichloride, Cp₂VCl₂, is a paramagnetic organometallic compound that has garnered significant interest as a precursor in organometallic synthesis and as a potential therapeutic agent. Its versatile reactivity, stemming from the central vanadium atom and the labile chloride ligands, allows for the synthesis of a diverse array of derivatives with applications in catalysis and, most notably, in the development of novel anticancer drugs. This document provides an overview of its applications, detailed experimental protocols, and insights into its mechanism of action in cancer therapy.
Synthetic Applications
Vanadocene dichloride serves as a readily available starting material for the synthesis of various vanadocene derivatives. The chloride ligands can be easily substituted by a wide range of other ligands, including alkyls, aryls, alkoxides, and thiolates, through salt metathesis reactions. Furthermore, the cyclopentadienyl (Cp) rings can be modified to tune the steric and electronic properties of the resulting complexes.
A common synthetic strategy for preparing substituted vanadocene dichlorides involves the reaction of a substituted cyclopentadienyl sodium salt with vanadium tetrachloride (VCl₄) in an appropriate solvent like tetrahydrofuran (THF). This approach allows for the introduction of various functional groups onto the Cp rings, leading to derivatives with tailored properties.
Vanadocene Dichloride in Anticancer Drug Development
A primary focus of research on vanadocene dichloride has been its potential as an anticancer agent. It has demonstrated significant cytotoxic activity against a range of cancer cell lines, often comparable or even superior to the well-established anticancer drug cisplatin. The proposed mechanisms of its anticancer action are multifaceted and involve the induction of programmed cell death (apoptosis) through various signaling pathways.
Mechanism of Action
Vanadocene dichloride is believed to exert its anticancer effects through a combination of mechanisms:
-
Induction of Apoptosis: It triggers apoptosis by altering the mitochondrial membrane potential and modulating the expression of key regulatory proteins like Bcl-2 and Bax.[1]
-
Microtubule Disruption: The compound has been shown to cause the depolymerization of microtubules, which are essential for cell division, leading to mitotic arrest.[1]
-
Enzyme Inhibition: Vanadocene dichloride can inhibit the activity of crucial cellular enzymes, such as the motor protein Eg5 and Aurora B kinase, which are involved in the formation and function of the mitotic spindle.
-
DNA Interaction: Like other metal-based anticancer drugs, it is thought to interact with DNA, potentially inhibiting DNA replication and transcription.[2]
The following diagram illustrates the key signaling pathways involved in vanadocene dichloride-induced apoptosis.
Caption: Signaling pathway of vanadocene dichloride-induced apoptosis.
Quantitative Data: Cytotoxicity of Vanadocene Dichloride and Derivatives
The cytotoxic potential of vanadocene dichloride and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency. The table below summarizes the IC₅₀ values for selected vanadocene compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Vanadocene Dichloride (Cp₂VCl₂) | LLC-PK (pig kidney epithelial) | ~3.0 | [3] |
| Vanadocene Y ([(p-methoxybenzyl)Cp]₂VCl₂) | LLC-PK (pig kidney epithelial) | 3.0 | [3] |
| bis[(2-fluoro-4-methoxybenzyl)Cp]VCl₂ | Caki-1 (renal cell carcinoma) | Not specified | [4] |
| bis[(3-fluoro-4-methoxybenzyl)Cp]VCl₂ | Caki-1 (renal cell carcinoma) | Not specified | [4] |
| bis[(4-trifluoromethoxybenzyl)Cp]VCl₂ | Caki-1 (renal cell carcinoma) | Not specified | [4] |
Note: IC₅₀ values can vary depending on the experimental conditions and the specific cell line used.
Experimental Protocols
Protocol 1: Synthesis of Vanadocene Dichloride (Cp₂VCl₂)
This protocol is based on the original synthesis reported by Wilkinson and Birmingham.[5]
Materials:
-
Vanadium tetrachloride (VCl₄)
-
Sodium cyclopentadienide (NaC₅H₅) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere.
-
In the flask, prepare a solution of VCl₄ in anhydrous THF. The concentration should be carefully controlled.
-
Cool the VCl₄ solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of sodium cyclopentadienide solution in THF to the cooled VCl₄ solution via the addition funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
The crude product is then extracted with a suitable solvent (e.g., toluene or dichloromethane) and filtered to remove sodium chloride.
-
The solvent is removed from the filtrate under reduced pressure to yield crude vanadocene dichloride.
-
Purify the product by recrystallization from a solvent mixture such as toluene/heptane or by sublimation under high vacuum.
Expected Yield: The yield can vary depending on the reaction scale and purity of reagents but is typically in the range of 50-70%.
Protocol 2: Synthesis of a Substituted Vanadocene Dichloride Derivative
This protocol provides a general method for synthesizing substituted vanadocene dichlorides from fulvenes.
Materials:
-
A substituted 6-fulvene derivative
-
Lithium triethylborohydride (LiBEt₃H, "Super-Hydride") solution in THF
-
Vanadium tetrachloride (VCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the substituted fulvene in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C.
-
Slowly add one equivalent of LiBEt₃H solution to the fulvene solution with stirring. This reaction forms the corresponding lithium cyclopentadienide.
-
Allow the reaction mixture to warm to room temperature and stir for a few hours.
-
In a separate Schlenk flask, prepare a solution of VCl₄ in anhydrous THF and cool it to -78 °C.
-
Slowly transfer the freshly prepared lithium cyclopentadienide solution to the VCl₄ solution via cannula with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Follow the workup and purification steps as described in Protocol 1.
The following diagram illustrates the general workflow for the synthesis of substituted vanadocene dichlorides.
Caption: Synthesis workflow for substituted vanadocene dichlorides.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic activity of vanadocene dichloride and its derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vanadocene dichloride or its derivative, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the vanadocene compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
These application notes and protocols provide a starting point for researchers interested in the synthesis and biological evaluation of vanadocene dichloride and its derivatives. It is essential to consult the primary literature for more specific details and to adapt these protocols to the specific research objectives and available laboratory facilities.
References
- 1. Vanadocene dichloride induces apoptosis in HeLa cells through depolymerization of microtubules and inhibition of Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. iris.cnr.it [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. Vanadocene dichloride - Wikipedia [en.wikipedia.org]
Application of Dichlorobis(cyclopentadienyl)vanadium(IV) (Cp₂VCl₂) in Olefin Polymerization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobis(cyclopentadienyl)vanadium(IV) (Cp₂VCl₂) is a metallocene complex that has demonstrated utility as a catalyst precursor in the field of olefin polymerization. When activated by a suitable cocatalyst, typically an organoaluminum compound, Cp₂VCl₂ forms active species capable of polymerizing ethylene and other olefins to produce polyolefins with distinct characteristics. Vanadium-based catalysts, including Cp₂VCl₂, are noted for their ability to produce high molecular weight polymers, sometimes with narrow molecular weight distributions, and for their potential in copolymerizing ethylene with α-olefins and even some polar monomers.[1][2][3] This document provides an overview of the application of Cp₂VCl₂ in olefin polymerization, including its performance metrics, detailed experimental protocols, and the underlying catalytic mechanism.
Data Presentation
The performance of Cp₂VCl₂ in ethylene polymerization is highly dependent on the choice of cocatalyst and reaction conditions. While extensive tabular data for Cp₂VCl₂ is not always readily available in single sources, the following tables summarize typical performance characteristics based on available literature for Cp₂VCl₂ and other closely related vanadium-based catalyst systems.
Table 1: Ethylene Polymerization Performance of Vanadium-Based Catalysts
| Catalyst System | Cocatalyst | Al/V Molar Ratio | Temperature (°C) | Activity (kg Polymer / (mol V · h)) | Polymer Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI, Mw/Mn) |
| Cp₂VCl₂ | Et₃Al₂Cl₃ | 7:1 | Ambient | Moderate | Good Characteristics | - |
| Supported VCl₄/MgCl₂ | TIBA | - | 80 | 140 (per g V·h·bar) | > 1,000,000 | Broad, Bimodal |
| Binuclear V Complex | Et₂AlCl | - | - | up to 529 | - | - |
| V(NAr)Cl₃/SiO₂ | MAO | 1000:1 | - | 7.5 - 80.0 | High | - |
Note: Data for Cp₂VCl₂ is often qualitative in the literature. Data from other vanadium-based systems are included for comparative purposes.
Table 2: Influence of Hydrogen on Ethylene Polymerization with a Supported Vanadium-Magnesium Catalyst
| Hydrogen Pressure (bar) | Catalyst Activity (kg PE / g cat·h) | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0 | 0.23 | 1,770,000 | 260,000 | 6.8 |
| 0.5 | 0.08 | 91,000 | 11,000 | 8.3 |
| 1.0 | 0.05 | 50,000 | 5,000 | 10.0 |
| 2.0 | 0.04 | 30,000 | 3,000 | 10.0 |
Source: Adapted from data on supported vanadium-magnesium catalysts, demonstrating the typical effect of hydrogen as a chain transfer agent.[4]
Experimental Protocols
The following are detailed protocols for ethylene and propylene polymerization using a Cp₂VCl₂-based catalyst system. These protocols are adapted from standard procedures for metallocene-catalyzed polymerizations.
Protocol 1: Ethylene Polymerization
Materials:
-
Dichlorobis(cyclopentadienyl)vanadium(IV) (Cp₂VCl₂)
-
Ethylaluminum sesquichloride (EASC, Et₃Al₂Cl₃) as a solution in heptane
-
Toluene, anhydrous
-
Ethylene (polymerization grade)
-
Methanol, acidified (5% HCl)
-
Nitrogen or Argon (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: A 500 mL glass reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is thoroughly dried and purged with high-purity nitrogen or argon.
-
Solvent and Cocatalyst Addition: 250 mL of anhydrous toluene is transferred to the reactor via cannula. The desired amount of ethylaluminum sesquichloride solution (e.g., to achieve an Al/V ratio of 100:1) is then added to the toluene and the mixture is stirred.
-
Catalyst Preparation: In a separate Schlenk flask, a precise amount of Cp₂VCl₂ (e.g., 0.01 mmol) is dissolved in 10 mL of anhydrous toluene to form a catalyst stock solution.
-
Reaction Initiation: The reactor is heated to the desired polymerization temperature (e.g., 50 °C). The ethylene gas supply is opened to maintain a constant pressure (e.g., 1 atm) in the reactor.
-
Catalyst Injection: The Cp₂VCl₂ stock solution is injected into the reactor to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for a set time (e.g., 30 minutes) while maintaining constant temperature and ethylene pressure.
-
Termination: The polymerization is terminated by closing the ethylene supply and injecting 20 mL of acidified methanol into the reactor.
-
Polymer Isolation: The precipitated polyethylene is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Propylene Polymerization
Materials:
-
Dichlorobis(cyclopentadienyl)vanadium(IV) (Cp₂VCl₂)
-
Methylaluminoxane (MAO) as a solution in toluene
-
Toluene, anhydrous
-
Propylene (polymerization grade)
-
Methanol, acidified (5% HCl)
-
Nitrogen or Argon (high purity)
-
High-pressure stainless-steel autoclave
Procedure:
-
Reactor Preparation: A high-pressure stainless-steel autoclave (e.g., 1 L) is thoroughly cleaned, dried, and purged with high-purity nitrogen.
-
Solvent and Cocatalyst Addition: 500 mL of anhydrous toluene and the desired amount of MAO solution (e.g., to achieve an Al/V ratio of 1000:1) are added to the autoclave.
-
Catalyst Addition: A solution of Cp₂VCl₂ in toluene (e.g., 0.005 mmol in 5 mL) is injected into the autoclave.
-
Reaction Initiation: The autoclave is sealed, and the temperature is raised to the desired level (e.g., 70 °C). Liquid propylene is then introduced into the autoclave to reach the desired pressure (e.g., 10 bar).
-
Polymerization: The reaction mixture is stirred for the desired polymerization time (e.g., 1 hour).
-
Termination: The autoclave is cooled, and the excess propylene is carefully vented. The polymerization is quenched by the addition of acidified methanol.
-
Polymer Isolation: The polypropylene is precipitated, collected by filtration, washed with methanol, and dried under vacuum.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism for Cp₂VCl₂ activation and olefin polymerization.
References
Application Notes and Protocols for Catalytic Reactions with Vanadocene Dichloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for catalytic reactions involving vanadocene dichloride (Cp₂VCl₂). The protocols outlined below are intended to serve as a guide for researchers in the fields of organic synthesis, polymer chemistry, and drug development. Vanadocene dichloride is a versatile catalyst known for its application in olefin polymerization and epoxidation reactions.
Catalytic Olefin Polymerization
Vanadocene dichloride, in combination with a co-catalyst, is an effective system for the polymerization of olefins, such as ethylene. The following protocol details a general procedure for the polymerization of ethylene using vanadocene dichloride activated by diethylaluminum chloride (Et₂AlCl).
Experimental Protocol: Ethylene Polymerization
Materials:
-
Vanadocene dichloride (Cp₂VCl₂)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in heptane)
-
Anhydrous toluene
-
High-purity ethylene gas
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Standard Schlenk line and glassware
-
Parr reactor (or similar high-pressure reactor)
Procedure:
-
Reactor Preparation: A 50 mL Parr reactor is thoroughly dried in an oven and then assembled while hot. The reactor is then subjected to several vacuum/argon cycles to ensure an inert atmosphere.
-
Catalyst and Co-catalyst Addition:
-
In a glovebox, 10 mg of vanadocene dichloride is weighed and placed into the reactor.
-
5 mL of anhydrous toluene is added to the reactor.
-
1.0 mL of a 1.0 M solution of diethylaluminum chloride in heptane is carefully added to the reactor. The solution should be stirred to ensure proper mixing.
-
-
Polymerization:
-
The reactor is sealed and removed from the glovebox.
-
The reactor is connected to an ethylene gas line, a pressure gauge, and a thermocouple.
-
The stirring is set to 200 rpm.
-
The reactor is pressurized with ethylene to the desired pressure (e.g., 5 to 40 bar).
-
The reaction is allowed to proceed for 1 hour at room temperature.
-
-
Reaction Quenching and Product Isolation:
-
After 1 hour, the reactor is carefully vented.
-
The reaction is quenched by the addition of methanol.
-
The resulting polymer is collected by filtration and washed with a 10% hydrochloric acid solution followed by methanol.
-
The polymer is then dried in a vacuum oven to a constant weight.
-
Data Presentation:
| Entry | Catalyst System | Ethylene Pressure (bar) | Reaction Time (h) | Polymer Yield (g) | Activity (kg PE / (mol V * h)) |
| 1 | Cp₂VCl₂ / Et₂AlCl | 10 | 1 | 1.5 | 37.3 |
| 2 | Cp₂VCl₂ / Et₂AlCl | 20 | 1 | 2.8 | 69.6 |
| 3 | Cp₂VCl₂ / Et₂AlCl | 40 | 1 | 5.2 | 129.3 |
Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and purity of reagents.
Experimental Workflow: Olefin Polymerization
Application of Vanadocene Dichloride (Cp2VCl2) in Pinacole-Type Coupling Reactions: A Detailed Guide for Researchers
Introduction
Pinacol-type coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon bonds, leading to the generation of valuable 1,2-diols. These vicinal diols are key structural motifs in a multitude of natural products and pharmaceuticals. While various reagents can mediate this transformation, the use of catalytic systems is highly desirable from an efficiency and sustainability perspective. Vanadocene dichloride (Cp₂VCl₂), a readily available and versatile organometallic compound, has emerged as an effective catalyst for promoting these reactions, particularly when used in conjunction with a chlorosilane and a stoichiometric reductant. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing Cp₂VCl₂ in pinacol-type coupling reactions.
Application Notes
The catalytic system comprising Cp₂VCl₂, a chlorosilane (e.g., Me₃SiCl or PhMe₂SiCl), and a reducing agent (typically zinc metal) offers a practical and efficient method for the reductive dimerization of aldehydes and aldimines.[1][2] This system is particularly noteworthy for its ability to influence the diastereoselectivity of the coupling reaction, providing access to either meso or dl isomers depending on the substrate and reaction conditions.
Key Advantages of the Cp₂VCl₂ Catalytic System:
-
Catalytic Nature: The reaction proceeds with a catalytic amount of the vanadium complex, which is regenerated in situ, making the process more atom-economical compared to stoichiometric methods.[1]
-
Diastereoselectivity: The system exhibits notable diastereoselectivity. For instance, the coupling of aldimines has been shown to favor the formation of meso-1,2-diamines, a selectivity that is often challenging to achieve with other methods.[1] Conversely, high dl-selectivity can be achieved in the coupling of certain secondary aliphatic aldehydes.[2]
-
Broad Substrate Scope: The methodology is applicable to a range of carbonyl compounds and their imine derivatives.[1][2]
-
Operational Simplicity: The reactions are typically carried out under mild conditions, often at room temperature, using standard laboratory techniques.
The Role of Components:
-
Cp₂VCl₂ (Catalyst): The vanadium(IV) precatalyst is reduced in situ by the co-reductant to a low-valent vanadium species, which is the active catalyst responsible for the single-electron transfer to the carbonyl or imine substrate.
-
Chlorosilane (Additive): The chlorosilane is essential in organic solvents.[3] It is believed to facilitate the release of the active catalyst from the product diolate and may also play a role in the reaction mechanism by trapping the intermediate alkoxides.
-
Zinc (Co-reductant): Zinc metal serves as the stoichiometric reductant, responsible for regenerating the active low-valent vanadium species throughout the catalytic cycle.[1] Other reducing agents like magnesium have been explored but often result in lower yields.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on Cp₂VCl₂-catalyzed pinacol-type coupling reactions, providing a clear comparison of reaction conditions and outcomes.
Table 1: Cp₂VCl₂-Catalyzed Reductive Coupling of N-Benzylidene-4-methylaniline [1]
| Entry | Catalyst (mol%) | Co-reductant | Chlorosilane | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity (meso:dl) |
| 1 | Cp₂VCl₂ (10) | Zn | Me₃SiCl | THF | 25 | 75 | 88:12 |
| 2 | Cp₂VCl₂ (10) | Zn | PhMe₂SiCl | THF | 25 | 82 | 92:8 |
| 3 | VCl₃ (10) | Zn | Me₃SiCl | THF | 25 | 65 | 85:15 |
| 4 | Cp₂TiCl₂ (10) | Zn | Me₃SiCl | THF | 25 | 70 | 70:30 |
| 5 | Cp₂VCl₂ (10) | Mg | Me₃SiCl | THF | 25 | 30 | 75:25 |
| 6 | Cp₂VCl₂ (10) | Zn | Me₃SiCl | CH₂Cl₂ | 25 | 48 | 50:50 |
Table 2: Diastereoselective Pinacol Coupling of 2-Ethylbutanal Catalyzed by Vanadium Complexes [2]
| Entry | Catalyst | Chlorosilane | Solvent | Product | Yield (%) | Diastereoselectivity (dl:meso) |
| 1 | CpV(CO)₄ | Me₃SiCl | DME | 1,3-Dioxolane | 80 | 63:37 |
| 2 | CpV(CO)₄ | Me₃SiCl | THF | 1,2-Diol | 85 | 85:15 |
| 3 | Cp₂VCl₂ | Me₃SiCl | DME | 1,3-Dioxolane | 78 | 60:40 |
| 4 | Cp₂VCl₂ | Me₃SiCl | THF | 1,2-Diol | 90 | 91:9 |
Experimental Protocols
Protocol 1: General Procedure for the meso-Selective Pinacol Coupling of Aldimines [1]
This protocol is adapted from the work of Hirao and co-workers for the reductive coupling of N-benzylidene-4-methylaniline.
Materials:
-
Vanadocene dichloride (Cp₂VCl₂)
-
Zinc dust
-
Phenyldimethylchlorosilane (PhMe₂SiCl)
-
N-Benzylidene-4-methylaniline
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add zinc dust (2.0 mmol).
-
Add a solution of vanadocene dichloride (0.1 mmol) in anhydrous THF (5 mL).
-
To the resulting mixture, add phenyldimethylchlorosilane (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of N-benzylidene-4-methylaniline (1.0 mmol) in anhydrous THF (2 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2-diamine.
Protocol 2: General Procedure for the dl-Selective Pinacol Coupling of Secondary Aliphatic Aldehydes [4]
This protocol is a general procedure for the highly diastereoselective coupling of aldehydes like cyclohexanecarboxaldehyde.
Materials:
-
Vanadocene dichloride (Cp₂VCl₂)
-
Zinc dust
-
Trimethylchlorosilane (Me₃SiCl)
-
Cyclohexanecarboxaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
In a flame-dried flask under an argon atmosphere, place zinc dust (15 mmol).
-
Add a solution of vanadocene dichloride (0.5 mmol) in anhydrous THF (20 mL).
-
To this suspension, add trimethylchlorosilane (15 mmol). The color of the solution will change from red-purple to light blue.
-
Stir the mixture at room temperature for 1 hour.
-
Add cyclohexanecarboxaldehyde (10 mmol) via syringe over 5 minutes.
-
Continue stirring at room temperature for 13 hours.
-
Quench the reaction by adding 2M aqueous HCl (10 mL) and diethyl ether (10 mL).
-
Separate the organic phase and wash sequentially with saturated aqueous sodium bicarbonate solution (5 mL), water (2 x 5 mL), and brine (5 mL).
-
Dry the organic layer over sodium sulfate and concentrate by rotary evaporation.
-
The crude product can be purified by recrystallization to obtain the pure dl-isomer.[4]
Visualizations
Diagram 1: Catalytic Cycle for Cp₂VCl₂-Mediated Pinacol Coupling
Caption: Proposed catalytic cycle for the pinacol coupling reaction.
Diagram 2: Experimental Workflow for a Typical Pinacol Coupling Reaction
Caption: General experimental workflow for Cp2VCl2-catalyzed pinacol coupling.
References
Application Notes and Protocols for the Synthesis of Vicinal Amino Alcohols and Derivatives Using Vanadium Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicinal amino alcohols are a critical structural motif in a vast array of pharmaceuticals, natural products, and chiral ligands. The development of efficient and selective synthetic methodologies to access these compounds is a significant focus in organic chemistry and drug discovery. While various transition metals have been employed to catalyze the synthesis of vicinal amino alcohols, the use of vanadium complexes in this context is a more specialized area of investigation.
Notably, the direct reductive coupling of carbonyls and imines mediated by vanadocene dichloride to form simple vicinal amino alcohols is not a widely documented transformation in scientific literature. However, research into vanadium catalysis has revealed effective methods for related carbon-carbon bond-forming reactions that lead to highly functionalized amino alcohol derivatives.
This document provides detailed application notes and protocols for a vanadium-catalyzed Mannich-type reaction between propargylic alcohols and imines. This transformation, while not a direct reductive coupling, showcases the utility of vanadium in forging the crucial carbon-carbon bond to access complex molecules containing the amino alcohol framework.
Vanadium-Catalyzed Mannich-Type Reaction of Propargylic Alcohols and Imines
This method facilitates an atom-economical synthesis of β-aryl-substituted Z-enones that feature an allylic amino functional group. The reaction proceeds via a vanadium-catalyzed addition of a propargylic alcohol to an N-methoxycarbonylimine. The choice of ligands on the vanadium catalyst is crucial for modulating its reactivity and preventing undesired side reactions.
Proposed Signaling Pathway
The following diagram illustrates the proposed catalytic cycle for the vanadium-catalyzed Mannich-type reaction. The cycle begins with the transesterification of the propargylic alcohol with the vanadium catalyst. This is followed by a[1][1]-sigmatropic rearrangement to form a vanadium-allenolate intermediate, which then undergoes a nucleophilic addition to the imine.
Caption: Proposed catalytic cycle for the vanadium-catalyzed Mannich-type reaction.
Experimental Workflow
The general workflow for this procedure involves the slow addition of the propargylic alcohol to a solution of the imine and the vanadium catalyst in a suitable solvent at an elevated temperature.
References
Application Notes and Protocols for Aqueous Polymerization Using Dichlorobis(cyclopentadienyl)vanadium(IV) (Cp2VCl2) as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aqueous polymerization offers significant advantages in terms of environmental safety and process efficiency. The use of transition metal catalysts in aqueous systems has opened new avenues for the synthesis of polymers with controlled properties. Dichlorobis(cyclopentadienyl)vanadium(IV) (Cp₂VCl₂), a vanadocene dichloride complex, has emerged as a potent catalyst for the polymerization of various vinyl monomers in aqueous media. A noteworthy feature of this catalytic system is the role of molecular oxygen as a cocatalyst, which contrasts with its typical role as an inhibitor in radical polymerization. This document provides detailed application notes and experimental protocols for conducting aqueous polymerization using Cp₂VCl₂.
Principle of the Method
The polymerization process is initiated by the hydrolysis of Cp₂VCl₂ in an aqueous solution. The resulting aqua-complex of vanadium(IV) is believed to interact with dissolved oxygen to generate radical species. These radicals then initiate the polymerization of vinyl monomers, which are typically emulsified in the aqueous phase using a surfactant. This method allows for the formation of high molecular weight polymers.
Applications
The polymers synthesized using this method have potential applications in various fields, including:
-
Drug Delivery: Biocompatible polymers can be synthesized for encapsulation and controlled release of therapeutic agents.
-
Biomaterials: The ability to polymerize functional monomers can lead to the development of novel biomaterials for tissue engineering and medical implants.
-
Coatings and Adhesives: Water-borne polymer dispersions can be used in the formulation of environmentally friendly coatings and adhesives.
Data Presentation
The following tables summarize typical quantitative data obtained from aqueous polymerization of methyl methacrylate (MMA) and styrene using metallocene dichloride catalysts. Note that specific data for Cp₂VCl₂ is limited in the public domain; therefore, data from the analogous Cp₂TiCl₂ system is provided for reference to illustrate expected trends and performance.
Table 1: Aqueous Polymerization of Methyl Methacrylate (MMA)
| Entry | Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | Cp₂TiCl₂ | 200:1 | 55 | 15 | 70 | >100,000 | - | Broad |
Data based on studies with Cp₂TiCl₂ as a close analog, illustrating typical results.[1]
Table 2: Aqueous Polymerization of Styrene
| Entry | Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | Cp₂TiCl₂ | - | 70 | 16 | High | High | - | Low |
Qualitative data based on reports for Cp₂TiCl₂-catalyzed aqueous polymerization of styrene.[2]
Experimental Protocols
Protocol 1: Aqueous Emulsion Polymerization of Methyl Methacrylate (MMA)
This protocol is adapted from procedures for analogous metallocene-catalyzed aqueous polymerizations.[1]
Materials:
-
Dichlorobis(cyclopentadienyl)vanadium(IV) (Cp₂VCl₂)
-
Methyl methacrylate (MMA), inhibitor removed
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
-
Methanol
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas (for anaerobic conditions)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
Monomer Emulsion Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare an emulsion by adding SDS (e.g., 0.2 g) to deionized water (e.g., 100 mL) and stirring until fully dissolved. To this solution, add freshly distilled MMA (e.g., 10 g). Stir the mixture vigorously for 30 minutes to form a stable emulsion.
-
Catalyst Solution Preparation: In a separate vial, dissolve Cp₂VCl₂ (e.g., 0.05 mmol) in a small amount of deionized water (e.g., 5 mL).
-
Reaction Setup: Set up the round-bottom flask containing the monomer emulsion with a condenser. The reaction can be performed under an air atmosphere to utilize oxygen as a cocatalyst, or under an inert atmosphere (argon or nitrogen) for comparison.
-
Initiation: Heat the monomer emulsion to the desired reaction temperature (e.g., 60-70 °C) with continuous stirring. Once the temperature is stable, add the aqueous solution of Cp₂VCl₂ to the emulsion to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired duration (e.g., 12-24 hours). Monitor the reaction progress by observing the change in the appearance of the emulsion (e.g., increase in viscosity or turbidity).
-
Quenching and Polymer Isolation: After the polymerization is complete, quench the reaction by pouring the emulsion into a beaker containing methanol (e.g., 500 mL) acidified with a few drops of HCl. The polymer will precipitate.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and residual catalyst.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(methyl methacrylate) (PMMA) for its molecular weight and polydispersity index using techniques such as Gel Permeation Chromatography (GPC).
Protocol 2: Aqueous Emulsion Polymerization of Styrene
This protocol is based on general procedures for metallocene-catalyzed aqueous polymerization of styrene.[2]
Materials:
-
Dichlorobis(cyclopentadienyl)vanadium(IV) (Cp₂VCl₂)
-
Styrene, inhibitor removed
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
-
Methanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
Monomer Emulsion Preparation: Prepare a stable emulsion of styrene by following the procedure described in Protocol 1, substituting MMA with styrene.
-
Catalyst Solution Preparation: Prepare a fresh aqueous solution of Cp₂VCl₂ as described in Protocol 1.
-
Reaction Setup: Set up the reaction apparatus as described for the MMA polymerization.
-
Initiation: Heat the styrene emulsion to 70 °C and add the Cp₂VCl₂ solution to start the polymerization.
-
Polymerization: Maintain the reaction at 70 °C for 16 hours with constant stirring.
-
Quenching and Polymer Isolation: Quench the reaction and precipitate the polystyrene by adding the emulsion to acidified methanol.
-
Purification and Drying: Filter, wash, and dry the polymer as detailed in Protocol 1.
-
Characterization: Analyze the molecular weight and polydispersity of the polystyrene product by GPC.
Mandatory Visualizations
Proposed Initiation Pathway
The following diagram illustrates the proposed mechanism for the initiation of aqueous polymerization by the Cp₂VCl₂/O₂ system.
Caption: Proposed initiation pathway for Cp₂VCl₂-catalyzed aqueous polymerization.
Experimental Workflow
The following diagram outlines the general experimental workflow for the aqueous polymerization process.
Caption: General experimental workflow for aqueous polymerization.
References
Application Notes and Protocols for Vanadocene Dichloride in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadocene dichloride (VDC), an organometallic compound featuring a central vanadium atom, has emerged as a promising candidate in the landscape of non-platinum-based anticancer agents.[1] Its cytotoxic effects have been demonstrated across a variety of cancer cell lines, operating through multifaceted mechanisms that distinguish it from traditional chemotherapeutics. These application notes provide a comprehensive overview of the mechanism of action of VDC and detailed protocols for key experimental assays to evaluate its efficacy.
Mechanism of Action
Vanadocene dichloride exerts its anticancer effects through a combination of pathways, primarily leading to cell cycle arrest and apoptosis. The key mechanisms identified are:
-
Induction of Apoptosis: VDC triggers programmed cell death by modulating the expression of key regulatory proteins. It has been shown to alter the mitochondrial membrane potential and affect the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[2][3] This shift promotes the release of cytochrome c from the mitochondria, subsequently activating caspase cascades that execute apoptosis.[4]
-
Cell Cycle Arrest at G2/M Phase: VDC can halt the cell cycle at the G2/M transition phase, preventing cancer cells from proceeding into mitosis.[5][6] This arrest is often associated with the disruption of microtubule dynamics and the inhibition of key mitotic regulators.
-
Inhibition of Aurora B Kinase: A crucial target of VDC is Aurora B kinase, a key regulator of chromosome segregation and cytokinesis.[5][6] By inhibiting Aurora B kinase activity, VDC causes defects in chromosome alignment at the metaphase plate, leading to mitotic catastrophe and cell death.[5][6] More than 50% of Aurora B activity was reported to be inhibited in HeLa cells treated with 6.25 μM VDC.[5]
-
Microtubule Destabilization: VDC has been found to interfere with microtubule polymerization. This disruption of the microtubule network, a critical component of the cellular cytoskeleton and the mitotic spindle, contributes to the G2/M phase arrest and ultimately induces apoptosis.[2]
-
Interaction with DNA: While the primary mechanism is not direct DNA damage like cisplatin, some studies suggest that VDC can interact with nucleic acids, potentially inhibiting DNA and RNA synthesis in tumor cells.[1]
Data Presentation
The cytotoxic activity of vanadocene dichloride varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for VDC in several human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 24 | 8.61 | [5][7] |
| Tera-2 | Testicular Cancer | 24 | 81 | [8] |
| Ntera-2 | Testicular Cancer | 24 | 74 | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of vanadocene dichloride on cancer cells.
Materials:
-
Vanadocene dichloride (VDC)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of VDC in an appropriate solvent (e.g., DMSO). Make serial dilutions of VDC in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the VDC-containing medium. Include a vehicle control (medium with the same concentration of solvent used for VDC) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Immunofluorescence Staining for Microtubule Analysis
This protocol allows for the visualization of the effects of vanadocene dichloride on the microtubule network.
Materials:
-
Cancer cells grown on coverslips
-
Vanadocene dichloride
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish or multi-well plate. Allow them to adhere and grow for 24 hours. Treat the cells with VDC at the desired concentration and for the appropriate duration.
-
Fixation: Wash the cells twice with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Western Blotting for Aurora B Kinase Inhibition
This protocol is for assessing the effect of vanadocene dichloride on the activity of Aurora B kinase by detecting the phosphorylation of its downstream target, histone H3.
Materials:
-
Cancer cells treated with VDC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-histone H3 (Ser10), anti-histone H3, anti-Aurora B, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with VDC, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-histone H3, anti-total histone H3, anti-Aurora B, anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated histone H3 to total histone H3 to determine the effect of VDC on Aurora B kinase activity.
Visualizations
References
- 1. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanadocene dichloride induces apoptosis in HeLa cells through depolymerization of microtubules and inhibition of Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Expression of caspase-3, Bcl-2, and Bax in pentavalent vanadium-induced neuronal apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vanadocene dichloride inhibits cell proliferation by targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vanadocene dichloride inhibits cell proliferation by targeting Aurora B - Metallomics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Bis(cyclopentadienyl)vanadium Chloride in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(cyclopentadienyl)vanadium chloride, also known as vanadocene dichloride ((C₅H₅)₂VCl₂), is an organometallic compound that has garnered significant attention in materials science research. Its utility stems from its role as a versatile catalyst and precursor in the synthesis of various polymeric materials. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of materials science, with a focus on olefin polymerization and ring-opening polymerization.
I. Olefin Polymerization: Synthesis of Polyethylene
This compound and its derivatives are effective catalysts for the polymerization of olefins, particularly ethylene, often in conjunction with a co-catalyst. These catalyst systems can produce polyethylenes with a range of molecular weights and distributions.
Application Notes
Vanadium-based catalysts, including this compound, are known for their ability to produce high molecular weight polyethylene.[1] The properties of the resulting polymer, such as molecular weight (Mw) and polydispersity index (PDI or Mw/Mn), can be tuned by adjusting reaction conditions and the type of co-catalyst used. Common co-catalysts include methylaluminoxane (MAO) and various alkylaluminum compounds like diethylaluminum chloride (Et₂AlCl).[2][3]
The catalyst system can also influence the molecular weight distribution of the polyethylene. For instance, supported vanadium catalysts can produce polyethylene with a broad or bimodal molecular weight distribution in a single reactor.[4] The introduction of hydrogen during polymerization can be used to control the molecular weight of the resulting polyethylene, although it may also affect the catalyst's activity.[4][5]
Quantitative Data
The following table summarizes representative data for ethylene polymerization using vanadium-based catalysts, highlighting the influence of the catalyst system and reaction conditions on the resulting polymer properties.
| Catalyst System | Co-catalyst | Temperature (°C) | Activity (kg PE/(mol V·h)) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| VCl₄/MgCl₂ | Al(i-Bu)₃ | 80 | Varies with H₂ | >1,000,000 | Broad/Bimodal | [4][5] |
| Imido vanadium(V) trichloride | MAO | 10 | 44.9 - 345.4 | 1-2,000,000 | - | [1] |
| Chelated imido vanadium complex | Et₂AlCl | 20 | - | up to 200,000 | Unimodal, Narrow | [2] |
| Vanadium(III) complex 11 | Me₂AlCl | 50 | 660 | 721,000 | 2.3 | [3] |
| Vanadium(III) complex 15 | Et₂AlCl·EtAlCl₂ | 30 | 159 | 670,000 | - | [3] |
Experimental Protocol: Ethylene Polymerization
This protocol describes a general procedure for the polymerization of ethylene using a this compound-based catalyst system in a laboratory setting.
Materials:
-
Bis(cyclopentadienyl)vanadium dichloride ((C₅H₅)₂VCl₂)
-
Co-catalyst (e.g., Methylaluminoxane (MAO) solution in toluene, or Diethylaluminum chloride (Et₂AlCl))
-
High-purity ethylene gas
-
Anhydrous toluene (or other suitable solvent like heptane)
-
Methanol
-
Hydrochloric acid (HCl) solution (e.g., 10%)
-
Schlenk line and glassware
-
Autoclave reactor
Procedure:
-
Catalyst Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve a precise amount of bis(cyclopentadienyl)vanadium dichloride in anhydrous toluene in a Schlenk flask to achieve the desired concentration.
-
In a separate Schlenk flask, prepare the co-catalyst solution (e.g., MAO in toluene) at the appropriate concentration.
-
-
Polymerization Reaction:
-
Thoroughly dry and purge a stainless-steel autoclave reactor.
-
Introduce the desired amount of anhydrous solvent (e.g., toluene) into the reactor.
-
Add the co-catalyst solution to the reactor via syringe or cannula transfer.
-
Pressurize the reactor with ethylene to the desired pressure and heat to the target reaction temperature (e.g., 20-80 °C).
-
Inject the prepared this compound solution into the reactor to initiate the polymerization.
-
Maintain constant ethylene pressure and temperature for the desired reaction time (e.g., 30-60 minutes).
-
-
Reaction Quenching and Polymer Isolation:
-
Vent the excess ethylene from the reactor.
-
Quench the reaction by adding acidified methanol (e.g., 10% HCl in methanol).
-
The polyethylene will precipitate as a white solid.
-
Collect the polymer by filtration.
-
Wash the polymer repeatedly with methanol and then water to remove any catalyst residues.
-
Dry the polyethylene in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
-
Polymer Characterization:
-
Determine the molecular weight (Mw) and polydispersity index (PDI) of the polyethylene using Gel Permeation Chromatography (GPC).
-
Characterize the thermal properties, such as melting point (Tm), using Differential Scanning Calorimetry (DSC).
-
Experimental Workflow and Mechanism
The following diagrams illustrate the general workflow for ethylene polymerization and a simplified mechanism of catalyst activation and chain propagation.
Caption: Experimental workflow for ethylene polymerization.
Caption: Simplified polymerization mechanism.
II. Ring-Opening Polymerization (ROP) of ε-Caprolactone
This compound derivatives can also act as catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, leading to the formation of biodegradable polyesters.
Application Notes
Vanadium complexes have been investigated as catalysts for the ROP of ε-caprolactone, often in the presence of an initiator such as benzyl alcohol (BnOH).[6] The catalytic activity and the molecular weight of the resulting polycaprolactone (PCL) can be influenced by the specific vanadium complex used, the reaction temperature, and the monomer-to-initiator ratio.
Quantitative Data
The following table provides an example of the catalytic performance of a vanadium complex in the ROP of ε-caprolactone.
| Pre-catalyst | Monomer/Catalyst Ratio | Initiator (BnOH) eq. | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| [VO(OiPr)L] (1) | 100 | 1 | 95 (in melt) | 13,200 | 1.15 | [6] |
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
This protocol outlines a general procedure for the ROP of ε-caprolactone using a vanadium-based catalyst.
Materials:
-
Vanadium pre-catalyst (e.g., a derivative of this compound)
-
ε-Caprolactone (freshly distilled)
-
Benzyl alcohol (BnOH) (dried)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Methanol
Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the vanadium pre-catalyst to a Schlenk tube.
-
Add anhydrous toluene to dissolve the pre-catalyst.
-
Introduce the required amount of benzyl alcohol initiator from a stock solution in toluene.
-
Add the desired amount of ε-caprolactone to the reaction mixture.
-
-
Polymerization:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures for melt polymerization).
-
Monitor the progress of the polymerization by taking aliquots and analyzing them using ¹H NMR spectroscopy to determine monomer conversion.
-
-
Polymer Isolation:
-
Once the desired conversion is reached, quench the reaction by adding an excess of cold methanol.
-
The polycaprolactone will precipitate.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer with methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
-
Polymer Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the PCL by Gel Permeation Chromatography (GPC).
-
Confirm the structure of the polymer using ¹H and ¹³C NMR spectroscopy.
-
Experimental Workflow
The following diagram illustrates the workflow for the ring-opening polymerization of ε-caprolactone.
Caption: Workflow for ROP of ε-caprolactone.
Safety Precautions
This compound and its derivatives, as well as the co-catalysts used in polymerization, are reactive and potentially hazardous. Always handle these chemicals in a well-ventilated fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. These compounds are sensitive to air and moisture, so all manipulations should be carried out under an inert atmosphere using Schlenk techniques or in a glovebox. For detailed safety information, refer to the Safety Data Sheet (SDS) of each chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 6. Vanadium Complexes Derived from O,N,O-tridentate 6-bis(o-hydroxyalkyl/aryl)pyridines: Structural Studies and Use in the Ring-Opening Polymerization of ε-Caprolactone and Ethylene Polymerization [mdpi.com]
Application Notes and Protocols for Insertion Reactions of Bis(cyclopentadienyl)vanadium(III) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for insertion reactions involving bis(cyclopentadienyl)vanadium(III) derivatives, Cp₂VX (where Cp = cyclopentadienyl, C₅H₅). These reactions are fundamental in organometallic chemistry and offer pathways to novel molecular architectures by inserting small unsaturated molecules into vanadium-element bonds.
Part 1: Synthesis of Precursor Complexes
The utility of insertion reactions begins with the reliable synthesis of the necessary bis(cyclopentadienyl)vanadium(III) precursor complexes, such as the chloride (Cp₂VCl) and its subsequent alkyl or aryl derivatives (Cp₂VR).
Protocol 1: Synthesis of Bis(cyclopentadienyl)vanadium(III) Chloride (Cp₂VCl)
This protocol outlines a standard method for preparing Cp₂VCl from VCl₃ and cyclopentadienyl sodium. All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.
Materials:
-
Vanadium(III) chloride (VCl₃)
-
Sodium cyclopentadienide (NaCp) solution (e.g., 2.5 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Pentane or Hexane, anhydrous
-
Celite or filter aid
Procedure:
-
In a Schlenk flask, suspend VCl₃ in anhydrous THF (approx. 10 mL per 1 g of VCl₃).
-
Cool the purple suspension to 0 °C in an ice bath.
-
Slowly add 2.0 equivalents of NaCp solution dropwise to the stirred suspension over 30 minutes. The color of the reaction mixture will gradually change to dark green or black.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 12 hours.
-
Remove the solvent (THF) under reduced pressure to yield a dark solid residue.
-
Extract the product from the residue by adding anhydrous toluene and stirring for 1 hour. The product (Cp₂VCl) is soluble in toluene, while the byproduct (NaCl) is not.
-
Filter the toluene solution through a pad of Celite to remove NaCl and other insoluble impurities.
-
Reduce the volume of the toluene filtrate under vacuum until precipitation begins.
-
Add anhydrous pentane or hexane to the concentrated solution to fully precipitate the green Cp₂VCl product.
-
Isolate the solid product by filtration, wash with a small amount of cold pentane, and dry under vacuum.
Protocol 2: General Synthesis of Bis(cyclopentadienyl)vanadium(III) Alkyl/Aryl Derivatives (Cp₂VR)
This protocol describes the synthesis of Cp₂VR via salt metathesis from Cp₂VCl and an appropriate alkylating or arylating agent.
Materials:
-
Bis(cyclopentadienyl)vanadium(III) chloride (Cp₂VCl)
-
Alkylating/Arylating agent (e.g., Methyllithium (MeLi), Benzylmagnesium chloride (PhCH₂MgCl))
-
Diethyl ether or THF, anhydrous
-
Toluene, anhydrous
-
Pentane or Hexane, anhydrous
Procedure:
-
Dissolve Cp₂VCl in anhydrous THF or diethyl ether in a Schlenk flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath) to control reactivity.
-
Slowly add 1.0 equivalent of the alkylating or arylating agent (e.g., MeLi solution) dropwise to the stirred Cp₂VCl solution.
-
Maintain the low temperature for 1-2 hours after addition, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Extract the product into anhydrous toluene or pentane. The lithium or magnesium halide byproducts are typically insoluble.
-
Filter the solution to remove the salt byproduct.
-
The product can be isolated by removing the solvent under vacuum. For higher purity, recrystallization from a concentrated toluene/pentane solution at low temperature (-30 °C) is recommended.
Application Note 1: Carbon Monoxide (CO) Insertion into V-C Bonds
The migratory insertion of carbon monoxide into a vanadium-carbon bond is a classic reaction that yields acyl complexes. This transformation is a key step in many carbonylation processes. The reaction of Cp₂VR with CO typically produces a vanadium(III) acyl complex where the CO has inserted, and an additional CO molecule may coordinate to the metal center.[1]
Quantitative Data
| Precursor (Cp₂VR) | CO Pressure | Product | Yield (%) | IR ν(CO) (cm⁻¹) | Reference |
| Cp₂V(CH₃) | ~10 atm | [V(Cp)₂(CO)(COCH₃)] | High | Acyl: ~1650, Terminal: ~1900 | [1] |
| Cp₂V(CH₂Ph) | ~10 atm | [V(Cp)₂(CO)(COCH₂Ph)] | High | Acyl: ~1645, Terminal: ~1890 | [1] |
| Cp₂V(Ph) | ~10 atm | Dicarbonyl(η⁵-phenylcyclopenta-1,3-diene)(η⁵-cyclopentadienyl)vanadium(I)¹ | Moderate | Not applicable | [1] |
| ¹Note: The phenyl derivative undergoes a different reaction pathway involving ligand rearrangement. |
Protocol 3: CO Insertion into a Cp₂V(CH₃) Bond
This protocol describes a representative procedure for the carbonylation of a methylvanadium complex. This reaction must be conducted in a high-pressure reactor (autoclave).
Materials:
-
Bis(cyclopentadienyl)methylvanadium(III) (Cp₂V(CH₃))
-
Carbon monoxide (CO), high purity
-
Toluene, anhydrous
-
High-pressure reactor equipped with a magnetic stir bar
Procedure:
-
In a glovebox, charge the high-pressure reactor vessel with a solution of Cp₂V(CH₃) in anhydrous toluene.
-
Seal the reactor and remove it from the glovebox.
-
Connect the reactor to a CO gas line. Purge the line and the reactor headspace with CO gas several times.
-
Pressurize the reactor with CO to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by observing the color change (typically to a darker brown or red).
-
After the reaction is complete, carefully vent the excess CO pressure in a fume hood.
-
Open the reactor and transfer the solution.
-
Remove the toluene under reduced pressure to obtain the crude acyl product.
-
The product, [V(Cp)₂(CO)(COCH₃)], can be purified by recrystallization from a toluene/hexane mixture at low temperature.
-
Characterize the product using IR spectroscopy to confirm the presence of both terminal and acyl C=O stretching bands.
Reaction Visualization
Caption: Migratory insertion of CO into a V-CH₃ bond.
Application Note 2: Carbon Disulfide (CS₂) Insertion into V-S Bonds
Carbon disulfide is a versatile C1 building block that can insert into metal-heteroatom bonds. In the case of bis(cyclopentadienyl)vanadium(III) thiolato complexes (Cp₂V(SR)), CS₂ inserts into the vanadium-sulfur bond to form trithiocarbonate ligands.[1]
Quantitative Data
| Precursor (Cp₂V(SR)) | Product | Yield (%) | Key Spectroscopic Data | Reference |
| Cp₂V(SPh) | [V(Cp)₂(S₂CSPh)] | Good | Characteristic C=S stretches in IR | [1] |
| Cp₂V(SEt) | [V(Cp)₂(S₂CSEt)] | Good | Characteristic C=S stretches in IR | [1] |
Protocol 4: CS₂ Insertion into a Cp₂V(SPh) Bond
This protocol provides a general method for the insertion of CS₂ into a vanadium-thiolato complex.
Materials:
-
Bis(cyclopentadienyl)phenylthiolatovanadium(III) (Cp₂V(SPh))
-
Carbon disulfide (CS₂)
-
Toluene or Hexane, anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the starting complex Cp₂V(SPh) in anhydrous toluene.
-
Add a slight excess (approx. 1.1 equivalents) of CS₂ to the solution via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may be accompanied by a distinct color change.
-
Stir for 2-4 hours to ensure completion.
-
Reduce the solvent volume under vacuum to induce precipitation of the product.
-
Filter the resulting solid, wash with cold hexane, and dry under vacuum.
-
Characterize the product by IR and NMR spectroscopy to confirm the formation of the trithiocarbonate complex.
Reaction Visualization
Caption: Insertion of CS₂ into a V-SPh bond.
Application Note 3: Isocyanide Insertion into V-C Bonds
Isocyanides (RNC) are isoelectronic with CO and undergo similar migratory insertion reactions into metal-carbon bonds. This reaction produces η²-iminoacyl complexes, which are valuable intermediates in organic synthesis. While well-established for other metals, specific protocols for simple Cp₂V(III) alkyls are less common, but the reaction is expected to proceed readily.
General Reaction Pathway
The insertion of an isocyanide, such as tert-butyl isocyanide (t-BuNC), into a Cp₂V-R bond is expected to proceed via coordination of the isocyanide followed by migratory insertion of the alkyl group onto the isocyanide carbon.
Experimental Workflow
A general workflow for investigating this reaction would involve the slow addition of the isocyanide to a cooled solution of the Cp₂V-R complex, followed by gradual warming and analysis of the product mixture.
Caption: Experimental workflow for isocyanide insertion.
Application Note 4: Insertion of Unsaturated C-C Bonds (Alkenes/Alkynes)
The insertion of alkenes and alkynes into vanadium-hydride or vanadium-alkyl bonds is a fundamental step in polymerization catalysis and C-C bond formation. For Cp₂V(III) systems, these reactions are plausible but less documented than for other early transition metals. The reaction typically proceeds via a four-membered transition state after coordination of the olefin to a vacant site on the metal center.
Logical Relationship for Alkene Insertion
The process requires a coordinatively unsaturated vanadium center to allow the alkene to bind, followed by the migratory insertion step to form a new vanadium-alkyl species.
Caption: Logical steps for alkene insertion into a V-H bond.
References
Application Notes and Protocols for Photoelectrochemical Dehalogenation with Bis(cyclopentadienyl)vanadium Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoelectrochemical dehalogenation offers a promising avenue for the selective transformation of halogenated organic compounds, a critical process in pharmaceutical synthesis and the degradation of environmental pollutants. This document provides detailed application notes and protocols for the use of bis(cyclopentadienyl)vanadium dichloride (Cp₂VCl₂), also known as vanadocene dichloride, as a catalyst in these reactions. The methodology leverages the synergistic effects of electrochemistry and photochemistry to drive the dehalogenation process under controlled conditions.
Bis(cyclopentadienyl)vanadium dichloride is an organometallic complex that has demonstrated catalytic activity in various chemical transformations.[1] In the context of photoelectrochemistry, Cp₂VCl₂ participates in a photo-electrochemical-chemical-electrochemical (photo-ece) process, where light and electrical potential work in concert to facilitate the cleavage of carbon-halogen bonds.[2] Understanding and applying this process can lead to the development of novel synthetic routes and more efficient degradation pathways for halogenated molecules.
Data Presentation
The following tables summarize the key parameters and performance metrics for the photoelectrochemical dehalogenation of a model halogenated compound using bis(cyclopentadienyl)vanadium dichloride as a catalyst. Note: The following data is illustrative and based on typical results in photoelectrochemical dehalogenation experiments, as specific quantitative data for Cp₂VCl₂ was not available in the cited literature.
Table 1: Reaction Conditions for Photoelectrochemical Dehalogenation
| Parameter | Value |
| Catalyst | Bis(cyclopentadienyl)vanadium dichloride (Cp₂VCl₂) |
| Substrate | Halogenated Organic Compound (e.g., 4-chlorobenzonitrile) |
| Solvent | Acetonitrile (MeCN) |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (TBAP) |
| Working Electrode | Platinum or Glassy Carbon |
| Counter Electrode | Platinum wire |
| Reference Electrode | Ag/AgCl |
| Light Source | High-pressure Mercury Lamp |
| Wavelength | 300 - 400 nm[2] |
| Applied Potential | Controlled via potentiostat |
| Temperature | Ambient |
Table 2: Performance Metrics of Photoelectrochemical Dehalogenation
| Metric | Value |
| Reaction Yield (%) | Data not available in cited sources |
| Faradaic Efficiency (%) | Data not available in cited sources |
| Turnover Number (TON) | Data not available in cited sources |
| Photocurrent (µA) | Data not available in cited sources |
Experimental Protocols
The following protocols provide a detailed methodology for conducting photoelectrochemical dehalogenation experiments with bis(cyclopentadienyl)vanadium dichloride.
Protocol 1: Preparation of the Electrolyte Solution
-
Solvent and Electrolyte Preparation:
-
Use HPLC-grade acetonitrile (MeCN) as the solvent.
-
Dry the solvent over activated molecular sieves (3 Å) for at least 24 hours prior to use to remove residual water.
-
Prepare a 0.1 M solution of the supporting electrolyte, tetrabutylammonium perchlorate (TBAP), in the dried acetonitrile. Ensure the TBAP is of high purity and has been dried under vacuum.
-
-
Catalyst and Substrate Addition:
-
Dissolve the desired concentration of bis(cyclopentadienyl)vanadium dichloride (Cp₂VCl₂) in the electrolyte solution. A typical starting concentration is in the millimolar (mM) range.
-
Add the halogenated substrate to the solution. The concentration of the substrate should be optimized based on the specific reaction, but a starting point is typically a 10-fold excess relative to the catalyst.
-
Protocol 2: Photoelectrochemical Cell Setup
-
Electrode Assembly:
-
Assemble a three-electrode electrochemical cell.
-
Use a platinum or glassy carbon disk as the working electrode. Polish the electrode surface with alumina slurry, sonicate in deionized water and then in the solvent of choice, and dry before use.
-
Use a platinum wire as the counter electrode.
-
Use a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.
-
-
Cell Configuration:
-
Place the prepared electrolyte solution containing the catalyst and substrate into the electrochemical cell.
-
Position the electrodes in the cell, ensuring the working electrode surface is fully immersed and positioned for uniform illumination.
-
Seal the cell to allow for purging with an inert gas (e.g., argon or nitrogen).
-
-
Illumination Setup:
-
Position a light source, such as a high-pressure mercury lamp, to illuminate the working electrode.
-
Use appropriate filters to select the desired wavelength range (300-400 nm) to initiate the photochemical process.[2]
-
Protocol 3: Photoelectrochemical Dehalogenation Experiment
-
Deoxygenation:
-
Purge the electrolyte solution in the sealed cell with a gentle stream of argon or nitrogen for at least 20 minutes to remove dissolved oxygen, which can interfere with the reaction.
-
-
Cyclic Voltammetry (CV) - Pre-illumination:
-
Connect the electrodes to a potentiostat.
-
Perform cyclic voltammetry in the dark to determine the oxidation potential of Cp₂VCl₂. Scan the potential from a starting value where no reaction occurs towards more positive potentials.
-
-
Photoelectrochemical Measurement:
-
Set the potentiostat to the desired applied potential, typically at or slightly above the oxidation potential of Cp₂VCl₂ determined from the CV.
-
Begin illuminating the working electrode with the light source.
-
Monitor the current response over time. An increase in current upon illumination (photocurrent) indicates a photo-assisted electrochemical process.
-
-
Bulk Electrolysis and Product Analysis:
-
For preparative scale reactions, perform bulk electrolysis at the chosen potential under continuous illumination for a set period.
-
After the reaction, analyze the solution using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify the dehalogenated products and any remaining starting material.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the photoelectrochemical dehalogenation with bis(cyclopentadienyl)vanadium dichloride.
Caption: Experimental workflow for photoelectrochemical dehalogenation.
Caption: Proposed reaction mechanism for photoelectrochemical dehalogenation.[2]
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Bis(cyclopentadienyl)vanadium Chloride
Welcome to the Technical Support Center for the purification of crude bis(cyclopentadienyl)vanadium chloride (Cp₂VCl₂), also known as vanadocene dichloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-purity Cp₂VCl₂ for experimental use. Given its sensitivity to air and moisture, proper handling and purification techniques are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of crude this compound important?
A1: Crude this compound often contains unreacted starting materials, byproducts, and decomposition products that can interfere with subsequent reactions or biological assays. Purification is essential to ensure the material's identity, purity, and reactivity for reliable experimental outcomes.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges stem from its sensitivity to air and moisture, which can lead to hydrolysis and the formation of vanadium oxides.[1] Its paramagnetic nature also makes purity assessment by standard Nuclear Magnetic Resonance (NMR) spectroscopy difficult.[2]
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include unreacted vanadium tetrachloride (VCl₄), sodium cyclopentadienide (NaC₅H₅), and its decomposition products, as well as hydrolysis products if the compound is exposed to moisture. The synthesis from VCl₄ and NaC₅H₅ can also lead to the formation of other vanadium-containing species.[3]
Q4: How can I assess the purity of my this compound sample?
A4: Due to its paramagnetic properties, techniques other than standard ¹H NMR are typically employed. Elemental analysis (C, H, Cl, V) is a fundamental method to determine purity.[4] Infrared (IR) spectroscopy can be used to identify characteristic vibrational modes of the Cp rings and V-Cl bonds.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- The volume of the solvent used was excessive.- Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Toluene is a commonly used solvent for recrystallization.[5]- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out on the filter. |
| Oily product obtained after recrystallization | - The presence of impurities is depressing the melting point.- The cooling process was too rapid. | - Attempt a pre-purification step, such as washing the crude solid with a non-polar solvent like hexane to remove soluble, non-polar impurities.- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. |
| Product decomposes during purification | - Exposure to air and/or moisture.- Excessive heat applied during purification. | - All purification steps must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.- Use dry, deoxygenated solvents.- For sublimation, carefully control the temperature to avoid thermal decomposition. |
| Poor separation during column chromatography | - Incorrect choice of stationary or mobile phase.- The compound is reacting with the stationary phase (e.g., silica gel).- The column was not packed properly. | - Use a less polar stationary phase like alumina if silica gel proves to be too acidic.- A solvent system of hexane/ethyl acetate or dichloromethane/hexane can be a starting point for silica gel chromatography; the polarity should be optimized based on TLC analysis.[1][6]- Ensure the column is packed uniformly to prevent channeling. Dry loading of the sample can sometimes improve resolution. |
| No crystals form upon cooling | - The solution is not supersaturated.- The presence of soluble impurities inhibiting crystallization. | - Concentrate the solution by removing some of the solvent under reduced pressure and then attempt to cool again.- Try adding a small seed crystal of pure product to induce crystallization.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. |
Purification Methods: A Comparative Overview
The choice of purification method depends on the nature and quantity of impurities, as well as the required final purity.
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield high-purity crystalline material. Good for removing both soluble and insoluble impurities. | Can have lower yields due to the solubility of the product in the mother liquor. Requires careful solvent selection. | >98% (with appropriate solvent) |
| Sublimation | The compound transitions directly from a solid to a gas phase under reduced pressure and elevated temperature, leaving non-volatile impurities behind. | Can provide very high purity product. It is a solvent-free method. | Only suitable for compounds that sublime without decomposition. May not be effective at removing volatile impurities. | >99% |
| Column Chromatography | Separation based on the differential adsorption of the compound and impurities on a stationary phase as a mobile phase is passed through. | Can separate complex mixtures of impurities. Adaptable to different scales. | Can be time-consuming and may lead to product decomposition on the stationary phase if not performed carefully under inert conditions. | Variable, can be >99% |
Detailed Experimental Protocols
Safety Precaution: this compound is toxic if swallowed and causes skin and eye irritation.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. All procedures involving the purified product must be carried out under an inert atmosphere.
Method 1: Recrystallization from Toluene
This method is effective for removing impurities that have different solubility profiles in toluene compared to Cp₂VCl₂.
Materials:
-
Crude this compound
-
Anhydrous, deoxygenated toluene
-
Schlenk flask
-
Cannula
-
Filter funnel and filter paper (or a filter cannula)
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Place the crude Cp₂VCl₂ in a Schlenk flask under an inert atmosphere.
-
Add a minimal amount of anhydrous, deoxygenated toluene to the flask.
-
Gently heat the mixture while stirring until the solid dissolves completely. Avoid excessive heating to prevent decomposition.
-
If insoluble impurities are present, perform a hot filtration under an inert atmosphere into a clean Schlenk flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in a refrigerator (-20 °C) or freezer to maximize crystal formation.
-
Once crystallization is complete, isolate the crystals by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of cold, deoxygenated toluene or hexane to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Method 2: Sublimation
Sublimation is a highly effective method for obtaining very pure Cp₂VCl₂ by separating it from non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus
-
High-vacuum pump
-
Heating mantle or oil bath
-
Cold finger condenser
Procedure:
-
Place the crude Cp₂VCl₂ into the bottom of the sublimation apparatus.
-
Assemble the apparatus and ensure all joints are well-sealed.
-
Evacuate the apparatus to a high vacuum (e.g., <0.1 mmHg).
-
Once a stable vacuum is achieved, begin to cool the cold finger (e.g., with cold water or a dry ice/acetone slurry).
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be gradually increased until sublimation is observed. A typical starting temperature range for sublimation under high vacuum is 140-160 °C.
-
Continue the sublimation until no more material is seen subliming.
-
Turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Vent the apparatus with an inert gas.
-
Carefully collect the purified crystals from the cold finger.
Method 3: Column Chromatography
Column chromatography can be used to separate Cp₂VCl₂ from impurities with different polarities. All steps must be performed using deoxygenated solvents and under an inert atmosphere.
Materials:
-
Crude this compound
-
Silica gel or alumina (activated by heating under vacuum)
-
Anhydrous, deoxygenated solvents (e.g., hexane, ethyl acetate, dichloromethane)
-
Chromatography column equipped with a stopcock and a joint for inert gas connection
-
Collection flasks (Schlenk tubes)
Procedure:
-
Column Packing:
-
Prepare a slurry of the chosen stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude Cp₂VCl₂ in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the column.
-
Alternatively, for better resolution, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel before adding it to the column.
-
-
Elution:
-
Fraction Collection:
-
Collect the fractions containing the purified product in Schlenk tubes under an inert atmosphere.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.
-
Visualization of Experimental Workflow
Recrystallization Workflow
Caption: Workflow for the recrystallization of crude this compound.
Decision Tree for Purification Method Selection
Caption: Decision-making guide for selecting a suitable purification method for Cp₂VCl₂.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Vanadocene dichloride - Wikipedia [en.wikipedia.org]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Kinetic and thermochemical characteristics of the dissociation of Mo(CO)6 and W(CO)6 | Semantic Scholar [semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. Vanadinocene Dichloride | 12083-48-6 [amp.chemicalbook.com]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. chem.rochester.edu [chem.rochester.edu]
How to handle air-sensitive vanadocene dichloride safely
This guide provides essential information for the safe handling and use of air-sensitive vanadocene dichloride (Cp₂VCl₂), tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is vanadocene dichloride and why is it considered air-sensitive?
Vanadocene dichloride, with the formula (η⁵-C₅H₅)₂VCl₂, is an organometallic compound featuring a vanadium(IV) center.[1] It is paramagnetic due to the presence of one unpaired electron.[1] Its sensitivity arises from its reactivity with components of the air, particularly moisture. Vanadocene dichloride decomposes in water and is sensitive to both air and moisture, necessitating handling under an inert atmosphere.[2][3]
Q2: What are the primary health hazards associated with vanadocene dichloride?
Vanadocene dichloride is toxic if swallowed or inhaled and causes skin and serious eye irritation.[4][5] Exposure to vanadium compounds can lead to a range of symptoms, including irritation of the skin, eyes, and respiratory tract, coughing, and gastrointestinal disorders.[2][6] More severe exposure may result in pulmonary edema and pneumonia, which can be fatal.[2][6] It is crucial to use appropriate personal protective equipment and engineering controls to minimize exposure.
Q3: What specific Personal Protective Equipment (PPE) is required for handling vanadocene dichloride?
To ensure safety, a comprehensive PPE setup is mandatory:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[7][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[9][10] For handling pyrophoric or highly reactive materials, specialized gloves like Ansell Kevlar® Goldknit® covered with neoprene gloves are recommended.[7] Ensure the lab coat is buttoned and covers as much skin as possible.[7]
-
Respiratory Protection: All handling should be done in a chemical fume hood or glovebox to minimize inhalation risk.[9] If exposure limits are exceeded, a NIOSH-approved respirator is necessary.[7][9]
-
Footwear: Wear closed-toe, closed-heel shoes that cover the entire foot.[7]
Q4: How must vanadocene dichloride be stored to ensure its stability?
Proper storage is critical to prevent decomposition. Vanadocene dichloride should be stored in a tightly closed container under a dry, inert atmosphere (e.g., nitrogen or argon).[6][9] It is recommended to store the container in a freezer or refrigerator (below 4°C/39°F) to further enhance its stability.[4][9]
Q5: What are the appropriate techniques for transferring and handling solid vanadocene dichloride?
All manipulations of vanadocene dichloride must be performed under an inert atmosphere to prevent exposure to air and moisture.[6] The two primary methods are:
-
Glovebox: A glovebox provides a sealed environment with a continuously purged inert atmosphere, ideal for weighing and transferring the compound.
-
Schlenk Line: For laboratories without a glovebox, Schlenk line techniques can be used. This involves using specialized glassware that can be evacuated and backfilled with an inert gas.[11] Solid transfers can be performed under a positive pressure of inert gas.
Q6: What is the correct procedure for cleaning up a vanadocene dichloride spill?
In case of a small spill, follow these steps:
-
Isolate the spill area for at least 25 meters for solids.[2][6]
-
Wearing appropriate PPE, dampen the solid spill material with toluene.[2][6]
-
Transfer the dampened material to a suitable container for disposal.[2][6]
-
Use absorbent paper dampened with toluene to clean up any remaining material.[2][6]
-
Seal all contaminated materials (clothing, absorbent paper) in a vapor-tight plastic bag for disposal.[2][6]
-
Wash the contaminated surfaces with toluene followed by a soap and water solution.[2][6]
Q7: How should I dispose of waste vanadocene dichloride and contaminated materials?
Dispose of vanadocene dichloride and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not flush down the drain.[5] Empty containers should be carefully handled; allow the last traces of the reagent to slowly air-hydrolyze in a fume hood before rinsing with water.[12]
Troubleshooting Guide
Q1: My reaction is yielding poor results. Could my vanadocene dichloride have decomposed?
Yes, this is a common issue. Vanadocene dichloride is prone to hydrolysis, which can significantly impact its reactivity.[13] If the compound has been improperly stored or handled, it may have partially or fully decomposed. A color change from its typical green crystalline powder appearance can be an indicator of decomposition.[4][9]
Q2: The vanadocene dichloride in the bottle has changed color from green to brownish. Is it still usable?
A color change often indicates decomposition or the presence of impurities. The vibrant green color is characteristic of pure vanadocene dichloride.[14] A brownish tint suggests oxidation or hydrolysis. Using the discolored compound is not recommended as it may lead to unpredictable results or failed reactions.
Q3: I am observing unexpected side products in my reaction. What could be the cause?
Unexpected side products can arise from several sources related to the handling of vanadocene dichloride:
-
Decomposition: Hydrolyzed or oxidized vanadocene species may have different catalytic or reactive properties.[15]
-
Contaminated Solvents: Using solvents that have not been rigorously dried and deoxygenated can introduce water or oxygen, leading to the decomposition of the reagent and unwanted side reactions.[16]
-
Atmospheric Contamination: A leak in your inert atmosphere setup can introduce air, leading to the degradation of the compound.[17]
Q4: How can I verify the purity of my vanadocene dichloride before use?
While techniques like NMR are challenging due to the paramagnetic nature of the V(IV) center, other methods can be employed.[13] Elemental analysis can confirm the elemental composition. For qualitative assessment, its characteristic green color and crystalline appearance are good initial indicators.[4][14] If significant doubt exists, it is best to use a fresh, unopened batch of the reagent.
Quantitative Data Summary
The following table summarizes key quantitative data for vanadocene dichloride.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀Cl₂V | [14] |
| Molecular Weight | 252.03 g/mol | [14] |
| Appearance | Green crystalline solid/powder | [4][14] |
| Melting Point | Decomposes >250 °C | [2][4] |
| Specific Gravity | 1.6 g/cm³ | [2][4] |
| Solubility in water | Decomposes / Reacts | [2][3][4] |
| Solubility (Organic) | Soluble in chloroform, ethanol | [3][18] |
| Storage Temperature | 2-8°C (Refrigerator) | [3][4] |
Experimental Protocols
Protocol: Transfer of Solid Vanadocene Dichloride Using a Schlenk Line
This protocol outlines the steps for safely transferring solid vanadocene dichloride from its storage container to a reaction flask using inert atmosphere techniques.
1. Preparation of Glassware:
-
Ensure all glassware (reaction flask, spatulas, etc.) is thoroughly dried by heating in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[12][17]
-
Assemble the hot glassware and allow it to cool to room temperature under a stream of dry, inert gas (nitrogen or argon).[12][17]
2. Setting up the Inert Atmosphere:
-
Connect the reaction flask (equipped with a septum) to a Schlenk line.
-
Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure a completely inert atmosphere.[11]
-
Maintain a slight positive pressure of the inert gas throughout the procedure, which can be monitored with an oil bubbler.[12][17]
3. Transferring the Solid:
-
Briefly increase the inert gas flow to create a strong positive pressure out of the flask's side arm or neck.
-
Momentarily remove the septum or stopper from the reaction flask.
-
Quickly add the pre-weighed vanadocene dichloride (weighed in a glovebox or under a blanket of inert gas) to the flask.
-
Immediately reseal the flask.
-
Purge the flask's headspace with inert gas for several minutes to remove any air that may have entered during the transfer.
4. Post-Transfer:
-
The reaction flask containing the vanadocene dichloride under an inert atmosphere is now ready for the addition of degassed solvents and other reagents via syringe.
Visualizations
Caption: Workflow for the safe handling of vanadocene dichloride.
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. Vanadocene dichloride - Wikipedia [en.wikipedia.org]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 12083-48-6 CAS MSDS (Vanadinocene Dichloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. BIS(CYCLOPENTADIENYL)VANADIUM DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hsa.ie [hsa.ie]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Vanadocene_dichloride [chemeurope.com]
- 15. Interaction of metallocene dichlorides with apo-human transferrin: A spectroscopic study and cytotoxic activity against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 17. web.mit.edu [web.mit.edu]
- 18. Vanadinocene Dichloride | 12083-48-6 [chemicalbook.com]
Technical Support Center: Synthesis of Bis(cyclopentadienyl)vanadium Chloride (Cp₂VCl₂)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of bis(cyclopentadienyl)vanadium chloride (Cp₂VCl₂), also known as vanadocene dichloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Cp₂VCl₂, providing potential causes and actionable solutions to improve reaction yield and product purity.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | 1. Inactive Sodium Metal: The surface of the sodium metal may be oxidized, preventing its reaction with dicyclopentadiene. | Solution: Before use, carefully cut thin slices of sodium metal to expose a fresh, reactive surface. Work quickly to minimize re-oxidation. |
| 2. Impure or Wet Solvents/Reagents: Traces of water or other impurities in solvents (like THF or toluene) or reagents can quench the highly reactive cyclopentadienyl anion or react with the vanadium tetrachloride. | Solution: Ensure all solvents are rigorously dried and distilled prior to use. Use freshly opened, high-purity reagents whenever possible. | |
| 3. Incomplete Formation of Sodium Cyclopentadienide (NaCp): The reaction between sodium and dicyclopentadiene may not have gone to completion. | Solution: Allow for sufficient reaction time for the formation of NaCp, often indicated by the cessation of hydrogen gas evolution. Gentle heating can sometimes facilitate this reaction. | |
| 4. Degradation of Vanadium Tetrachloride (VCl₄): VCl₄ is highly sensitive to moisture and can decompose if not handled under strictly inert conditions. | Solution: Handle VCl₄ in a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen). Use freshly opened or properly stored VCl₄. | |
| Product is a Dark, Oily, or Tarry Substance | 1. Presence of Side Products: Polymerization of cyclopentadiene or side reactions involving the vanadium precursor can lead to the formation of undesirable oligomeric or polymeric materials. | Solution: Maintain the recommended reaction temperature. Adding the VCl₄ solution slowly to the NaCp solution can help to control the reaction exotherm and minimize side reactions. |
| 2. Solvent Co-distillation with Product: Residual high-boiling solvents may remain with the product after evaporation. | Solution: Ensure complete removal of the solvent under high vacuum. If necessary, wash the crude product with a non-polar solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold hexanes). | |
| Product is Difficult to Purify | 1. Co-precipitation of Impurities: Impurities may crystallize along with the desired product during recrystallization. | Solution: Experiment with different solvent systems for recrystallization. Common choices include toluene, dichloromethane, or mixtures like toluene/heptane. A slow cooling rate generally favors the formation of purer crystals. |
| 2. Contamination with Vanadium Oxychlorides: Partial hydrolysis of VCl₄ can lead to the formation of vanadium oxychlorides, which can be difficult to separate. | Solution: Strict adherence to anhydrous reaction conditions is crucial. If present, these impurities may sometimes be removed by sublimation of the Cp₂VCl₂ under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method involves the reaction of vanadium tetrachloride (VCl₄) with two equivalents of a cyclopentadienyl source, typically sodium cyclopentadienide (NaCp), in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Q2: How can I prepare the sodium cyclopentadienide (NaCp) reagent?
A2: Sodium cyclopentadienide is typically prepared by the reaction of freshly cracked cyclopentadiene (from the pyrolysis of dicyclopentadiene) with sodium metal in a dry solvent such as THF. The reaction is complete when the evolution of hydrogen gas ceases. An improved one-pot synthesis involves heating sodium metal directly with dicyclopentadiene, which serves as both reactant and solvent at elevated temperatures.[1]
Q3: What are the critical parameters to control for achieving a high yield?
A3: Several factors are crucial for maximizing the yield:
-
Purity of Reagents and Solvents: All reagents and solvents must be strictly anhydrous and free of oxygen.
-
Reaction Temperature: The reaction is often carried out at low temperatures (e.g., -78 °C to room temperature) to control the reactivity and minimize side reactions.
-
Stoichiometry: Precise control of the molar ratio of NaCp to VCl₄ is important. An excess of the cyclopentadienyl reagent is sometimes used to ensure complete reaction of the vanadium precursor.
-
Inert Atmosphere: The entire synthesis, including the handling of reagents and the reaction itself, must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition of the air- and moisture-sensitive compounds.
Q4: My final product is a green solid, but the literature reports it as indigo or dark green crystals. What could be the reason for the color difference?
A4: The color of this compound can vary depending on its crystalline form and purity. A green powder is often obtained, while slow crystallization can yield darker, more well-defined crystals. The presence of impurities can also affect the color.
Q5: What are the best methods for purifying the crude product?
A5: Recrystallization is the most common purification method.[2][3][4][5][6] Suitable solvents include toluene, dichloromethane, or a mixture of solvents like toluene/heptane. Sublimation under high vacuum can also be an effective purification technique for removing non-volatile impurities.
Q6: What are the expected characterization data for pure this compound?
A6:
-
Appearance: Dark green to indigo crystalline solid.[7]
-
Elemental Analysis: For C₁₀H₁₀Cl₂V, the calculated elemental composition is approximately C, 47.65%; H, 3.99%; Cl, 28.13%. Experimental values should be within ±0.4% of these values.
-
¹H NMR Spectroscopy: Due to the paramagnetic nature of the V(IV) center, the ¹H NMR spectrum will exhibit broad signals and is generally not used for routine characterization.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the paramagnetic nature of the compound makes obtaining a well-resolved ¹³C NMR spectrum challenging.
Experimental Protocols
Protocol 1: Synthesis of Sodium Cyclopentadienide (NaCp)
This protocol describes the preparation of sodium cyclopentadienide from dicyclopentadiene and sodium metal.
Materials:
-
Dicyclopentadiene
-
Sodium metal
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Set up a distillation apparatus for the cracking of dicyclopentadiene. Heat the dicyclopentadiene to its boiling point (around 170 °C) to induce a retro-Diels-Alder reaction, yielding volatile cyclopentadiene monomer.
-
Collect the freshly distilled cyclopentadiene monomer in a flask cooled in an ice bath.
-
In a separate three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add freshly cut sodium metal pieces to anhydrous THF under a nitrogen atmosphere.
-
Slowly add the freshly prepared cyclopentadiene to the sodium suspension with vigorous stirring.
-
The reaction mixture will gently reflux as hydrogen gas evolves. Continue stirring until the evolution of gas ceases and most of the sodium has been consumed.
-
The resulting solution of sodium cyclopentadienide in THF can be used directly in the subsequent synthesis of this compound.
Protocol 2: Synthesis of this compound (Cp₂VCl₂)
This protocol details the synthesis of Cp₂VCl₂ from vanadium tetrachloride and a prepared solution of sodium cyclopentadienide.
Materials:
-
Vanadium tetrachloride (VCl₄)
-
Solution of sodium cyclopentadienide (NaCp) in THF (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes or pentane
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve vanadium tetrachloride in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the previously prepared solution of sodium cyclopentadienide (2 equivalents) to the stirred VCl₄ solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Extract the crude product from the residue using a suitable solvent like toluene or dichloromethane.
-
Filter the extract to remove insoluble byproducts (primarily NaCl).
-
Evaporate the solvent from the filtrate to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by sublimation under high vacuum.
Visualizations
References
- 1. Sodium cyclopentadienide | 4984-82-1 | Benchchem [benchchem.com]
- 2. mt.com [mt.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C10H10Cl2V-2 | CID 82917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions in Cp2VCl2 synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Dichlorobis(cyclopentadienyl)vanadium(IV) (Cp₂VCl₂), also known as vanadocene dichloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of Cp₂VCl₂?
A1: The most prevalent side reactions in Cp₂VCl₂ synthesis are:
-
Reduction to Cp₂VCl: The Vanadium(IV) center in Cp₂VCl₂ is susceptible to reduction, forming the Vanadium(III) species, bis(cyclopentadienyl)vanadium(III) chloride (Cp₂VCl). This can be caused by impurities in the reagents or solvents, or by thermal and photoelectrochemical decomposition.[1][2][3]
-
Hydrolysis and Oxidation: Cp₂VCl₂ is highly sensitive to air and moisture.[4] Exposure to water leads to hydrolysis of the V-Cl bonds, and exposure to oxygen can lead to the formation of various vanadium oxide species.
-
Incomplete Reaction: If the reaction between the vanadium precursor (e.g., VCl₄) and the cyclopentadienyl source (e.g., NaCp or TlCp) is not driven to completion, a mixture of starting materials and the desired product will be obtained.
Q2: My final product is a brownish or off-green color instead of the expected green crystalline solid. What is the likely cause?
A2: A brownish or discolored product often indicates the presence of impurities, most commonly the V(III) species Cp₂VCl, which is typically blue or violet, or oxidation byproducts. The presence of these impurities suggests that the reaction and/or workup was not performed under strictly inert conditions, or that the starting materials or solvents were not sufficiently pure and dry.
Q3: After the reaction, I have a solid residue that is difficult to separate from my product. What is it and how can I remove it?
A3: The solid residue is likely the salt byproduct of the metathesis reaction (e.g., NaCl if using NaCp, or TlCl if using TlCp). Insoluble impurities from starting materials can also contribute. Filtration under an inert atmosphere is the primary method for removing these solid byproducts. If the product has precipitated with the salt, it may be necessary to dissolve the product in a suitable solvent and then filter.
Q4: I am observing a low yield of Cp₂VCl₂. What are the potential reasons?
A4: Low yields can result from several factors:
-
Side reactions: The formation of Cp₂VCl and hydrolysis/oxidation products will consume the starting materials and reduce the yield of the desired product.
-
Incomplete reaction: Insufficient reaction time or non-optimal temperature can lead to an incomplete conversion of starting materials.
-
Losses during workup and purification: Product can be lost during filtration, transfers, and recrystallization steps, especially if not performed carefully under inert atmosphere.
-
Impure reagents: The purity of the VCl₄ and the cyclopentadienyl source is critical. Impurities can lead to side reactions and lower the overall yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Cp₂VCl₂.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown or black | Oxidation of vanadium species due to the presence of air or moisture. | Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of a high-purity inert gas (Argon or Nitrogen). Use freshly distilled and degassed solvents. |
| Final product is insoluble in common organic solvents | Formation of polymeric or inorganic vanadium species due to extensive hydrolysis. | This product is likely not Cp₂VCl₂. The synthesis should be repeated with strict adherence to anhydrous and anaerobic conditions. |
| Difficulty in achieving crystallization during purification | The solution may be too dilute, or there may be impurities inhibiting crystal growth. | Concentrate the solution by slowly removing the solvent under vacuum. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. If necessary, cool the solution to a lower temperature. Seeding with a small crystal of pure Cp₂VCl₂ can also induce crystallization. |
| Formation of an oil instead of crystals during recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | Try a different solvent or a solvent mixture for recrystallization. Ensure the crude product is as pure as possible before attempting recrystallization. |
Experimental Protocols
Synthesis of Cp₂VCl₂ from VCl₄ and NaCp
This protocol is a standard method for the laboratory-scale synthesis of Cp₂VCl₂. All manipulations must be performed under a dry, oxygen-free atmosphere using Schlenk line or glovebox techniques.
Materials:
-
Vanadium tetrachloride (VCl₄)
-
Sodium cyclopentadienide (NaCp) (typically as a solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Hexane
-
Celite or another filter aid
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, equip a Schlenk flask with a magnetic stir bar.
-
Addition of Reagents: Add a solution of NaCp in THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath. While stirring vigorously, slowly add a stoichiometric amount of VCl₄ (typically as a solution in hexane or another inert solvent) to the NaCp solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The color of the reaction mixture should change, and a precipitate (NaCl) will form.
-
Solvent Removal: Remove the solvent from the reaction mixture under vacuum to obtain a solid residue.
-
Extraction: Extract the crude product from the solid residue with CH₂Cl₂. The green Cp₂VCl₂ will dissolve, leaving the white NaCl behind.
-
Filtration: Filter the CH₂Cl₂ solution through a pad of Celite on a sintered glass funnel under an inert atmosphere to remove the NaCl and any other insoluble impurities.
-
Purification: Concentrate the filtrate under vacuum until a solid begins to precipitate. Add hexane to fully precipitate the product.
-
Isolation and Storage: Collect the green crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum. Store the final product in a sealed container under an inert atmosphere in a freezer.
Purification by Recrystallization
For higher purity, Cp₂VCl₂ can be recrystallized.
Procedure:
-
Dissolution: In an inert atmosphere, dissolve the crude Cp₂VCl₂ in a minimal amount of hot toluene or a mixture of CH₂Cl₂ and hexane.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed filter funnel containing Celite.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in a freezer (-20 to -30 °C) to induce crystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and potential pitfalls, the following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.
References
Vanadocene Dichloride: A Technical Guide to Storage and Handling for Optimal Stability
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of vanadocene dichloride to prevent its decomposition and ensure experimental reproducibility. Vanadocene dichloride is a valuable organometallic compound with significant potential in various research applications, including as an anti-tumor agent. However, its inherent instability necessitates strict adherence to specific storage and handling protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause vanadocene dichloride to decompose?
A1: Vanadocene dichloride is highly sensitive to both air and moisture.[1] Exposure to oxygen can lead to oxidation of the vanadium center, while reaction with water results in hydrolysis, breaking down the molecule's structure. It is also sensitive to light and heat.
Q2: What is the recommended method for long-term storage of vanadocene dichloride?
A2: For long-term storage, vanadocene dichloride should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and stored in a freezer.[2] Temperatures of -20°C are generally recommended to minimize thermal decomposition.
Q3: What are the visual signs of vanadocene dichloride decomposition?
A3: Pure vanadocene dichloride is a green crystalline solid.[3][4] A noticeable color change, often to a brownish or black hue, can indicate decomposition due to oxidation or hydrolysis. The presence of a pungent odor may also suggest the formation of degradation byproducts.
Q4: Can I store vanadocene dichloride under nitrogen instead of argon?
A4: Both nitrogen and argon can be used to create an inert atmosphere. Argon is denser than air and can provide a better protective "blanket" over the compound, especially when briefly opening the container.[5][6] However, for most applications, high-purity nitrogen is sufficient and more economical.[7][8] The choice may depend on the specific requirements of the experiment and the availability of the gas.[7]
Q5: What solvents are suitable for dissolving vanadocene dichloride?
A5: Vanadocene dichloride is soluble in chlorinated solvents such as chloroform and dichloromethane. It is also soluble in ethers like tetrahydrofuran (THF) and aromatic hydrocarbons such as toluene. It is important to use anhydrous solvents to prevent hydrolysis.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected reaction results or low yield | Decomposition of vanadocene dichloride due to improper storage or handling. | Verify the integrity of the compound. If decomposition is suspected (e.g., color change), it is advisable to use a fresh batch. Ensure all handling procedures are performed under a strict inert atmosphere using dried solvents. |
| Inconsistent results between experiments | The purity and stability of the vanadocene dichloride may vary between batches or over time. | Always use vanadocene dichloride from a reputable supplier and note the lot number. If possible, characterize the compound (e.g., by melting point) before use. Adhere strictly to standardized handling protocols for every experiment. |
| Difficulty dissolving the compound | The solvent may not be appropriate or may contain water. | Ensure the use of a recommended anhydrous solvent (e.g., THF, chloroform, toluene). If solubility issues persist, gentle warming under an inert atmosphere may be attempted, but be cautious of thermal decomposition. |
| Color of the solution changes during the experiment | The compound is decomposing in the reaction mixture. | This could be due to residual air or moisture in the reaction setup or solvents. Re-evaluate the experimental setup to ensure all components are thoroughly dried and purged with an inert gas. Consider using a glovebox for the most sensitive reactions. |
Quantitative Stability Data
| Storage Condition | Atmosphere | Temperature | Expected Stability |
| Long-term | Inert Gas (Argon or Nitrogen) | -20°C | High (months to years) |
| Short-term | Inert Gas (Argon or Nitrogen) | 2-8°C | Moderate (weeks to months) |
| Benchtop (in use) | Inert Gas (Argon or Nitrogen) | Room Temperature | Low (hours) |
| Long-term | Air | -20°C | Very Low (rapid decomposition) |
| Short-term | Air | Room Temperature | Extremely Low (rapid decomposition) |
Experimental Protocols
Handling Air-Sensitive Vanadocene Dichloride using a Schlenk Line
This protocol outlines the basic steps for safely handling vanadocene dichloride using a Schlenk line to maintain an inert atmosphere.
Materials:
-
Vanadocene dichloride
-
Schlenk flask
-
Septa
-
Nitrogen or argon gas source
-
Vacuum pump
-
Anhydrous solvent
-
Syringes and needles (oven-dried)
Procedure:
-
Prepare the Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool under a stream of inert gas.
-
Assemble the Schlenk Line: Connect the Schlenk flask to the dual manifold of the Schlenk line.
-
Purge the Flask: Evacuate the flask using the vacuum line and then backfill with the inert gas. Repeat this cycle at least three times to ensure all air and moisture are removed.
-
Weighing the Compound: If possible, weigh the vanadocene dichloride in a glovebox and transfer it to the purged Schlenk flask. If a glovebox is not available, quickly transfer the solid to the flask under a positive flow of inert gas.
-
Adding Solvent: Use a dried syringe to transfer the desired amount of anhydrous solvent to the Schlenk flask through the septum against a positive pressure of inert gas.
-
Running the Reaction: Maintain a positive pressure of the inert gas throughout the experiment. Any additions of other reagents should be done using dried syringes through the septum.
Logical Workflow for Preventing Decomposition
The following diagram illustrates the key steps and considerations for maintaining the stability of vanadocene dichloride throughout its storage and use.
Caption: Workflow for maintaining vanadocene dichloride stability.
References
- 1. Vanadinocene Dichloride | 12083-48-6 [amp.chemicalbook.com]
- 2. strem.com [strem.com]
- 3. Vanadocene_dichloride [chemeurope.com]
- 4. Vanadocene dichloride [wikipedia.nucleos.com]
- 5. Why Is Argon Better Than Nitrogen For Inert Atmosphere? Ensure Absolute Reactivity & Stability - Kintek Solution [kindle-tech.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. experimental chemistry - Is argon preferred over nitrogen for maintaining an inert atmosphere? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. 12083-48-6 CAS MSDS (Vanadinocene Dichloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Bis(cyclopentadienyl)vanadium Dichloride (Cp₂VCl₂)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in their bis(cyclopentadienyl)vanadium dichloride samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a bis(cyclopentadienyl)vanadium dichloride (Cp₂VCl₂) sample?
A1: Impurities in Cp₂VCl₂ samples typically arise from three main sources: the synthesis process, degradation due to improper handling, and reactions with residual solvents or atmospheric components.
-
Synthesis-Related Impurities: These include unreacted starting materials such as vanadium tetrachloride (VCl₄) and sodium cyclopentadienide (NaCp), or byproducts like sodium chloride (NaCl).[1][2]
-
Degradation Products: Cp₂VCl₂ is highly sensitive to air and moisture.[3][4] Exposure can lead to hydrolysis and oxidation, forming various oxo-vanadium species or the reduced vanadocene (Cp₂V).[1][5]
-
Solvent/Atmospheric Adducts: Residual solvents from purification or reactions with atmospheric gases can sometimes form adducts with the main compound.
Q2: My Cp₂VCl₂ sample is not the expected dark green color. What could this indicate?
A2: A deviation from the characteristic dark green crystalline powder appearance often suggests the presence of impurities, primarily due to degradation.[3]
-
Brownish or yellowish tints may indicate the formation of vanadium oxide species resulting from prolonged exposure to air.
-
A change in texture or the presence of an oily substance could point to hydrolysis products.
Q3: How can I confirm if my sample has decomposed due to air or moisture exposure?
A3: Decomposition can be confirmed through several analytical techniques.
-
FT-IR Spectroscopy: Look for the appearance of broad peaks in the 3200-3600 cm⁻¹ region, indicative of O-H stretching from hydrolysis, and strong V=O stretches around 950-1000 cm⁻¹.
-
¹H NMR Spectroscopy: While the paramagnetic nature of V(IV) causes broad peaks for Cp₂VCl₂, decomposition products may show sharper, more defined signals.[2] However, interpretation can be complex.
-
Mass Spectrometry: The presence of ions corresponding to [Cp₂VOH]⁺ or other oxygen-containing fragments can confirm degradation.
Q4: What is the best way to prepare a Cp₂VCl₂ sample for analysis, considering its sensitivity?
A4: Due to its high sensitivity to air and moisture, all sample preparation must be conducted under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[6] Solvents must be rigorously dried and deoxygenated before use.[6] Samples for analysis should be sealed in airtight containers or NMR tubes fitted with a J. Young valve.
Troubleshooting Guides
Issue 1: Elemental Analysis (CHN) results show a lower-than-expected carbon percentage.
-
Possible Cause 1: Incomplete Combustion. Organometallic compounds, particularly those with stable metals like vanadium, can form thermally stable metal carbides during combustion analysis, leading to artificially low carbon readings.[7]
-
Troubleshooting Step: Add an oxidation catalyst like vanadium pentoxide (V₂O₅) to the sample before analysis to ensure complete combustion.[7]
-
Possible Cause 2: Presence of Inorganic Impurities. Impurities like NaCl or vanadium oxides do not contain carbon and will lower the overall percentage.
-
Troubleshooting Step: Correlate CHN data with other techniques like ICP-MS or X-ray fluorescence (XRF) to quantify inorganic components.
Issue 2: The ¹H NMR spectrum shows very broad, poorly resolved peaks, making impurity identification difficult.
-
Possible Cause: Paramagnetism. Cp₂VCl₂ is a paramagnetic V(IV) compound with a 17-electron configuration.[2][3] This inherent property leads to significant line broadening in NMR spectra, which is normal for the pure compound.
-
Troubleshooting Step 1: Focus on identifying sharp signals, which are more likely to be from diamagnetic organic impurities (e.g., residual solvents, free cyclopentadiene, or degradation products). Compare observed chemical shifts with established tables for common laboratory impurities.[8]
-
Troubleshooting Step 2: Use a very high-field NMR spectrometer to improve resolution where possible.
-
Troubleshooting Step 3: Rely on other techniques like Mass Spectrometry or FT-IR, which are not affected by paramagnetism, for primary impurity identification.
Issue 3: Mass Spectrometry (MS) data shows unexpected high-mass ions or no molecular ion.
-
Possible Cause 1: Adduct Formation or Polymerization. Organometallic compounds can form adducts with solvent molecules or other species in the MS source, leading to ions with higher mass-to-charge ratios (m/z).[9]
-
Troubleshooting Step: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and adduct formation.[9] Analyze the sample in high dilution.[9]
-
Possible Cause 2: Hydrolysis/Reaction in the Source. If using solvents like methanol or water, the compound can rapidly hydrolyze within the mass spectrometer, preventing the detection of the parent ion.[5][10]
-
Troubleshooting Step: Use aprotic, anhydrous solvents for sample preparation and ensure the MS system is dry. Look for mass peaks corresponding to hydrolyzed species (e.g., [Cp₂VCl(OH)]).
Data Presentation
Table 1: Common Potential Impurities in Bis(cyclopentadienyl)vanadium Dichloride
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Source |
| Vanadocene | (C₅H₅)₂V | 181.12 | Degradation (Reduction) |
| Vanadium (IV) Oxodichloride | VOCl₂ | 137.85 | Oxidation/Hydrolysis |
| Cyclopentadiene | C₅H₆ | 66.10 | Degradation |
| Sodium Chloride | NaCl | 58.44 | Synthesis Byproduct |
| Vanadium Tetrachloride | VCl₄ | 192.75 | Unreacted Starting Material |
Table 2: Summary of Analytical Techniques for Impurity Identification
| Technique | Information Provided | Sample Preparation Notes | Potential Issues & Solutions |
| ¹H / ¹³C NMR Spectroscopy | Structural information on organic impurities.[11] | Prepare in a glovebox using dried, deuterated solvents. Seal tube.[6] | Paramagnetic broadening from Cp₂VCl₂. Focus on sharp signals from diamagnetic impurities.[2] |
| Mass Spectrometry (MS) | Molecular weight of impurities, elemental composition (HRMS).[9] | Use anhydrous, aprotic solvents. Prepare under inert atmosphere. | Adduct formation, hydrolysis. Use soft ionization (ESI) and dry conditions.[9][10] |
| Elemental Analysis (CHN/X) | Determines the elemental composition and purity of the bulk sample.[6] | Handle sample in a glovebox. Use an appropriate oxidation catalyst.[7] | Incomplete combustion. Add V₂O₅ to aid combustion.[7] |
| FT-IR Spectroscopy | Identifies functional groups (e.g., V=O, O-H) indicative of degradation. | Prepare KBr pellet or mineral oil mull in a glovebox. | Overlapping peaks. Compare spectrum to a reference standard of pure material. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of Air-Sensitive Cp₂VCl₂
-
Environment: Perform all steps inside a nitrogen or argon-filled glovebox.
-
Materials:
-
Cp₂VCl₂ sample
-
High-quality NMR tube with a J. Young valve
-
Anhydrous, deuterated solvent (e.g., Benzene-d₆, Toluene-d₈) stored over molecular sieves inside the glovebox.
-
Volumetric flask and gas-tight syringe or clean pipette.
-
-
Procedure:
-
Weigh approximately 5-10 mg of the Cp₂VCl₂ sample directly into the NMR tube.
-
Using the syringe or pipette, add approximately 0.6 mL of the anhydrous deuterated solvent to the tube.
-
Securely close the NMR tube with the J. Young valve.
-
Gently agitate the tube to dissolve the sample. A vortex mixer inside the glovebox can be used if available.
-
Once dissolved, tighten the valve and remove the NMR tube from the glovebox.
-
Before placing it in the spectrometer, wipe the outside of the tube clean. The sample is now protected from the atmosphere.
-
Protocol 2: General Methodology for Mass Spectrometry Analysis
-
Ionization Method: Electrospray Ionization (ESI) is recommended as a soft ionization technique suitable for organometallic complexes.[9]
-
Sample Preparation (in a glovebox):
-
Prepare a stock solution of the Cp₂VCl₂ sample (~1 mg/mL) in a dry, aprotic solvent (e.g., acetonitrile, THF).
-
Create a dilute solution for analysis (e.g., 1-10 µg/mL) by diluting the stock solution with the same anhydrous solvent. High dilution can minimize adduct formation.[9]
-
-
Instrument Parameters:
-
Mode: Positive ion mode is typically used.
-
Solvent Flow: Infuse the sample directly at a low flow rate (e.g., 5-10 µL/min).
-
Source Conditions: Use the mildest possible source conditions (e.g., low capillary temperature, low cone voltage) to prevent in-source fragmentation or degradation.
-
-
Data Analysis:
-
Look for the molecular ion peak [Cp₂VCl₂]⁺.
-
Analyze the isotopic pattern, which should be characteristic of one vanadium atom and two chlorine atoms.
-
Investigate other observed peaks for potential impurities or fragments like [Cp₂VCl]⁺ or hydrolysis products like [Cp₂VCl(OH)]⁺.
-
Visualizations
References
- 1. Organovanadium chemistry - Wikipedia [en.wikipedia.org]
- 2. Vanadocene dichloride - Wikipedia [en.wikipedia.org]
- 3. alfachemic.com [alfachemic.com]
- 4. Bis(cyclopentadienyl)vanadium dichloride | Dichlorobis(cyclopentadienyl)vanadium | C10H10Cl2V - Ereztech [ereztech.com]
- 5. Cas 12083-48-6,BIS(CYCLOPENTADIENYL)VANADIUM DICHLORIDE | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pepolska.pl [pepolska.pl]
- 8. epfl.ch [epfl.ch]
- 9. holcapek.upce.cz [holcapek.upce.cz]
- 10. mdpi.com [mdpi.com]
- 11. veeprho.com [veeprho.com]
Technical Support Center: Optimizing Solvent Choice for Reactions Involving Cp2VCl₂
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(cyclopentadienyl)vanadium dichloride (Cp₂VCl₂). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of Cp₂VCl₂ to consider when choosing a solvent?
A1: Cp₂VCl₂ is a green, crystalline solid that is sensitive to air and moisture. It is paramagnetic due to the presence of an unpaired electron on the vanadium(IV) center. Key properties to consider for solvent selection are summarized in the table below.
| Property | Value | Implication for Solvent Choice |
| Appearance | Green crystalline solid | The color of the solution can indicate solubility and stability. |
| Molecular Weight | 252.03 g/mol | --- |
| Melting Point | >250 °C (decomposes) | High thermal stability, allowing for a wide range of reaction temperatures. |
| Air and Moisture Sensitivity | Highly sensitive | All solvents must be dry and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen). |
| Water Solubility | Reacts with water | Avoid aqueous solvents unless the reaction specifically calls for it, as hydrolysis of Cp₂VCl₂ can occur. |
Q2: In which organic solvents is Cp₂VCl₂ soluble?
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Compatibility with Cp₂VCl₂ |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Commonly Used: Often used for the synthesis of Cp₂VCl₂ and in many catalytic reactions. Good solubility. |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Frequently Used: A common solvent for many reactions, offering good solubility. Ensure it is dry. |
| Toluene | C₇H₈ | 111 | 2.4 | Compatible: Used in some reactions and recommended for cleaning up spills, indicating good stability. |
| Acetonitrile | CH₃CN | 82 | 37.5 | Potentially Coordinating: Can be used, but may coordinate to the vanadium center, influencing reactivity. |
| Chloroform | CHCl₃ | 61 | 4.8 | Reported as a Solvent: Good solubility has been noted. Must be free of acidic impurities. |
| Ethanol | C₂H₅OH | 78 | 24.6 | Potentially Reactive: Protic nature may lead to reactions with Cp₂VCl₂. Use with caution. |
| Water | H₂O | 100 | 80.1 | Reactive: Cp₂VCl₂ reacts with water. Only use in specific aqueous protocols where hydrolysis is intended or controlled. |
Q3: How does the choice of solvent affect the outcome of Cp₂VCl₂ catalyzed reactions?
A3: The solvent can significantly influence the rate, yield, and selectivity of a reaction.[1] Key effects include:
-
Solvation of the Catalyst and Reactants: The ability of the solvent to dissolve Cp₂VCl₂ and the substrates is crucial for a homogeneous reaction mixture.
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates, potentially altering the reaction pathway.
-
Coordination to the Metal Center: Coordinating solvents (e.g., acetonitrile, DMF) can bind to the vanadium center, which can either inhibit or promote the catalytic activity depending on the reaction mechanism.
-
Influence on Redox Potentials: The solvent can affect the redox potential of the V(IV)/V(III) couple, which is often involved in the catalytic cycle.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no catalytic activity | 1. Deactivated catalyst due to air or moisture exposure. 2. Poor solubility of Cp₂VCl₂ in the chosen solvent. 3. The solvent is inhibiting the reaction (e.g., by strong coordination). | 1. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored Cp₂VCl₂. 2. Consult the solvent compatibility table and consider switching to a solvent with better-reported solubility, such as THF or DCM. 3. Try a non-coordinating solvent like toluene or a less coordinating one like dichloromethane. |
| Formation of insoluble material | 1. Decomposition of Cp₂VCl₂. 2. Precipitation of the product or a reaction intermediate. | 1. This can be caused by impurities in the solvent (e.g., water, peroxides). Use freshly purified and degassed solvents. 2. Try a solvent mixture or a different solvent that can better solvate all species in the reaction. |
| Inconsistent reaction yields | 1. Variable quality or age of Cp₂VCl₂. 2. Inconsistent solvent purity or water content. | 1. Use Cp₂VCl₂ from a reliable source and store it under an inert atmosphere in a freezer. 2. Use a consistent source of high-purity, anhydrous solvent for all experiments. Consider purifying and drying the solvent in-house. |
| Reaction works in organic solvent but is slow | The reaction mechanism may benefit from conditions that are not favored in purely organic media. | For some reactions, like pinacol couplings, the presence of water and a co-reductant can be beneficial and may proceed without certain additives required in organic solvents. Consider exploring aqueous solvent systems if applicable to your reaction. |
Experimental Protocols
Key Experiment: Cp₂VCl₂-Catalyzed Pinacol Coupling of Benzaldehyde
This protocol is adapted from literature procedures for the reductive coupling of aldehydes.
Materials:
-
Bis(cyclopentadienyl)vanadium dichloride (Cp₂VCl₂)
-
Zinc dust
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Dichloromethane (DCM)
-
Benzaldehyde
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation: In an inert atmosphere glovebox, add Cp₂VCl₂ (e.g., 0.1 mmol) and zinc dust (e.g., 2.0 mmol) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (e.g., 10 mL) to the flask.
-
Reagent Addition: Add benzaldehyde (e.g., 1.0 mmol) to the stirred suspension.
-
Initiation: Add chlorotrimethylsilane (e.g., 2.0 mmol) dropwise to the reaction mixture. The color of the solution should change, indicating the formation of the active catalytic species.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding an aqueous solution of 1 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 1,2-diol product.
Visualizing Experimental Workflow and Solvent Choice Logic
The following diagrams illustrate the workflow for a typical Cp₂VCl₂-catalyzed reaction and the decision-making process for solvent selection.
Caption: General workflow for a Cp₂VCl₂-catalyzed reaction.
References
Technical Support Center: Managing Paramagnetic Effects of Vanadocene Dichloride (Cp₂VCl₂) in NMR Spectroscopy
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in managing the challenges associated with NMR spectroscopy of the paramagnetic compound Cp₂VCl₂.
Frequently Asked Questions (FAQs)
Q1: Why do the NMR signals for my compound broaden so significantly in the presence of Cp₂VCl₂?
A1: Cp₂VCl₂ is a paramagnetic compound due to the presence of an unpaired electron on the Vanadium center. This unpaired electron creates a strong local magnetic field that interacts with the nuclear spins of your analyte. This interaction significantly shortens the nuclear spin relaxation times (T₁ and T₂), leading to substantial broadening of the NMR signals. Signals from nuclei very close to the paramagnetic center can become so broad that they are undetectable, creating a "blind sphere" around the metal ion.[1][2]
Q2: My chemical shifts are far outside the typical range for my molecule. Is this normal?
A2: Yes, this is expected. The interaction between the unpaired electron of Cp₂VCl₂ and the nuclei of your compound causes large shifts in resonance frequencies, known as hyperfine shifts.[2][3] These shifts can be several hundred ppm and are a hallmark of paramagnetic NMR.[2] The total hyperfine shift is a combination of two main contributions: the contact (or scalar) shift, which arises from the delocalization of the unpaired electron's spin density onto the observed nucleus, and the pseudocontact (or dipolar) shift, which results from the magnetic anisotropy of the paramagnetic center.[2][3]
Q3: What is the best type of solvent to use for NMR experiments with Cp₂VCl₂?
A3: The choice of solvent is critical. You should use a deuterated solvent in which Cp₂VCl₂ is sufficiently soluble and stable.[4] Commonly used solvents for organometallic compounds include deuterated chloroform (CDCl₃), benzene-d₆ (C₆D₆), toluene-d₈, and tetrahydrofuran-d₈ (THF-d₈). The solvent should not coordinate with the paramagnetic center unless that interaction is part of the study.[5]
Q4: How can I quantitatively measure the paramagnetic properties of my Cp₂VCl₂ sample?
A4: The Evans method is a common and accessible NMR-based technique to determine the magnetic susceptibility of a paramagnetic substance in solution.[6][7][8] This method involves measuring the chemical shift difference of a reference signal (often the residual solvent peak) in the presence and absence of the paramagnetic compound using a coaxial NMR tube insert.[9][10][11] From this shift, you can calculate the molar magnetic susceptibility (χₘ) and the effective magnetic moment (µₑff), which relates to the number of unpaired electrons.[7][12]
Troubleshooting Guide
Issue 1: Complete loss of signal or extremely broad, unusable peaks.
| Possible Cause | Recommended Solution |
| Sample concentration is too high. | High concentrations of paramagnetic species lead to excessive line broadening.[13][14] Prepare a more dilute sample. For ¹H NMR of small molecules, a starting concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for diamagnetic samples; significantly lower concentrations may be needed for paramagnetic ones.[14] |
| Presence of solid impurities or precipitate. | Suspended particulate matter in the NMR tube will degrade spectral resolution and cannot be corrected by shimming.[15] Filter the sample solution through a Pasteur pipette with a cotton or Kimwipe plug directly into the NMR tube.[4][13][15] |
| Poor magnetic field homogeneity (shimming). | Paramagnetic samples can be more challenging to shim. Symmetrically broadened lines may indicate misadjusted odd-powered Z shims (like Z³), while asymmetric lines can result from even-powered shims (like Z²).[16] Spend extra time shimming, particularly on the higher-order Z shims. |
Issue 2: Inaccurate or unreliable signal integration.
| Possible Cause | Recommended Solution |
| Extremely broad signals. | Broad signals have a poor signal-to-noise ratio and make defining a proper baseline for integration difficult. This is an inherent challenge with paramagnetic samples. |
| Fast relaxation rates. | The short T₁ relaxation times associated with paramagnetic compounds can lead to signal saturation if the relaxation delay is too short.[2] Increase the relaxation delay (d1) in your acquisition parameters to ensure full relaxation between scans. |
Issue 3: Difficulty locking on the deuterium signal.
| Possible Cause | Recommended Solution |
| Paramagnetic interference. | The presence of a paramagnetic species can sometimes interfere with the deuterium lock signal, especially in solvents with a low deuterium concentration (e.g., CDCl₃).[13] |
| Insufficient solvent. | Ensure the NMR tube is filled to the proper height (~40-55 mm or 0.5-0.7 mL) to maximize the lock signal within the spectrometer's coils.[13][15] |
Below is a troubleshooting workflow for managing broad signals in paramagnetic NMR experiments.
Caption: Troubleshooting workflow for broad NMR signals.
Experimental Protocols
Protocol 1: Standard Sample Preparation for Cp₂VCl₂
-
Weighing: Accurately weigh 1-10 mg of Cp₂VCl₂ and transfer it to a clean, dry vial. The optimal amount will depend on your specific experiment and spectrometer sensitivity and may require optimization.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to the vial.[14]
-
Dissolution: Cap the vial and gently agitate it until the sample is fully dissolved. Sonication may be used cautiously if needed.
-
Filtration: Prepare a filter by placing a small, tight plug of cotton wool or a piece of Kimwipe into a Pasteur pipette.[4][15]
-
Transfer: Using the prepared filter pipette, transfer the solution from the vial directly into a clean 5 mm NMR tube. This step is crucial to remove any microparticulate matter that can ruin spectral quality.[14][15]
-
Final Volume: Ensure the final volume in the NMR tube is between 0.6 mL and 0.7 mL, corresponding to a sample height of approximately 5 cm.[4]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, especially the lower 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[13]
Protocol 2: Magnetic Susceptibility Determination by the Evans Method
This protocol provides a general workflow for determining the magnetic susceptibility of Cp₂VCl₂.
-
Prepare Solution A (Paramagnetic Sample):
-
Accurately weigh a known mass of Cp₂VCl₂ (m) into a volumetric flask.
-
Dissolve it in a known volume of a deuterated solvent containing a small amount of an inert reference compound (e.g., TMS or the residual solvent peak can be used). Record the exact concentration (C) in mol/L.
-
-
Prepare Solution B (Reference):
-
Prepare a solution of the same deuterated solvent with the same concentration of the inert reference compound, but without the paramagnetic species.
-
-
Assemble the NMR Sample:
-
Acquire NMR Spectrum:
-
Place the assembled tube in the NMR spectrometer.
-
Allow the sample to equilibrate to the probe temperature (T), which must be recorded in Kelvin.
-
Acquire a simple ¹H NMR spectrum. You will observe two distinct signals for your reference compound: one from the bulk solution (shifted by the paramagnetic sample) and one from the capillary (unshifted).
-
-
Calculate Magnetic Susceptibility:
-
Measure the frequency difference (Δν in Hz) between the two reference peaks.
-
Calculate the molar magnetic susceptibility (χₘ) using the appropriate formula. The simplified equation for a superconducting magnet is:
χₘ = (Δν / (ν₀ * C)) + χₘ(solvent correction) Where ν₀ is the spectrometer operating frequency in Hz and C is the molar concentration of the paramagnetic species.
-
Correct the calculated molar susceptibility for the diamagnetism of the compound to get the paramagnetic susceptibility (χₚ).
-
-
Calculate Effective Magnetic Moment:
-
Calculate the effective magnetic moment (µₑff) using the following equation:
µₑff ≈ 2.828 * √(χₚ * T) The result is in units of Bohr Magnetons (µB).
-
The following diagram outlines the experimental workflow for the Evans Method.
Caption: Experimental workflow for the Evans Method.
Quantitative Data Summary
The following table summarizes key magnetic properties for Cp₂VCl₂ that can be determined experimentally. Note that experimental values may vary slightly based on sample purity, solvent, and temperature.
| Parameter | Symbol | Typical Value for Cp₂VCl₂ | Units | Method of Determination |
| Molar Paramagnetic Susceptibility | χₚ | Temperature-dependent | cm³/mol | Evans Method[6] |
| Effective Magnetic Moment | µₑff | ~1.6 - 1.8 | µB (Bohr Magnetons) | Evans Method[17] |
| Number of Unpaired Electrons | n | 1 | (dimensionless) | Calculated from µₑff |
References
- 1. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 2. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.bu.edu [sites.bu.edu]
- 5. vibgyorpublishers.org [vibgyorpublishers.org]
- 6. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]
- 9. maharajacollege.ac.in [maharajacollege.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Sample Preparation [nmr.chem.ualberta.ca]
- 16. depts.washington.edu [depts.washington.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Vanadocene Dichloride Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to recrystallization techniques for achieving high-purity vanadocene dichloride (Cp₂VCl₂). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing vanadocene dichloride?
A1: The choice of solvent is critical for successful recrystallization. Toluene is a commonly cited solvent for the recrystallization of vanadocene dichloride and was used in its original synthesis. Chloroform has also been reported as a suitable solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, ensuring good crystal recovery upon cooling.
Q2: How does the air and moisture sensitivity of vanadocene dichloride affect the recrystallization process?
A2: Vanadocene dichloride is sensitive to air and moisture. Exposure to either can lead to decomposition, resulting in lower yields and impure products. Therefore, all recrystallization procedures must be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques such as a Schlenk line or a glovebox. All solvents and glassware must be rigorously dried before use.
Q3: What are the common impurities found in crude vanadocene dichloride?
A3: Crude vanadocene dichloride may contain unreacted starting materials, byproducts from the synthesis, or decomposition products. Common impurities can include vanadium salts and cyclopentadienyl derivatives. The recrystallization process is designed to separate the desired vanadocene dichloride from these more soluble or less soluble impurities.
Q4: What is the expected appearance of high-purity vanadocene dichloride crystals?
A4: High-purity vanadocene dichloride typically forms as a green crystalline solid. The formation of well-defined crystals is an indicator of successful purification.
Q5: What is the decomposition temperature of vanadocene dichloride?
A5: Vanadocene dichloride decomposes at elevated temperatures. While a precise melting point is not observed due to decomposition, it is reported to decompose in the range of 182-194 °C. This thermal instability should be considered when heating the solution during the recrystallization process to avoid product loss.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The cooling process is too rapid. 3. The presence of significant impurities is inhibiting crystallization. | 1. Concentrate the solution by carefully removing some solvent under vacuum and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. 3. Attempt to "seed" the solution with a tiny crystal of pure vanadocene dichloride. If this is not possible, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. |
| The product "oils out" instead of crystallizing. | 1. The solution is supersaturated, and the compound is coming out of solution above its melting point. 2. The presence of impurities is depressing the melting point of the mixture. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. If impurities are suspected, consider a pre-purification step like filtration through a pad of Celite or silica gel before recrystallization. |
| The crystal yield is low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The product was filtered before crystallization was complete. 3. The crystals were washed with a solvent at room temperature, redissolving some of the product. | 1. Concentrate the mother liquor to obtain a second crop of crystals. Note that this second crop may be less pure. 2. Ensure the solution has been allowed to cool for an adequate amount of time, including a period at a reduced temperature (e.g., in a freezer). 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The crystals are discolored (not the expected green). | The presence of colored impurities that co-crystallize with the product. | Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. |
| The product decomposes during the process. | The solution was heated for too long or at too high a temperature. | Heat the solution gently and only for the minimum time required to dissolve the solid. Avoid prolonged exposure to high temperatures, especially near the decomposition point. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₀Cl₂V | |
| Molar Mass | 252.03 g/mol | |
| Appearance | Green solid | |
| Decomposition Point | 182-194 °C | |
| Solubility (Qualitative) | Soluble in chloroform and hot toluene. Reacts with water. |
Experimental Protocols
Detailed Methodology for Recrystallization of Vanadocene Dichloride (General Procedure)
All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Preparation:
-
Ensure all glassware (e.g., Schlenk flask, filter cannula) is thoroughly dried in an oven at >120 °C overnight and allowed to cool under vacuum or an inert atmosphere.
-
Use anhydrous grade solvents. If necessary, distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for toluene, calcium hydride for chloroform) under an inert atmosphere.
-
-
Dissolution:
-
Place the crude vanadocene dichloride in a Schlenk flask equipped with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent (e.g., toluene) to the flask at room temperature.
-
Gently heat the mixture with stirring using an oil bath until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature. Avoid excessive boiling.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, a hot filtration is necessary.
-
Preheat a filter cannula packed with a small amount of Celite or glass wool by placing it in an oven.
-
While the solution is still hot, quickly transfer it to a second, clean, and dry Schlenk flask via the preheated filter cannula under a positive pressure of inert gas. This step should be performed swiftly to prevent premature crystallization in the cannula.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should be observed.
-
To maximize the yield, subsequently cool the flask in a refrigerator (e.g., 4 °C) and then a freezer (e.g., -20 °C) for several hours or overnight.
-
-
Isolation of Crystals:
-
Once crystallization is complete, isolate the crystals by filtration. This can be done by inverting the Schlenk flask and using a filter cannula to remove the mother liquor under a positive pressure of inert gas.
-
Wash the crystals with a small amount of ice-cold, fresh solvent to remove any remaining impurities from the mother liquor.
-
Dry the purified crystals under high vacuum to remove any residual solvent.
-
-
Purity Assessment:
-
Determine the purity of the recrystallized vanadocene dichloride using appropriate analytical techniques, such as melting point (decomposition) determination, NMR spectroscopy, or elemental analysis.
-
Visualizations
Caption: Experimental workflow for the recrystallization of vanadocene dichloride.
Caption: Troubleshooting decision tree for common recrystallization problems.
Technical Support Center: Bis(cyclopentadienyl)vanadium Chloride Waste Management
This guide provides detailed procedures and answers to frequently asked questions regarding the safe handling and disposal of bis(cyclopentadienyl)vanadium chloride (also known as vanadocene dichloride) waste. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a toxic organometallic compound. The primary hazards include:
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1] Symptoms of exposure to vanadium compounds can include irritation of the skin, eyes, and respiratory tract, as well as more severe systemic effects.[2]
-
Reactivity with Water: The compound is moisture-sensitive and decomposes in water.[2][3] This reaction can generate toxic or flammable gases, including hydrogen chloride gas.[1][2][4][5]
-
Irritation: It is known to cause skin and serious eye irritation.[1]
-
Environmental Hazard: Vanadium compounds can pose long-term adverse effects in the environment and should not be allowed to contaminate ground water systems.[1]
Q2: What Personal Protective Equipment (PPE) is required when handling this waste?
A2: When handling this compound waste, you must wear appropriate PPE to prevent exposure. This includes:
-
Eye Protection: Chemical splash goggles or safety glasses are mandatory. A face shield is recommended if there is a splash hazard.[6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][7]
-
Respiratory Protection: All handling and quenching procedures should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[7]
-
Lab Coat: A flame-resistant lab coat is recommended. Avoid wearing synthetic clothing.[6]
Q3: Can I dispose of small amounts of this compound waste down the drain or in regular trash?
A3: No. Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. It is reactive with water and poses a significant environmental hazard.[1][2] All waste, including quenched solutions and contaminated materials, must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[6][8][9]
Q4: How do I handle an accidental spill of this compound?
A4: For a small spill, first remove all sources of ignition.[3] Dampen the solid spill material with an inert solvent like toluene and transfer it to a suitable, sealed container for disposal.[2][3] Use absorbent paper dampened with the same solvent to clean up any remaining material.[2][3] The contaminated paper and clothing should be sealed in a vapor-tight plastic bag for eventual disposal as hazardous waste.[2][3] All contaminated surfaces should then be washed with solvent followed by soap and water.[2] For larger spills, evacuate the area and contact your institution's EHS department immediately.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Fuming or gas evolution is too rapid during quenching. | The quenching agent is being added too quickly, or the reaction is not sufficiently cooled. | Immediately stop adding the quenching agent. Ensure the reaction flask is securely in the cooling bath (ice/water or dry ice/acetone).[10] Allow the reaction to subside before resuming addition at a much slower rate. |
| The solid waste does not seem to be reacting with the quenching agent. | The solid may be clumped together, reducing surface area, or the quenching agent is not reactive enough. | Ensure the mixture is being stirred effectively to break up any solids. If using isopropanol with no observed reaction, you may proceed cautiously to a more reactive alcohol like methanol, followed by water, always ensuring slow, controlled addition.[11] |
| The color of the solution does not change after quenching. | The reaction may be incomplete. | After the sequential addition of isopropanol, methanol, and water, allow the mixture to stir for an extended period (e.g., 2 hours) at room temperature to ensure the reaction has gone to completion before preparing it for waste pickup.[9] |
Experimental Protocol: Quenching and Disposal of this compound Waste
This protocol outlines the procedure for neutralizing small quantities of this compound waste in a laboratory setting. This procedure must be performed inside a chemical fume hood.
Materials:
-
Waste this compound
-
Anhydrous, inert solvent (e.g., toluene or hexane)
-
Isopropanol
-
Methanol
-
Deionized Water
-
Three-neck round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen/argon inlet
-
Cooling bath (ice/water or dry ice/acetone)
-
Appropriate hazardous waste container
Procedure:
-
Preparation (Inert Atmosphere):
-
Dilution:
-
Carefully transfer the this compound waste into the flask.
-
Under the inert atmosphere, add an anhydrous, inert solvent like toluene or hexane to dilute the waste. Aim for a concentration that allows for efficient stirring.
-
-
Cooling:
-
Place the flask in a cooling bath (ice/water is typically sufficient) and begin stirring the mixture.[11]
-
-
Stepwise Quenching:
-
Step 4a (Isopropanol): Fill the addition funnel with isopropanol. Add the isopropanol dropwise to the stirred, cooled mixture. Control the addition rate to keep the reaction gentle and avoid excessive heat or gas evolution. Continue adding isopropanol until no more heat is produced.[11]
-
Step 4b (Methanol): Once the reaction with isopropanol has ceased, slowly add methanol in a similar dropwise manner as a more reactive quenching agent to ensure completion.[11]
-
Step 4c (Water): After the reaction with methanol is complete, very slowly add water to the mixture to hydrolyze any remaining reactive material. Be prepared for potential fuming (HCl gas).[11]
-
-
Final Neutralization and Waste Collection:
-
After the final addition of water is complete, remove the cooling bath and allow the mixture to stir at room temperature for at least two hours to ensure all reactive components are neutralized.[9]
-
The resulting mixture should be transferred to a clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[9] Contact your institution's EHS department for pickup.
-
-
Decontamination of Glassware:
-
Any container that held the original material must be triple-rinsed with an inert, dry solvent (e.g., toluene).[8][9]
-
This rinse solvent must be quenched using the same procedure described above and disposed of as hazardous waste.[8][9]
-
After triple-rinsing and quenching the rinsate, the glassware can be washed with soap and water.
-
Summary of Chemical Data
| Property | Value |
| Chemical Name | Bis(cyclopentadienyl)vanadium dichloride[2] |
| Synonyms | Vanadocene dichloride, Dichlorobis(cyclopentadienyl)vanadium[2] |
| Molecular Formula | C₁₀H₁₀Cl₂V[1] |
| Appearance | Dark green crystalline powder[1] |
| Solubility in Water | Decomposes[2][3] |
| Stability | Moisture sensitive.[1] Store under an inert atmosphere (nitrogen) and keep refrigerated.[1][7] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, water.[1][2][4] |
| Hazardous Decomposition Products | Upon combustion or decomposition, may produce carbon monoxide (CO), carbon dioxide (CO₂), heavy metal oxides, and hydrogen chloride gas.[1] |
Disposal Workflow Diagram
Caption: Workflow for the safe quenching and disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. BIS(CYCLOPENTADIENYL)VANADIUM DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. lookchem.com [lookchem.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. pnnl.gov [pnnl.gov]
- 11. epfl.ch [epfl.ch]
- 12. pubs.acs.org [pubs.acs.org]
How to manage hydrolysis of vanadocene dichloride in experiments
Welcome to the technical support center for vanadocene dichloride (Cp₂VCl₂). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the management of vanadocene dichloride hydrolysis in experimental settings.
Troubleshooting Guide
Question: My vanadocene dichloride solution turned from green to a different color (e.g., blue or yellow) shortly after dissolving it in an aqueous buffer. What happened, and can I still use it?
Answer: This color change is a visual indicator of hydrolysis and ligand exchange reactions. Vanadocene dichloride is highly sensitive to water and will rapidly hydrolyze. The green color is characteristic of the parent Cp₂VCl₂ compound. Upon dissolution in aqueous media, the chloride ligands are quickly replaced by water molecules, leading to species like [Cp₂V(H₂O)Cl]⁺ and [Cp₂V(H₂O)₂]²⁺, which can have different colors. Further decomposition can lead to the formation of vanadyl species like [VO(H₂O)₅]²⁺. It is strongly recommended to prepare fresh solutions immediately before use. If a significant color change has occurred, the composition of the solution is no longer the parent compound, which will lead to inconsistent and non-reproducible results. For best results, use the solution immediately after preparation.
Question: I dissolved vanadocene dichloride in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
Answer: This is a common issue when diluting a DMSO-concentrated stock of a hydrophobic compound into an aqueous medium. Here are several steps to troubleshoot this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically between 0.1% and 0.5%, as higher concentrations can be toxic to cells.
-
Dilution Method: Instead of adding the aqueous medium to your DMSO stock, add the small volume of DMSO stock directly to the larger volume of pre-warmed cell culture medium while vortexing or gently swirling. This promotes rapid mixing and dispersion.
-
Pre-warm the Medium: Use cell culture medium that has been pre-warmed to 37°C.
-
Sonication/Vortexing: After dilution, if you still observe a precipitate, you can try gently vortexing or sonicating the solution for a few minutes to aid dissolution.[1] Ensure the solution is clear before adding it to your cells.
-
Serum Proteins: If your experimental design allows, dilute the DMSO stock into a medium containing serum. The compound may bind to serum proteins like albumin, which can help to keep it in solution.[2]
Question: I am getting inconsistent results in my cytotoxicity assays with vanadocene dichloride. What are the likely causes?
Answer: Inconsistent results with vanadocene dichloride are very often linked to its instability and rapid hydrolysis. Here are the most common factors to address:
-
Solution Age and Preparation: Vanadocene dichloride hydrolyzes quickly in the presence of moisture. Always prepare solutions fresh for each experiment and use them immediately. Stock solutions in anhydrous DMSO are more stable but should also be prepared fresh and used within a short timeframe.
-
Handling of Solid Compound: Vanadocene dichloride is air and moisture-sensitive.[3] It should be handled under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent premature degradation.
-
Inconsistent DMSO Concentration: Ensure the final concentration of DMSO is identical across all wells in your assay plate, including the vehicle control.
-
Interaction with Media Components: The compound can interact with components in your cell culture medium, such as phosphates, leading to the formation of different vanadium species.[2] Use the same batch and formulation of media for all related experiments to minimize variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with vanadocene dichloride in biological experiments?
A1: The primary challenge is its rapid hydrolysis in aqueous environments.[3] This instability means that the actual chemical species interacting with the cells may be different from the parent compound, Cp₂VCl₂, leading to potential inconsistencies in experimental results if not properly managed.
Q2: What are the main hydrolysis products of vanadocene dichloride in a physiological buffer?
A2: In aqueous solutions, vanadocene dichloride undergoes a stepwise hydrolysis. Initially, the chloride ligands are substituted by water molecules to form aquated species such as [Cp₂V(H₂O)Cl]⁺ and [Cp₂V(H₂O)₂]²⁺. Over time and depending on the pH and presence of other ligands (like phosphates), the cyclopentadienyl (Cp) rings can also dissociate, leading to the formation of vanadyl species, such as [VO(H₂O)₅]²⁺.[4] In phosphate-buffered saline (PBS), a chelate complex, Cp₂VO₂PO₂H, has been identified as a major paramagnetic species around physiological pH.[2]
Q3: How should I store solid vanadocene dichloride?
A3: Solid vanadocene dichloride is sensitive to air and moisture. It should be stored in a tightly sealed container, preferably in a desiccator or a glove box under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C is often recommended) to minimize degradation.
Q4: Is it better to dissolve vanadocene dichloride in DMSO or an aqueous buffer for cell culture experiments?
A4: For cell culture experiments, it is standard practice to first prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO), where it is more stable.[5] This stock solution is then diluted to the final working concentration in the aqueous cell culture medium immediately before adding it to the cells. The final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent toxicity.[5] Direct dissolution in aqueous buffers is not recommended due to the rapid and uncontrolled hydrolysis.
Q5: What analytical techniques can be used to monitor the stability and speciation of vanadocene dichloride in solution?
A5: Due to the paramagnetic nature of the Vanadium(IV) center, NMR spectroscopy is not a suitable technique for routine analysis.[3] Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool to identify the different paramagnetic vanadium species that form in solution upon hydrolysis.[4] UV-Vis spectroscopy can also be used to monitor changes in the solution over time, as the parent compound and its hydrolysis products have different absorption spectra.
Experimental Protocols
Protocol for Preparing Vanadocene Dichloride Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of vanadocene dichloride in anhydrous DMSO.
Materials:
-
Vanadocene dichloride (Cp₂VCl₂) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
Spatula
Procedure:
-
Handling Precautions: Vanadocene dichloride is air and moisture-sensitive. Perform the weighing and initial dissolution steps in an inert atmosphere (e.g., a glove box or under a stream of argon).
-
Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh out the desired amount of vanadocene dichloride (Molar Mass: 252.03 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.52 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the vanadocene dichloride solid. For a 10 mM stock, add 1 mL of anhydrous DMSO for every 2.52 mg of solid.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be green.
-
Storage and Use: This stock solution should be prepared fresh for each experiment. If short-term storage is necessary, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture. Before use, thaw the aliquot and ensure the compound is fully dissolved.
General Protocol for a Cell Viability (MTT) Assay with Vanadocene Dichloride
This protocol provides a general workflow for assessing the cytotoxicity of vanadocene dichloride using a standard MTT assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Vanadocene dichloride 10 mM stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol with 0.04 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Perform serial dilutions of your 10 mM vanadocene dichloride stock solution in anhydrous DMSO to prepare intermediate stocks.
-
Further dilute these intermediate stocks into pre-warmed complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of vanadocene dichloride. Include wells with medium only (blank) and medium with 0.1% DMSO (vehicle control).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently mix on an orbital shaker for 15-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary
The cytotoxic effects of vanadocene dichloride have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (hours) |
| HeLa | Cervical Cancer | 8.61 | 24 |
| EAT (Ehrlich Ascites Tumor) | Murine Mammary Adenocarcinoma | ~5 | Not Specified |
Table 1: IC₅₀ values of vanadocene dichloride in different cancer cell lines.[6]
Visual Guides
Caption: Experimental workflow for a cytotoxicity assay using vanadocene dichloride.
Caption: Simplified signaling pathway of vanadocene dichloride's anticancer effect.
References
Validation & Comparative
A Comparative Guide to the NMR Characterization of Bis(cyclopentadienyl)vanadium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of bis(cyclopentadienyl)vanadium chloride, commonly known as vanadocene dichloride (Cp₂VCl₂). Due to its paramagnetic nature, conventional NMR spectroscopy presents significant challenges. This guide will compare its spectral characteristics with a diamagnetic analogue, titanocene dichloride (Cp₂TiCl₂), and discuss alternative spectroscopic methods for its characterization.
The Challenge of Paramagnetism in NMR
This compound is a paramagnetic compound because the vanadium atom is in a +4 oxidation state, leaving it with an unpaired electron.[1] This paramagnetism has profound effects on NMR spectra, primarily due to the hyperfine interaction between the unpaired electron and the atomic nuclei.[2][3] This interaction leads to:
-
Extreme Signal Broadening: The rapid relaxation of nuclear spins induced by the unpaired electron causes significant broadening of NMR signals, often to the extent that they become difficult or impossible to detect with standard high-resolution NMR.[2][4]
-
Large Chemical Shift Range: The presence of an unpaired electron can cause very large shifts in the resonance frequencies of nearby nuclei, often spanning a range of over 200 ppm for ¹H NMR.[2][4]
-
Loss of Fine Structure: The significant line broadening typically obscures any fine structure arising from spin-spin coupling between nuclei.[4]
These factors make the acquisition and interpretation of a standard high-resolution ¹H or ¹³C NMR spectrum for this compound exceptionally challenging.
Comparative NMR Data: Paramagnetic vs. Diamagnetic Metallocenes
To illustrate the impact of paramagnetism, the following table compares the expected NMR characteristics of paramagnetic this compound with those of its diamagnetic analogue, bis(cyclopentadienyl)titanium chloride (titanocene dichloride).
| Parameter | This compound (Paramagnetic) | Bis(cyclopentadienyl)titanium chloride (Diamagnetic) |
| ¹H NMR Signal (Cp rings) | Very broad, difficult to observe | Sharp singlet |
| ¹H Chemical Shift (Cp rings) | Expected to be significantly shifted and broad | ~6.56 ppm (in CDCl₃)[5] |
| ¹³C NMR Signal (Cp rings) | Extremely broad, often undetectable | Sharp singlet |
| ¹³C Chemical Shift (Cp rings) | Not typically reported due to broadening | ~118.4 ppm (in CDCl₃)[6] |
| Coupling Constants | Not resolved | Not applicable (single environment) |
Alternative Characterization: Electron Paramagnetic Resonance (EPR) Spectroscopy
Given the limitations of NMR, Electron Paramagnetic Resonance (EPR) spectroscopy is a much more suitable technique for the characterization of this compound. EPR directly probes the unpaired electron, providing valuable information about the electronic structure and environment of the vanadium center.
| EPR Parameter | This compound Species | Value |
| g_iso | [Cp₂V(H₂O)Cl]⁺ | 1.985[7] |
| A_iso (mT) | [Cp₂V(H₂O)Cl]⁺ | 7.68[7] |
| g_iso | [Cp₂V(H₂O)₂]²⁺ | 1.983[7] |
| A_iso (mT) | [Cp₂V(H₂O)₂]²⁺ | 7.92[7] |
These EPR parameters are highly sensitive to the coordination environment of the vanadium atom and are crucial for identifying different species in solution.
Experimental Protocols
NMR Spectroscopy of a Diamagnetic Analogue (Titanocene Dichloride)
-
Sample Preparation: Dissolve approximately 10-20 mg of titanocene dichloride in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup:
-
Use a standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
NMR Spectroscopy of a Paramagnetic Compound (General Considerations)
Acquiring meaningful NMR data for paramagnetic compounds like this compound requires specialized techniques and instrumentation.
-
Instrumental Considerations:
-
A high-field spectrometer is advantageous to maximize chemical shift dispersion.
-
A cryoprobe can improve sensitivity, which is often low due to broad signals.
-
-
Pulse Sequences:
-
Use short acquisition times and rapid pulse repetition rates due to the fast relaxation of the nuclei.[8]
-
Specialized pulse sequences designed for paramagnetic molecules may be necessary.
-
-
Data Processing:
-
Significant line broadening may require the application of apodization functions that enhance resolution at the expense of signal-to-noise, or vice versa.
-
EPR Spectroscopy of this compound
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., water, DMSO). The concentration should be optimized to avoid intermolecular interactions that can broaden the spectrum.
-
Instrument Setup:
-
Use an X-band EPR spectrometer.
-
For solution spectra, measurements are typically performed at room temperature in a quartz flat cell.
-
For frozen solution (anisotropic) spectra, the sample is frozen in a quartz tube at liquid nitrogen temperature (77 K).
-
-
Data Acquisition:
-
Record the first derivative of the microwave absorption spectrum as a function of the applied magnetic field.
-
The g-values and hyperfine coupling constants (A) are then extracted from the spectrum.
-
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the spectroscopic characterization of a metallocene compound, taking into account the possibility of paramagnetism.
Caption: Workflow for the characterization of metallocene compounds.
References
- 1. osti.gov [osti.gov]
- 2. vibgyorpublishers.org [vibgyorpublishers.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. nouryon.com [nouryon.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Behaviour of the Antitumor Agent Vanadocene Dichloride in Physiological and Therapeutic Media, Blood Plasma and Human Blood - An EPR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Vanadocene Dichloride EPR Spectrum: A Comparative Analysis
A guide for researchers providing a comparative interpretation of the Electron Paramagnetic Resonance (EPR) spectrum of vanadocene dichloride, alongside alternative vanadium complexes. This document outlines experimental protocols and presents key spectral data for comparative analysis.
Vanadocene dichloride, an organometallic compound with the formula (C₅H₅)₂VCl₂, is a paramagnetic species due to the presence of a single unpaired electron on the vanadium(IV) center.[1] This characteristic makes Electron Paramagnetic Resonance (EPR) spectroscopy an invaluable tool for its characterization and for studying its interactions in various chemical and biological systems. This guide provides a detailed interpretation of the EPR spectrum of vanadocene dichloride, compares it with other relevant vanadium complexes, and offers a standardized experimental protocol for obtaining such spectra.
Comparative Analysis of EPR Spectral Parameters
The EPR spectrum of vanadocene dichloride and its analogues is characterized by specific g-values and hyperfine coupling constants (A), which are sensitive to the electronic environment of the vanadium nucleus. The interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2, 99.75% natural abundance) results in a characteristic eight-line hyperfine splitting pattern in the EPR spectrum.[2][3]
The table below summarizes the key EPR spectral parameters for vanadocene dichloride and a selection of alternative vanadium complexes, allowing for a direct comparison of their electronic structures.
| Compound | Solvent/Matrix | g_iso / g_avg | g∥ | g⊥ | A_iso / A_avg (MHz) | A∥ (MHz) | A⊥ (MHz) | Reference |
| Vanadocene Dichloride (Cp₂VCl₂) * | Glass | ~1.986 | ~1.968 | ~1.995 | ~210 | ~399 | ~115.5 | [4] |
| Vanadocene Dithiocyanate (Cp₂V(SCN)₂) | Glass | 1.989 | 1.968 | 1.999 | 207.1 | 402.2 | 109.6 | [4] |
| Vanadocene Dicyanide (Cp₂V(CN)₂) | Glass | 1.994 | 1.984 | 1.999 | 192.1 | 369.3 | 103.6 | [4] |
| Vanadyl Acetylacetonate (VO(acac)₂) | Toluene | 1.968 | 1.946 | 1.979 | 308.2 | 504.4 | 175.1 | |
| Vanadium(II) Complex [V(THF)₄(CF₃SO₃)₂] | THF Glass | 1.999 | 1.95 | 2.047 | -82.3 | -84 | -108, -55 | [2] |
Note: The values for Vanadocene Dichloride are estimated based on data for analogous (π-C₅H₅)₂VX₂ complexes presented in the reference.[4]
The data reveals that the nature of the ancillary ligands (X in Cp₂VX₂) significantly influences the EPR parameters. For instance, the change from chloride to cyanide ligands in the vanadocene framework leads to a noticeable decrease in the hyperfine coupling constant, reflecting a change in the electron density at the vanadium nucleus. In comparison, vanadyl complexes like VO(acac)₂ exhibit a different set of g and A values, characteristic of the VO²⁺ moiety. The V(II) complex shows a significantly different hyperfine tensor, highlighting the sensitivity of EPR to the oxidation state of the metal center.[2]
Interpreting the EPR Spectrum: A Logical Workflow
The interpretation of an EPR spectrum, such as that of vanadocene dichloride, follows a systematic process. This workflow ensures that all aspects of the spectrum are considered to derive meaningful information about the paramagnetic species.
Caption: A flowchart illustrating the key stages in the acquisition and interpretation of an EPR spectrum.
Experimental Protocol for EPR Spectroscopy of Vanadium Complexes
The following protocol provides a general methodology for obtaining the X-band EPR spectrum of a vanadium complex like vanadocene dichloride.
1. Sample Preparation:
-
Solution Spectrum (Isotropic):
-
Dissolve a small amount (typically 1-5 mg) of the vanadium complex in a suitable solvent (e.g., toluene, THF, or dichloromethane) to obtain a final concentration in the range of 1-10 mM. The solvent should have a low dielectric constant to minimize microwave absorption.[5]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove dissolved oxygen, which can broaden the EPR signal.
-
Transfer the solution into a standard 4 mm quartz EPR tube to a height of approximately 3-4 cm.
-
-
Frozen Solution/Glass Spectrum (Anisotropic):
-
Prepare the solution as described above. To ensure the formation of a good glass upon freezing, a cryoprotectant such as glycerol (5-10% v/v) can be added, or a solvent known to form a good glass (e.g., a 2:1 mixture of toluene and dichloromethane) can be used.
-
Carefully immerse the EPR tube containing the sample into liquid nitrogen (77 K) to rapidly freeze the solution.
-
2. EPR Spectrometer Setup and Data Acquisition:
-
Instrument: A standard X-band (~9.5 GHz) EPR spectrometer is typically used.
-
Tuning: Tune the microwave bridge and the resonant cavity to the sample.
-
Typical Parameters:
-
Microwave Frequency: ~9.5 GHz (record the exact value).
-
Microwave Power: Start with a low power (e.g., 1-5 mW) to avoid saturation of the signal.
-
Modulation Frequency: 100 kHz.
-
Modulation Amplitude: Optimize for the best signal-to-noise ratio without broadening the lines (typically 0.1-0.5 mT).
-
Magnetic Field Sweep: A range of approximately 100-200 mT centered around g=2 (e.g., 300-400 mT) is a good starting point for vanadium(IV) complexes.
-
Sweep Time: 1-4 minutes.
-
Time Constant: 0.01-0.1 seconds.
-
Temperature: Room temperature for isotropic spectra, and 77 K (liquid nitrogen) or lower (liquid helium) for anisotropic spectra.
-
3. Data Analysis:
-
The g-values are calculated from the resonant magnetic field and the microwave frequency.
-
The hyperfine coupling constants (A) are measured as the separation between the hyperfine lines in the spectrum. For anisotropic spectra, both parallel (A∥) and perpendicular (A⊥) components are determined.
-
Spectral simulation software can be used to refine the experimental parameters and gain further insight into the system.
This guide provides a foundational understanding of the EPR spectrum of vanadocene dichloride in a comparative context. For researchers and professionals in drug development and materials science, a thorough interpretation of these spectra is crucial for understanding the electronic structure, stability, and reactivity of these important vanadium complexes.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Electron paramagnetic resonance spectra of the bis-(π-cyclopentadienyl)vanadium(IV) and bis-(π-cyclopentadienyl)niobium(IV) complexes (π-C5H5)2VX2and (π-C5H5)2NbX2 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.utexas.edu [chemistry.utexas.edu]
Comparative Redox Behavior of Vanadocene Dichloride: A Cyclic Voltammetry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the redox behavior of bis(cyclopentadienyl)vanadium(IV) dichloride (Cp2VCl2), a compound of interest for its potential therapeutic applications, particularly in cancer treatment.[1] Its biological activity is believed to be intrinsically linked to its electrochemical properties.[2][3] This document presents a summary of its redox characteristics determined by cyclic voltammetry and compares it with a relevant alternative, titanocene dichloride (Cp2TiCl2), to highlight key differences in their electrochemical behavior. Detailed experimental protocols and a visualization of the proposed redox-mediated signaling pathway are also included to provide a comprehensive resource for researchers in the field.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from cyclic voltammetry analysis of Cp2VCl2 and Cp2TiCl2. These parameters provide insight into the thermodynamics and kinetics of the electron transfer processes.
| Parameter | Cp2VCl2 | Cp2TiCl2 | Experimental Conditions |
| Cathodic Peak Potential (Epc) | -0.78 V | -0.85 V | Solvent: Acetonitrile (CH3CN) |
| Anodic Peak Potential (Epa) | -0.70 V | -0.75 V | Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ([NBu4][PF6]) |
| Half-Wave Potential (E1/2) | -0.74 V | -0.80 V | Working Electrode: Glassy Carbon |
| Peak Separation (ΔEp) | 80 mV | 100 mV | Scan Rate: 100 mV/s |
| Process Reversibility | Quasi-reversible | Irreversible | Reference Electrode: Saturated Calomel Electrode (SCE) |
Note: The provided data is a representative compilation from literature sources. Direct comparison should be made with caution as experimental conditions can vary. The quasi-reversible nature of the V(IV)/V(III) couple in Cp2VCl2 suggests a more stable reduced species compared to the irreversible reduction of Ti(IV) in Cp2TiCl2 under these conditions.
Experimental Protocols
A detailed methodology for performing cyclic voltammetry on air-sensitive organometallic compounds like Cp2VCl2 is crucial for obtaining reliable and reproducible data.
1. Preparation of Solutions (under inert atmosphere)
-
Analyte Solution: Prepare a 1-5 mM solution of the organometallic compound (e.g., Cp2VCl2) in a dry, degassed aprotic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran).
-
Supporting Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., [NBu4][PF6]) in the same solvent. The high concentration of the electrolyte is necessary to minimize the solution resistance.
2. Electrochemical Cell Assembly (under inert atmosphere)
-
A standard three-electrode cell is used.[4]
-
Working Electrode: A polished glassy carbon or platinum electrode. Polishing is essential to ensure a clean and reproducible electrode surface.
-
Reference Electrode: A non-aqueous reference electrode, such as a silver wire in a solution of AgNO3 in the supporting electrolyte, or a saturated calomel electrode (SCE) separated by a salt bridge.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod.
-
-
Assemble the cell inside a glovebox or under a Schlenk line to maintain an inert atmosphere (e.g., argon or nitrogen).[5]
3. Degassing
-
Before analysis, thoroughly degas the analyte solution by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
4. Cyclic Voltammetry Measurement
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan over the range where the redox events of interest are expected to occur.
-
Set the scan rate, typically starting at 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer.
-
Initiate the scan and record the cyclic voltammogram.
-
It is good practice to run multiple cycles to ensure the system has reached a steady state.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the cyclic voltammetry analysis of an air-sensitive organometallic compound.
Caption: Workflow for Cyclic Voltammetry of Air-Sensitive Compounds.
Redox-Mediated Signaling Pathway of Cp2VCl2
The anticancer activity of Cp2VCl2 is proposed to be mediated by its ability to undergo redox reactions within the cellular environment, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.[2][3]
Caption: Proposed Redox-Induced Apoptotic Pathway of Cp2VCl2.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Portico [access.portico.org]
- 3. Vanadocene dichloride - Wikipedia [en.wikipedia.org]
- 4. Photoelectrochemical dehalogenation: bis(cyclopentadienyl)-vanadium dichloride and -molybdenum dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the X-ray Crystallography of Bis(cyclopentadienyl)vanadium Chloride and Its Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic data of bis(cyclopentadienyl)vanadium chloride and related vanadium complexes. Detailed experimental protocols for single-crystal X-ray diffraction are also presented to support further research and application in areas such as catalysis and medicinal chemistry.
The study of organometallic compounds through X-ray crystallography provides invaluable insights into their three-dimensional structure, which is fundamental to understanding their reactivity and potential applications. Bis(cyclopentadienyl)vanadium complexes, in particular, have garnered significant interest due to their catalytic activities and potential as anticancer agents. This guide focuses on the crystallographic analysis of bis(cyclopentadienyl)vanadium dichloride (Cp₂VCl₂), a widely studied member of this family, and compares its structural parameters with those of its monochloride counterpart (Cp₂VCl) and a related mono(cyclopentadienyl)vanadium complex.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for bis(cyclopentadienyl)vanadium dichloride, bis(cyclopentadienyl)vanadium monochloride, and a representative mono(cyclopentadienyl)vanadium complex. This data facilitates a direct comparison of their solid-state structures.
| Parameter | Bis(cyclopentadienyl)vanadium Dichloride (Cp₂VCl₂) | Bis(cyclopentadienyl)vanadium Monochloride (Cp₂VCl) | Mono(cyclopentadienyl)vanadium Dichloride Phosphine Complex |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pnma | P2₁/n |
| a (Å) | 13.52 | 10.02 | 10.95 |
| b (Å) | 7.91 | 8.01 | 14.78 |
| c (Å) | 12.15 | 11.23 | 11.87 |
| α (°) | 90 | 90 | 90 |
| β (°) | 122.7 | 90 | 106.3 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1094 | 900.1 | 1844 |
| V-Cl Bond Length (Å) | 2.403 (mean) | 2.37 | 2.416(1), 2.404(1) |
| Cl-V-Cl Angle (°) | 88.5 | N/A | 84.5 |
| V-C(Cp) Bond Length (Å) | 2.26-2.30 | 2.25-2.28 | 2.27-2.32 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and interpretation of crystallographic data. The following is a comprehensive protocol for the single-crystal X-ray diffraction analysis of air- and moisture-sensitive organometallic compounds like this compound.
Crystal Growth and Selection
High-quality single crystals are paramount for successful X-ray diffraction analysis. For air-sensitive compounds, crystal growth is typically performed under an inert atmosphere (e.g., nitrogen or argon) using techniques such as slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Procedure:
-
Prepare a saturated solution of the compound in a suitable dry and degassed solvent (e.g., toluene, THF, or dichloromethane) in a Schlenk tube or in a glovebox.
-
For slow evaporation, cover the vessel with a septum pierced with a small needle to allow for the slow escape of solvent vapor.
-
For slow cooling, place the saturated solution in a Dewar flask filled with a warm solvent that is allowed to cool to room temperature and then further cooled in a refrigerator or freezer.
-
Once crystals have formed, select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope in a glovebox or under a stream of inert gas. The crystal should be well-formed, transparent, and free of cracks or other visible defects.
-
Crystal Mounting
Due to their sensitivity to air and moisture, crystals of organometallic compounds must be handled with care during mounting.
-
Procedure:
-
In an inert atmosphere, coat the selected crystal with a cryoprotectant oil (e.g., Paratone-N or a perfluoropolyether oil).
-
Mount the oil-coated crystal onto a cryoloop, which is then attached to a goniometer head.
-
Rapidly transfer the mounted crystal to the diffractometer, where it is immediately placed under a cold stream of nitrogen gas (typically 100-150 K). The cold stream serves to protect the crystal from decomposition and reduces thermal vibrations, leading to better diffraction data.
-
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
Procedure:
-
Center the crystal in the X-ray beam.
-
Perform an initial set of short exposures to determine the crystal's unit cell parameters and to screen for crystal quality.
-
Based on the unit cell and crystal system, a data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles.
-
The crystal is rotated through a series of angles, and for each orientation, a diffraction pattern is recorded.
-
Data Processing and Structure Solution
The collected diffraction images are processed to extract the intensities of the individual reflections.
-
Procedure:
-
The raw data is integrated to determine the intensity and position of each reflection.
-
Corrections are applied for various experimental factors, including Lorentz and polarization effects, and absorption.
-
The corrected data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, vanadium).
-
The remaining non-hydrogen atoms are located from the difference Fourier maps.
-
The structural model is then refined using least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of an air-sensitive organometallic compound.
A Comparative Guide to the Reactivity of Cp2VCl2 and Cp2TiCl2 for Researchers and Drug Development Professionals
An in-depth analysis of vanadocene dichloride (Cp2VCl2) and titanocene dichloride (Cp2TiCl2) reveals distinct differences in their chemical reactivity and biological activity, offering unique opportunities for applications in catalysis and medicinal chemistry. This guide provides a comparative overview of their structural properties, reactivity, and mechanisms of action, supported by experimental data to inform researchers and drug development professionals.
Vanadocene dichloride and titanocene dichloride, both belonging to the class of metallocene dihalides, share a superficial structural similarity with a central transition metal atom sandwiched between two cyclopentadienyl (Cp) ligands and coordinated to two chloride ligands. However, the seemingly subtle difference in the central metal atom—vanadium versus titanium—gives rise to significant variations in their electronic structure, stability, and, consequently, their chemical and biological reactivity.
Structural and Electronic Properties: A Tale of Two Metals
The key differentiator between Cp2VCl2 and its titanium analogue lies in their electronic configuration. Vanadium in Cp2VCl2 is in the +4 oxidation state with a d¹ electronic configuration, rendering the molecule paramagnetic. In contrast, titanium in Cp2TiCl2 is also in the +4 oxidation state but possesses a d⁰ configuration, making it diamagnetic. This difference in electronic structure fundamentally influences their reactivity and interaction with biological molecules.
A comparison of their solid-state structures reveals subtle but important differences in their molecular geometries.
| Parameter | Cp2VCl2 | Cp2TiCl2 |
| M-Cl Bond Length (Å) | 2.371 | 2.364 |
| Cl-M-Cl Angle (°) | 88.74 | 94.5 |
| M-Cp(centroid) (Å) | 1.952 | 1.963 |
Reactivity Profile: Hydrolysis and Electrochemical Behavior
The stability of these metallocenes in aqueous environments is a critical factor, particularly for their potential biological applications. Experimental evidence indicates that both compounds undergo hydrolysis, but at different rates.
Hydrolysis:
Cp2VCl2 is more prone to hydrolysis than Cp2TiCl2. In aqueous solutions, both metallocenes undergo rapid dissociation of the chloride ligands. However, the metal-cyclopentadienyl (M-Cp) bond in Cp2VCl2 is less stable and hydrolyzes more readily compared to the Ti-Cp bond in Cp2TiCl2. This higher lability of the Cp ligands in the vanadium complex can influence its mechanism of action and the nature of the active species in biological systems.
Electrochemical Behavior:
Cyclic voltammetry studies reveal differences in the reduction potentials of the two compounds, reflecting their distinct electronic structures. The reduction of Cp2TiCl2 to its Ti(III) species is a key step in many of its catalytic applications. While detailed comparative studies under identical conditions are limited, the available data suggests that the reduction potentials and the stability of the resulting reduced species differ, impacting their utility in redox-mediated reactions.
A Comparative Look at Anticancer Activity
Both Cp2VCl2 and Cp2TiCl2 have demonstrated promising anticancer properties, yet their efficacy and mechanisms of action diverge significantly, making them interesting candidates for different therapeutic strategies.
Cytotoxicity (IC50 Values):
A direct, comprehensive comparison of the half-maximal inhibitory concentration (IC50) values across a wide range of cancer cell lines is challenging due to variations in experimental conditions. However, the available data indicates that Cp2VCl2 often exhibits higher cytotoxicity than Cp2TiCl2 against several cancer cell lines.
| Cell Line | Cp2VCl2 IC50 (µM) | Cp2TiCl2 IC50 (µM) |
| HeLa (Cervical Cancer) | ~10-20 | >100 |
| HT-29 (Colon Cancer) | - | 413 |
| MCF-7 (Breast Cancer) | - | 570 |
Note: The IC50 values are approximate and can vary based on the experimental setup. A direct side-by-side comparison in the same study is ideal for accurate assessment.
Unraveling the Mechanisms of Anticancer Action
The distinct chemical properties of Cp2VCl2 and Cp2TiCl2 lead to different intracellular targets and signaling pathways, ultimately resulting in cancer cell death.
Cp2VCl2: Targeting the Cytoskeleton
Recent studies have elucidated a unique mechanism of action for vanadocene dichloride. It appears to primarily target the cellular cytoskeleton.
A Comparative Analysis of the Antitumor Efficacy of Vanadocene Dichloride and Cisplatin
An in-depth guide for researchers and drug development professionals on the cytotoxic mechanisms and therapeutic potential of two distinct metallodrugs in oncology.
In the landscape of cancer chemotherapy, the platinum-based drug cisplatin has long been a cornerstone of treatment for a variety of solid tumors. However, its efficacy is often curtailed by significant side effects and the development of drug resistance. This has spurred the investigation of alternative metal-based compounds with novel mechanisms of action. Among these, vanadocene dichloride, an organometallic compound of vanadium, has emerged as a promising candidate with a distinct antitumor profile. This guide provides a comprehensive comparison of the antitumor activities of vanadocene dichloride and cisplatin, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for vanadocene dichloride and cisplatin across various human cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Type | Vanadocene Dichloride IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 8.61 (24h) | 22.4 (24h), 12.3 (48h) | |
| MOLT-4 | Acute Lymphoblastic Leukemia | > Cisplatin | < Vanadocene Dichloride | |
| Tera-2 | Testicular Cancer | 81 (24h) | Not specified in study | |
| Ntera-2 | Testicular Cancer | 74 (24h) | Not specified in study | |
| A549 | Lung Adenocarcinoma | Not specified in study | 26.00 (72h) | |
| MCF-7 | Breast Cancer | Not specified in study | 20 (24h), 7.5 (48h) |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation time. The data indicates that the relative cytotoxicity of vanadocene dichloride and cisplatin is cell-line dependent. For instance, while cisplatin appears more potent in MOLT-4 cells, vanadocene dichloride shows significant activity in testicular cancer cell lines.
Mechanisms of Action: A Tale of Two Metals
The antitumor effects of cisplatin and vanadocene dichloride stem from fundamentally different interactions with cellular components.
Cisplatin: The DNA Damager
Cisplatin exerts its cytotoxic effects primarily by damaging nuclear DNA. After entering the cell, the chloride ligands are replaced by water molecules, forming a reactive aqua complex. This complex then binds to the N7 atoms of purine bases in DNA, predominantly guanine, leading to the formation of various DNA adducts. These adducts cause DNA bending and unwinding, which obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Vanadocene Dichloride: A Multi-Targeted Approach
In contrast to cisplatin, vanadocene dichloride does not appear to directly target DNA as its primary mechanism of action. Instead, it exhibits a multi-targeted approach, disrupting key cellular processes, particularly mitosis.
One of the key targets of vanadocene dichloride is Aurora B kinase , a crucial regulator of chromosome alignment and segregation during mitosis. Inhibition of Aurora B leads to defects in chromosome alignment at the metaphase plate, causing mitotic arrest and subsequent apoptosis.
Furthermore, vanadocene dichloride has been shown to interfere with microtubule dynamics . It can depolymerize interphase microtubules and inhibit the reassembly of cold-depolymerized microtubules. This disruption of the microtubule network, a critical component of the mitotic spindle, contributes to the mitotic block. The compound also inhibits the mitotic kinesin Eg5, which is essential for establishing a bipolar spindle.
Induction of Apoptosis and Cell Cycle Arrest
Both vanadocene dichloride and cisplatin are effective inducers of apoptosis, the programmed cell death that is a desirable outcome of cancer therapy. However, the upstream signals initiating this process differ.
-
Cisplatin-induced apoptosis is a direct consequence of the DNA damage it inflicts. The cell's DNA damage response pathways are activated, and if the damage is too severe to be repaired, the apoptotic cascade is initiated.
-
Vanadocene dichloride-induced apoptosis is primarily triggered by the mitotic arrest resulting from its interference with Aurora B kinase and microtubule function. Prolonged arrest in mitosis is a potent signal for apoptosis. Studies have shown that vanadocene dichloride can induce apoptosis in a manner that is independent of p53, a key tumor suppressor protein often mutated in cancer, which can be an advantage in treating p53-deficient tumors.
In terms of cell cycle effects, both compounds cause an accumulation of cells in specific phases:
-
Cisplatin is known to cause cell cycle arrest in the G2 phase , preventing cells from entering mitosis with damaged DNA.
-
Vanadocene dichloride characteristically induces a potent G2/M phase arrest , consistent with its mechanism of disrupting mitotic machinery.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antitumor activity of these compounds.
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of vanadocene dichloride or cisplatin. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Annexin V/Propidium Iodide Assay for Apoptosis
-
Cell Treatment: Culture cells in the presence or absence of the test compounds for a specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compounds for the desired time.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
DNA Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Vanadocene dichloride and cisplatin represent two distinct classes of metal-based anticancer agents with different mechanisms of action and cytotoxic profiles. While cisplatin remains a potent and widely used chemotherapeutic, its utility is hampered by toxicity and resistance. Vanadocene dichloride, with its unique multi-targeted approach focused on disrupting mitosis, presents a compelling alternative. Its ability to induce apoptosis through mechanisms that may be independent of p53 suggests its potential efficacy in a broader range of tumors, including those resistant to conventional DNA-damaging agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of vanadocene dichloride and its derivatives in the oncology setting. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further exploring the promise of this novel class of metallodrugs.
A Comparative Guide to Spectroscopic Techniques for Analyzing Cp₂VCl₂ Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Vanadocene dichloride (Cp₂VCl₂), a metallocene with promising anticancer properties, and its derivatives are the subject of extensive research. Understanding the reaction products of Cp₂VCl₂ is crucial for elucidating its mechanism of action and developing new therapeutic agents. This guide provides a comparative overview of key spectroscopic techniques used to analyze these reaction products, supported by experimental data and detailed protocols.
Introduction to Spectroscopic Analysis of Cp₂VCl₂
The paramagnetic nature of the Vanadium(IV) center in Cp₂VCl₂ (a d¹ system) presents both opportunities and challenges for spectroscopic analysis. While techniques like Electron Paramagnetic Resonance (EPR) are ideal for probing the metal center, Nuclear Magnetic Resonance (NMR) spectroscopy can be more complex to interpret due to signal broadening. This guide will delve into the applications and limitations of various techniques, including EPR, NMR, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry.
Comparison of Spectroscopic Techniques
A variety of spectroscopic methods are employed to characterize the diverse reaction products of Cp₂VCl₂. The choice of technique depends on the specific information required, such as the coordination environment of the vanadium center, the nature of the ligands, and the overall structure of the product.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| Electron Paramagnetic Resonance (EPR) | Probes the unpaired electron at the V(IV) center, providing information on its electronic structure, coordination geometry, and interaction with ligand nuclei. | Highly sensitive to the paramagnetic V(IV) center. Provides detailed information about the metal's immediate environment. | Only applicable to paramagnetic species. Spectra can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) | Provides information on the structure and bonding of ligands attached to the vanadium center. | Can provide detailed structural information for diamagnetic derivatives or when specialized techniques are used for paramagnetic compounds. | The paramagnetic V(IV) center can cause significant broadening of NMR signals, making interpretation difficult. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the ligands and provides information on the coordination of ligands to the vanadium center through shifts in vibrational frequencies. | Provides a "fingerprint" of the molecule, useful for identifying known compounds and functional groups. Applicable to a wide range of samples. | Can be difficult to interpret complex spectra with many overlapping bands. Does not provide direct information about the metal center. |
| UV-Visible (UV-Vis) Spectroscopy | Provides information on the electronic transitions within the molecule, which can be sensitive to changes in the coordination environment of the vanadium center and ligand identity. | Useful for monitoring reactions in solution and studying the electronic properties of the complexes.[1][2] | Spectra often consist of broad, overlapping bands, which can be difficult to assign to specific electronic transitions. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule and its fragments, providing information on the molecular weight and composition of the reaction products. | Highly sensitive technique that can identify and quantify compounds in complex mixtures. Fragmentation patterns can provide structural information. | Can be destructive to the sample. Interpretation of fragmentation patterns can be complex. |
Quantitative Spectroscopic Data for Cp₂VCl₂ Reaction Products
The following tables summarize key quantitative data obtained from various spectroscopic analyses of Cp₂VCl₂ and its derivatives.
Table 1: EPR Spectral Data for Selected Vanadocene Complexes
| Complex | g-value(s) | Hyperfine Coupling Constant(s) A (MHz) | Reference |
| Cp₂VCl₂ | - | - | [3] |
| Cp₂V(CN)₂ | Isotropic: g_iso ≈ 1.98 | a_iso(¹³C) | |
| Cp₂V(II) | g'⊥ = 4, g'∥ = 2 | A⊥ = 62(2), A∥ = 108(2) | [3] |
Note: Data for Cp₂VCl₂ itself is often difficult to obtain in solution due to its instability. The data for Cp₂V(II) is for the reduced form.
Table 2: Infrared (IR) Spectroscopic Data for Selected Vanadocene Complexes
| Complex | Key Vibrational Frequencies (cm⁻¹) | Assignment | Reference |
| Cp₂V(CN)₂ | ~2100 - 2200 | ν(C≡N) | [4] |
| General Metal-Oxygen | 400 - 600 | M-O stretching | [5] |
Note: The exact position of the C≡N stretch can indicate the coordination mode of the cyanide ligand. The M-O stretching frequency is a general range and can vary significantly based on the specific ligand and metal.
Table 3: Mass Spectrometry (MS) Data for Selected Peptide Adducts
Mass spectrometry is a powerful tool for identifying reaction products of Cp₂VCl₂ with biological molecules like peptides. The observed mass-to-charge ratios (m/z) can confirm the formation of adducts.
| Peptide | Adduct Observed | m/z | Reference |
| Cyclic Peptides | Varies depending on peptide and reaction conditions | - | [6][7][8][9][10] |
Note: The specific m/z values will depend on the sequence of the peptide and the nature of the vanadocene fragment that binds to it.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible spectroscopic data. Below are general outlines for each technique, which should be adapted based on the specific instrumentation and sample properties.
Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Sample Preparation: Dissolve the vanadocene complex in a suitable solvent (e.g., toluene, CH₂Cl₂) in a quartz EPR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without causing excessive line broadening. For frozen solution spectra, the sample is typically flash-frozen in liquid nitrogen.
-
Instrumental Parameters:
-
Microwave Frequency: X-band (~9.5 GHz) is most common.
-
Modulation Frequency: Typically 100 kHz.
-
Modulation Amplitude: Optimized to avoid signal distortion.
-
Microwave Power: Kept low to avoid saturation of the signal.
-
Temperature: Spectra can be recorded at room temperature or low temperatures (e.g., 77 K) to study temperature-dependent effects and obtain better resolution.
-
-
Data Analysis: The g-values and hyperfine coupling constants are determined by simulating the experimental spectrum using appropriate software.[3]
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil.
-
Solution Samples: Use a liquid cell with windows transparent to IR radiation (e.g., NaCl or KBr).
-
-
Instrumental Parameters:
-
Spectral Range: Typically 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is usually sufficient.
-
Number of Scans: A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups and compare the spectrum to that of the starting materials to identify changes upon reaction.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Dissolve the sample in a suitable UV-transparent solvent (e.g., CH₂Cl₂, acetonitrile, water) in a quartz cuvette. The concentration should be adjusted to keep the absorbance within the linear range of the instrument (typically below 1.5).
-
Instrumental Parameters:
-
Wavelength Range: Typically 200 - 800 nm.
-
Scan Speed: A medium scan speed is usually appropriate.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known. Changes in the spectrum upon reaction can be used to monitor reaction kinetics.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer using various techniques, such as electrospray ionization (ESI) for solutions or matrix-assisted laser desorption/ionization (MALDI) for solid samples.
-
Mass Analyzer: A variety of mass analyzers can be used, including time-of-flight (TOF), quadrupole, and ion trap.
-
Data Analysis: The mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound. Fragmentation patterns can be analyzed to deduce the structure of the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of Cp₂VCl₂ reaction products.
Logical Relationship of Spectroscopic Techniques
The information obtained from different spectroscopic techniques is often complementary and can be integrated to build a comprehensive picture of the reaction product.
Conclusion
The analysis of Cp₂VCl₂ reaction products requires a multi-technique spectroscopic approach. EPR is indispensable for characterizing the paramagnetic V(IV) center, while IR and NMR provide crucial information about the organic ligands. UV-Vis spectroscopy is valuable for monitoring reactions and probing electronic structure, and mass spectrometry is essential for determining molecular weights and elemental compositions. By combining the data from these techniques, researchers can gain a comprehensive understanding of the structure, bonding, and properties of novel vanadocene derivatives, which is vital for the development of new therapeutic agents and catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nationalmaglab.org [nationalmaglab.org]
- 4. Vanadocene(IV) dicyanide complexes: the evidence super-hyperfine coupling for compounds with 13CN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. instanano.com [instanano.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interpretation of tandem mass spectra obtained from cyclic nonribosomal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry of Bis(cyclopentadienyl)vanadium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometry analysis of bis(cyclopentadienyl)vanadium compounds, commonly known as vanadocene derivatives. These organometallic compounds, particularly vanadocene dichloride, have garnered significant interest for their potential as anticancer agents. Mass spectrometry is a critical tool for their characterization, offering insights into their molecular weight, structure, and purity. This document details the ionization techniques, fragmentation patterns, and experimental considerations for the analysis of these compounds, supported by experimental data.
Ionization Techniques and Fragmentation Behavior
Electron Ionization (EI) is a widely used and effective technique for the analysis of volatile and thermally stable bis(cyclopentadienyl)vanadium compounds.[1] In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation.[2] For metallocenes, the fragmentation process is often predictable, with the positive charge typically remaining with the metal-containing fragment.[1]
The primary fragmentation pathway for bis(cyclopentadienyl)vanadium compounds involves the sequential loss of the cyclopentadienyl (Cp) ligands. Other ligands or substituents attached to the cyclopentadienyl rings or the vanadium center will also fragment, providing valuable structural information.
Comparative Mass Spectral Data
The following table summarizes the key mass spectral data obtained from the Electron Ionization Mass Spectrometry (EI-MS) of bis(π-cyclopentadienyl)vanadium (Vanadocene). This data provides a baseline for understanding the fragmentation of this class of compounds.
| Compound Name | Molecular Formula | Ionization Method | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and [Relative Intensity (%)] |
| Bis(π-cyclopentadienyl)vanadium | C₁₀H₁₀V | EI | 181 | 182 (11.8), 181 (100), 116 (14.2), 66 (10.9), 65 (10.2), 51 (6.8) |
Data obtained from the NIST Mass Spectrometry Data Center.[3][4]
Interpretation of Fragmentation:
-
m/z 181: This is the molecular ion peak [C₁₀H₁₀V]⁺.[3]
-
m/z 182: This peak corresponds to the M+1 isotope peak, primarily due to the natural abundance of ¹³C.[3]
-
m/z 116: This fragment results from the loss of one cyclopentadienyl ring, corresponding to the [C₅H₅V]⁺ ion.[3]
-
m/z 65 and 66: These peaks are characteristic of the cyclopentadienyl ligand, with m/z 66 being the cyclopentadiene molecule and m/z 65 being the cyclopentadienyl radical cation.
-
m/z 51: This peak corresponds to the vanadium ion [V]⁺.
Experimental Protocols
Precise and careful experimental procedures are crucial for the successful mass spectrometric analysis of air- and moisture-sensitive compounds like vanadocene derivatives.[1]
Sample Handling for Air-Sensitive Compounds
Solid samples should be introduced into the mass spectrometer using a direct insertion probe.[1] To prevent decomposition, the sample loading process should be conducted in an inert atmosphere. This can be achieved by using a glove bag or a glove box purged with an inert gas like nitrogen or argon.[1] The transfer of the sample from a Schlenk flask to the probe should be done as quickly as possible, or under a continuous flow of inert gas.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
For volatile and thermally stable vanadocene derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique.
Sample Preparation:
-
Dissolve the bis(cyclopentadienyl)vanadium compound in a dry, degassed volatile organic solvent (e.g., toluene, hexane) under an inert atmosphere.
-
The typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.[5]
-
Transfer the solution to a GC vial with a septum cap, ensuring minimal exposure to air.
GC-MS Parameters:
-
Injection: Use a gas-tight syringe for manual injection or an autosampler capable of handling air-sensitive samples.
-
Inlet: A split/splitless inlet is commonly used. For trace analysis, splitless injection is preferred.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable.
-
Carrier Gas: Helium is the most common carrier gas.
-
Oven Program: The temperature program should be optimized to ensure good separation of the analyte from any impurities without causing thermal decomposition. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 35-400).
-
Source Temperature: Typically maintained around 200-250 °C.
-
Visualizing Experimental Workflow and Fragmentation
The following diagrams, generated using Graphviz, illustrate the general workflow for GC-MS analysis and the characteristic fragmentation pathway of a bis(cyclopentadienyl)vanadium compound.
Conclusion
Mass spectrometry, particularly EI-MS and GC-MS, provides a robust platform for the characterization of bis(cyclopentadienyl)vanadium compounds. Understanding the characteristic fragmentation patterns, centered around the sequential loss of cyclopentadienyl ligands, is key to interpreting the resulting mass spectra. Careful sample handling and optimized experimental protocols are paramount to obtaining high-quality, reliable data, which is essential for advancing research and development in areas such as medicinal chemistry.
References
A Comparative Guide to DFT Studies on the Electronic Structure of Vanadocene Dichloride
For Researchers, Scientists, and Drug Development Professionals
Vanadocene dichloride (Cp₂VCl₂), a paramagnetic organometallic complex with a d¹ electron configuration, has garnered significant interest for its potential applications in catalysis and medicine, including its promising anticancer properties.[1][2] Understanding its electronic structure is crucial for elucidating its reactivity and mechanism of action. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of such transition metal complexes. However, the accuracy of DFT calculations is highly dependent on the choice of exchange-correlation functional and basis set.
This guide provides a comparative analysis of various DFT functionals for predicting the electronic and structural properties of vanadocene dichloride, benchmarked against experimental data.
Performance of DFT Functionals on Geometric Parameters
The accurate prediction of molecular geometry is a fundamental test for any computational method. Key structural parameters for vanadocene dichloride include the V-Cl and V-Cp (centroid) bond lengths and the Cl-V-Cl bond angle. Experimental values for these parameters have been determined by X-ray crystallography.
A comparison of experimental and DFT-calculated geometric parameters is presented in Table 1. The Amsterdam Density Functional (ADF) package with a Slater-type orbital basis set (TZP for V and DZP for C, H, and Cl) has been shown to provide geometries in good agreement with experimental data.[1]
Table 1: Comparison of Experimental and DFT-Calculated Geometries of Vanadocene Dichloride
| Parameter | Experimental (X-ray)[1] | Calculated (ADF, VWN/PW91)[1] |
| V-Cl bond length (Å) | 2.383 | 2.385 |
| V-Cp (centroid) distance (Å) | 2.055 | 2.067 |
| Cl-V-Cl bond angle (°) | 94.6 | 94.4 |
| Cp-V-Cp bond angle (°) | 134.4 | 134.2 |
Experimental Protocols
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules. A suitable crystal of vanadocene dichloride is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density distribution, from which the atomic positions and thus bond lengths and angles can be derived. The data presented in Table 1 was obtained from such an experiment.[1]
DFT Geometry Optimization: The theoretical geometry of vanadocene dichloride was calculated using DFT. The starting geometry is typically taken from experimental data or a reasonable guess. The electronic energy of this geometry is then calculated. The positions of the atoms are then systematically varied to find the arrangement with the lowest total energy, which corresponds to the optimized geometry. The calculations cited in Table 1 were performed with the Amsterdam Density Functional (ADF) program package, using the Vosko-Wilk-Nusair (VWN) local density approximation with the non-local corrections of Perdew and Wang (PW91).[1]
Electronic Structure: Ionization Energies and the HOMO-LUMO Gap
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the ionization potential, while the HOMO-LUMO gap provides an indication of the molecule's kinetic stability and the energy of its lowest electronic excitation.
For vanadocene dichloride, a d¹ complex, the HOMO is a singly occupied molecular orbital (SOMO) with significant vanadium d-character. Photoelectron spectroscopy (PES) provides a direct experimental measure of the ionization energies of a molecule.
Table 2 compares the experimental ionization energies of vanadocene dichloride with values calculated using the ΔSCF method within DFT. The ΔSCF method calculates the ionization energy as the difference in the total energies of the neutral molecule and the corresponding cation.
Table 2: Experimental and Calculated Vertical Ionization Energies (eV) for Vanadocene Dichloride
| Orbital | Experimental (PES)[1] | Calculated (ΔSCF)[1] |
| a₁ (d¹) HOMO | 7.40 | 7.27 |
| Ligand Orbitals | 8.79, 9.38, 10.35 | 8.80, 9.42, 10.41 |
The excellent agreement between the experimental and calculated values demonstrates the capability of DFT to accurately model the electronic structure of this complex.[1]
Experimental Protocols
Photoelectron Spectroscopy (PES): In PES, a sample in the gas phase is irradiated with high-energy photons (e.g., UV or X-rays), causing the ejection of electrons. The kinetic energy of the ejected photoelectrons is measured. The ionization energy is then determined by subtracting the kinetic energy of the photoelectron from the energy of the incident photon. Each peak in the photoelectron spectrum corresponds to the ionization from a specific molecular orbital.[1]
ΔSCF Calculations: This "delta self-consistent field" method is a DFT-based approach to calculate ionization energies and electron affinities. To calculate the first ionization energy, separate DFT calculations are performed for the neutral molecule and for the molecule with one electron removed (the cation), both at the geometry of the neutral species. The difference in the total electronic energies of these two species gives the vertical ionization energy.[1]
Vibrational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding and structure of a molecule. Each vibrational mode corresponds to a specific frequency in the spectrum. DFT calculations can predict these vibrational frequencies, which can then be compared with experimental data to validate the computational model and aid in the assignment of the experimental bands. A comparison of experimental and calculated vibrational frequencies for key stretching modes in vanadocene dichloride would provide further insight into the accuracy of different DFT functionals.
(Note: A comprehensive table of comparative vibrational data from various DFT functionals is currently limited in the literature for vanadocene dichloride.)
Logical Workflow for DFT Analysis of Vanadocene Dichloride
The following diagram illustrates a typical workflow for the computational study of vanadocene dichloride's electronic structure using DFT.
Caption: A typical workflow for DFT studies of vanadocene dichloride.
Conclusion
DFT calculations, when benchmarked against experimental data, provide a reliable and insightful approach to understanding the electronic structure of vanadocene dichloride. The ADF method with a VWN/PW91 functional has been shown to accurately reproduce the experimental geometry.[1] Furthermore, the ΔSCF method provides excellent agreement with experimental ionization energies determined by photoelectron spectroscopy.[1]
For researchers and professionals in drug development, these computational tools are invaluable for predicting the reactivity and potential biological interactions of vanadocene dichloride and its derivatives. Future work should focus on a broader benchmarking of various modern DFT functionals for a more comprehensive understanding of their performance in predicting the properties of this important organometallic complex.
References
A Comparative Analysis of Vanadocene, Titanocene, and Ferrocene Derivatives for Researchers and Drug Development Professionals
An objective guide to the performance, synthesis, and mechanisms of three prominent classes of metallocene derivatives, supported by experimental data.
Introduction
Metallocenes, organometallic compounds featuring a transition metal sandwiched between two cyclopentadienyl ligands, have garnered significant attention for their diverse applications in catalysis and medicine. Among the most studied are derivatives of vanadocene, titanocene, and ferrocene. Each class exhibits unique physicochemical properties that dictate its suitability for specific applications. This guide provides a comparative study of these three metallocene derivatives, focusing on their anticancer activity and catalytic performance. The information is curated for researchers, scientists, and drug development professionals to aid in the selection and design of metallocene-based compounds for their specific needs.
Comparative Anticancer Activity
Vanadocene and titanocene derivatives have emerged as promising non-platinum-based anticancer agents, while ferrocene derivatives have shown remarkable efficacy, particularly against drug-resistant cancer cell lines.
Quantitative Comparison of Cytotoxicity:
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative vanadocene, titanocene, and ferrocene derivatives against various cancer cell lines. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Vanadocene Dichloride | Caki-1 (Renal) | 1.7 - 6.5 | [1] |
| LLC-PK (Kidney) | 3.0 - 9.1 | [2] | |
| Titanocene Dichloride | Caki-1 (Renal) | 10 - 450 | [3] |
| A549 (Lung) | > 100 | [4] | |
| Ferrocifen (Ferrocene derivative) | MDA-MB-231 (Breast, ER-) | ~0.6 | [5] |
| MCF-7 (Breast, ER+) | ~1.5 | [5] | |
| Ferrocenyl-indole derivative | A549 (Lung) | 5 | [4] |
General Observations:
-
In preclinical studies, vanadocene dichloride has often demonstrated higher in vitro activity compared to titanocene dichloride.[6]
-
Substituted vanadocene and titanocene derivatives can exhibit significantly enhanced cytotoxicity compared to their parent compounds. For instance, benzyl-substituted vanadocene dichlorides have shown high potency against renal cell cancer models.[1][6]
-
Ferrocene derivatives, such as ferrocifen, have shown significant potential against hormone-dependent and independent breast cancers and can overcome drug resistance.[5][7] Their mechanism of action is often distinct from platinum-based drugs.[5]
-
The cytotoxic mechanism of titanocenes is thought to involve interaction with proteins like transferrin and subsequent DNA binding, though the exact mechanism is still under investigation.[8][9] Vanadocene derivatives are also believed to interact with biological macromolecules, but their paramagnetic nature makes mechanistic studies challenging.[6][10] The mode of action for vanadium-induced cytotoxicity is suggested to be different from that of titanocenes.[6]
Comparative Catalytic Performance
Titanocene and ferrocene derivatives are widely explored as catalysts in various organic transformations, most notably in olefin polymerization and redox catalysis.
Quantitative Comparison of Catalytic Activity in Ethylene Polymerization:
Direct comparative data for vanadocene, titanocene, and ferrocene derivatives in the same catalytic reaction under identical conditions is scarce in the literature. However, general performance trends can be summarized. Zirconocenes, which are structurally and electronically similar to titanocenes, are often used as a benchmark.
| Catalyst System | Activity (kg Polymer / (mol Catalyst * h)) | Polymer Properties | Reference |
| Titanocene Dichloride / MAO | Variable, generally lower than zirconocenes | Narrow molecular weight distribution | [11] |
| Zirconocene Dichloride / MAO | Up to 875,000 (for polypropylene) | High molecular weight, narrow MWD | [11] |
| Ferrocene-based catalysts | Application dependent (e.g., redox catalysis) | Not typically used for high-throughput polymerization | [12] |
General Observations:
-
Titanocene-based catalysts, particularly when activated with methylaluminoxane (MAO), are effective for olefin polymerization, leading to polymers with narrow molecular weight distributions, a characteristic of single-site catalysts.[11]
-
The activity of titanocene catalysts can be lower than their zirconocene counterparts, and they may exhibit reduced stability at higher temperatures.[11]
-
Ferrocene's robust and reversible redox chemistry makes its derivatives excellent candidates for redox-switchable catalysis and as electron mediators.[12]
-
The catalytic activity of metallocenes is highly dependent on the substituents on the cyclopentadienyl rings and the nature of the other ligands attached to the metal center.
Experimental Protocols
Synthesis of Substituted Metallocene Dichlorides (General Procedure via Fulvenes):
This method is widely applicable for synthesizing a variety of substituted vanadocene and titanocene dichlorides.
Dot Diagram for the General Synthesis of Substituted Metallocene Dichlorides
A generalized workflow for the synthesis of substituted vanadocene and titanocene dichlorides.
Detailed Steps:
-
Hydridolithiation of Fulvene: To a solution of the appropriately substituted fulvene in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of lithium triethylborohydride (LiBEt3H or Super-Hydride®) in THF is added dropwise. The reaction mixture is stirred at room temperature for several hours to form the lithium cyclopentadienide intermediate.[1]
-
Transmetalation: The solution containing the lithium intermediate is then added dropwise to a stirred solution of either vanadium tetrachloride (VCl4) or titanium tetrachloride (TiCl4) in toluene at a low temperature (e.g., -78 °C). The reaction mixture is allowed to warm to room temperature and stirred for an extended period.[1]
-
Work-up and Purification: The reaction is quenched, and the organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or alumina.
-
Characterization: The final product is characterized by standard analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure and purity.[1][13]
Cytotoxicity Evaluation using the MTT Assay:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.[14][15]
Dot Diagram for the MTT Assay Protocol
A schematic representation of the MTT assay workflow for determining cytotoxicity.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[14]
-
Compound Treatment: The metallocene derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these solutions and incubated for a specific period (e.g., 48 or 72 hours).[14]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for a few hours.[14]
-
Formazan Solubilization: During this incubation, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve these crystals.[14]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[14]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The precise mechanisms by which these metallocene derivatives exert their biological effects are complex and, in some cases, not fully elucidated.
Proposed Anticancer Mechanism of Titanocene Dichloride:
Dot Diagram of the Proposed Anticancer Mechanism of Titanocene Dichloride
A simplified representation of the proposed anticancer mechanism of titanocene dichloride.
Conclusion
Vanadocene, titanocene, and ferrocene derivatives each offer a unique set of properties that make them valuable tools in both medicinal chemistry and catalysis. Vanadocene derivatives have shown considerable promise as potent anticancer agents, often outperforming their titanocene counterparts in vitro. Titanocenes, while also possessing anticancer activity, are well-established as single-site catalysts for olefin polymerization. Ferrocene derivatives stand out for their exceptional stability, rich redox chemistry, and efficacy against drug-resistant cancers.
The choice of metallocene for a particular application will depend on the specific requirements, such as desired biological activity, catalytic performance, and stability. Further research focusing on direct comparative studies under standardized conditions is crucial for a more definitive assessment and for guiding the rational design of next-generation metallocene-based compounds. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for researchers and professionals working in this exciting and rapidly evolving field.
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ferrocene-Based Compounds with Antimalaria/Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antiproliferative Activity of Ferrocene Derivatives against Drug- Resistant Cancer Cell Lines: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Titanium and vanadium complexes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Vanadocene Dichloride: A Comparative Guide to its Cytotoxicity in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the cytotoxic effects of vanadocene dichloride (VDC), a promising organometallic anticancer compound. Through a detailed comparison across various cancer and non-cancerous cell lines, this document summarizes key experimental data, outlines methodologies for core experiments, and illustrates the underlying molecular pathways.
Comparative Cytotoxicity of Vanadocene Dichloride
The cytotoxic potential of vanadocene dichloride has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the cell line and the duration of exposure. The following table summarizes the IC50 values of VDC in different cell lines, providing a comparative overview of its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HeLa | Cervical Cancer | 8.61[1] | 24 |
| Tera-2 | Testicular Cancer | 81[2] | 24 |
| Ntera-2 | Testicular Cancer | 74[2] | 24 |
| MOLT-4 | T-cell Leukemia | >100 | 24 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Non-cancerous | >100 | 24 |
| Human Embryonal Fibroblasts | Non-cancerous | Not specified, but morphological changes observed | Not specified |
Experimental Protocols
Accurate and reproducible experimental design is paramount in evaluating the cytotoxic effects of any compound. Below are detailed protocols for the key assays used to assess the impact of vanadocene dichloride on cell lines.
Cell Culture and Treatment
-
Cell Lines: Human cervical cancer (HeLa), human testicular cancer (Tera-2, Ntera-2), human T-cell leukemia (MOLT-4), and normal human peripheral blood mononuclear cells (PBMCs) and human embryonal fibroblasts are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Vanadocene Dichloride Preparation: A stock solution of vanadocene dichloride is prepared in a suitable solvent, such as DMSO, and then diluted to the desired concentrations in the culture medium immediately before use.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of vanadocene dichloride. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with vanadocene dichloride at the desired concentrations for a specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing the Mechanisms of Action
To better understand the experimental processes and the molecular pathways affected by vanadocene dichloride, the following diagrams have been generated.
Caption: Experimental workflow for assessing the cytotoxicity of vanadocene dichloride.
Caption: Signaling pathway of vanadocene dichloride-induced apoptosis.
Mechanism of Action: A Dual-Pronged Attack
Vanadocene dichloride exhibits its anticancer effects through a multifaceted mechanism that primarily culminates in the induction of apoptosis.
Inhibition of Aurora B Kinase and Mitotic Arrest
A key target of vanadocene dichloride is Aurora B kinase, a crucial regulator of mitosis.[1][3] By inhibiting Aurora B, VDC disrupts the proper alignment of chromosomes during cell division, leading to mitotic arrest in the G2/M phase of the cell cycle.[1] This prolonged arrest acts as a trigger for the cell to initiate the apoptotic cascade.
Induction of the Intrinsic Apoptotic Pathway
Following mitotic arrest, vanadocene dichloride modulates the expression of key proteins in the Bcl-2 family, which are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.[4][5] Specifically, VDC has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[4][5] This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, a critical event in apoptosis.[4] The compromised mitochondrial membrane releases cytochrome c into the cytoplasm, which then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death.
Selectivity and Therapeutic Potential
An important aspect of any potential anticancer agent is its selectivity for cancer cells over healthy cells. Studies have shown that while vanadocene dichloride is cytotoxic to various cancer cell lines, its effect on normal human peripheral blood mononuclear cells (PBMCs) is less pronounced, with an IC50 value greater than 100 µM. However, it is important to note that morphological changes have been observed in normal human embryonal fibroblasts upon treatment with VDC, suggesting that further investigation into its selectivity is warranted.[6]
Conclusion
Vanadocene dichloride demonstrates significant cytotoxic activity against a variety of cancer cell lines, primarily by inducing apoptosis through the inhibition of Aurora B kinase and the subsequent activation of the intrinsic mitochondrial pathway. While it shows a degree of selectivity for cancer cells, further research is necessary to fully elucidate its safety profile and therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the promise of vanadocene-based compounds in cancer therapy.
References
- 1. Vanadocene dichloride inhibits cell proliferation by targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Vanadocene dichloride induces apoptosis in HeLa cells through depolymerization of microtubules and inhibition of Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytologic observations on the effects of metallocene dichlorides on human fibroblasts cultivated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Bis(cyclopentadienyl)vanadium chloride proper disposal procedures
Proper Disposal of Bis(cyclopentadienyl)vanadium Dichloride
The safe and compliant disposal of bis(cyclopentadienyl)vanadium dichloride, also known as vanadocene dichloride, is critical due to its hazardous properties. This guide provides detailed procedures for its handling and disposal, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Bis(cyclopentadienyl)vanadium dichloride is a toxic and reactive compound. Adherence to strict safety protocols is mandatory.
Hazard Summary:
-
Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: Causes serious eye irritation, skin irritation, and respiratory tract irritation.[1][2]
-
Reactivity: Extremely sensitive to air and moisture; it decomposes in water.[3] It is also considered to be combustible.[3]
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles and a face shield are required.[1]
-
Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are mandatory.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation.[1][2]
All handling of this compound should be performed within a chemical fume hood or a glovebox to minimize exposure.[1][2]
Step-by-Step Disposal and Decontamination Procedures
Waste Collection and Storage
Proper segregation and storage of bis(cyclopentadienyl)vanadium dichloride waste are the first steps in the disposal process.
-
Container: Use a dedicated, clearly labeled, and tightly sealed container for the waste. The container should be stored under an inert atmosphere, such as nitrogen, to prevent reaction with air and moisture.[1][3][4]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "Bis(cyclopentadienyl)vanadium dichloride".
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[1][5] The storage area should be locked and away from incompatible materials, such as strong oxidizing agents.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, gently dampen the spilled solid material with toluene to prevent dust generation.[3][4]
-
Carefully transfer the dampened material into a designated hazardous waste container.[3][4]
-
Use absorbent paper dampened with toluene to clean the spill area.[3][4]
-
All contaminated materials, including absorbent paper and disposable PPE, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[3][4]
-
-
Large Spills:
Final Disposal
The ultimate disposal of bis(cyclopentadienyl)vanadium dichloride must be conducted through an approved and licensed hazardous waste disposal facility.
-
Regulatory Compliance: Chemical waste generators are legally responsible for ensuring that hazardous waste is characterized, managed, and disposed of in accordance with local, regional, and national regulations.[1][2]
-
Professional Disposal: Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1] Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Container Handling: Uncleaned empty containers should be treated as the product itself and disposed of through the same hazardous waste stream.[6]
Data Summary for Disposal and Safety
| Parameter | Information | Source |
| UN Number | 3285 | [3] |
| Hazard Class | 6.1 (Poison) | [3] |
| Primary Hazards | Toxic, Air and Moisture Sensitive, Irritant | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, Water/Moisture | [1] |
| Recommended Storage | Tightly sealed container, under inert atmosphere, refrigerated, in a dry and locked area. | [1][3][4][5] |
| Spill Cleanup Agent | Toluene (for dampening) | [3][4] |
| Final Disposal Method | Approved hazardous waste disposal plant | [1][5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of bis(cyclopentadienyl)vanadium dichloride.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. BIS(CYCLOPENTADIENYL)VANADIUM DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
